molecular formula C47H73NO17 B15563636 Amphotericin B trihydrate

Amphotericin B trihydrate

货号: B15563636
分子量: 924.1 g/mol
InChI 键: APKFDSVGJQXUKY-KKGHZKTASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid has been reported in Trichoderma brevicompactum, Trichoderma virens, and other organisms with data available.

属性

分子式

C47H73NO17

分子量

924.1 g/mol

IUPAC 名称

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1

InChI 键

APKFDSVGJQXUKY-KKGHZKTASA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Amphotericin B Trihydrate on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its efficacy is primarily attributed to its interaction with the fungal cell membrane, leading to a cascade of events that culminate in cell death. This technical guide provides a comprehensive overview of the core mechanisms of Amphotericin B trihydrate's action, focusing on its interaction with ergosterol (B1671047), subsequent pore formation, and the induction of oxidative and apoptotic pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this critical area of infectious disease.

Introduction

First isolated from Streptomyces nodosus in 1955, Amphotericin B has a broad spectrum of activity against a wide range of fungal pathogens. Its use, however, is often limited by significant nephrotoxicity, a consequence of its interaction with cholesterol in mammalian cell membranes. Understanding the nuanced molecular interactions that govern its antifungal activity and host toxicity is paramount for the development of safer and more effective derivatives. This guide delves into the fundamental mechanisms that underpin the potent fungicidal action of Amphotericin B.

The Primary Mechanism: Ergosterol Binding and Pore Formation

The principal mode of action of Amphotericin B is its high-affinity binding to ergosterol, the primary sterol component of fungal cell membranes. This interaction is the basis of its selective toxicity, as the predominant sterol in mammalian cell membranes is cholesterol, for which Amphotericin B has a lower affinity.

Amphotericin B - Sterol Interaction

The binding of Amphotericin B to ergosterol is a critical initiating event. Isothermal Titration Calorimetry (ITC) is a key technique used to quantify the thermodynamics of this binding interaction.

Data Presentation: Amphotericin B - Sterol Binding Affinity

ParameterAmphotericin B - ErgosterolAmphotericin B - CholesterolReference
Binding Affinity (Kd) Binding observedNo significant binding detected[1]
Thermodynamic Signature Exothermic reactionNo significant heat change[1]
Formation of Ion Pores

Following the binding to ergosterol, Amphotericin B molecules self-assemble to form transmembrane pores or channels. These pores disrupt the integrity of the fungal cell membrane, leading to the leakage of essential intracellular ions, particularly potassium (K⁺), and small organic molecules. This leakage results in the depolarization of the membrane and ultimately, cell death.[2]

The diameter of these pores is dependent on the concentration of Amphotericin B. At lower concentrations, smaller, more selective ion channels are formed, while at higher concentrations, larger pores are created, allowing the passage of larger molecules.[3]

Data Presentation: Concentration-Dependent Pore Size of Amphotericin B

Amphotericin B ConcentrationApproximate Pore RadiusReference
Low Concentrations~0.8 nm[3]
High ConcentrationsUp to 18 nm[3]

Mandatory Visualization: Amphotericin B Pore Formation Pathway

PoreFormation Mechanism of Amphotericin B Pore Formation AmB Amphotericin B (in solution) AmB_Erg_Complex AmB-Ergosterol Complex AmB->AmB_Erg_Complex Binds to Ergosterol Ergosterol (in fungal membrane) Ergosterol->AmB_Erg_Complex Pore Transmembrane Pore AmB_Erg_Complex->Pore Self-assembles into Ion_Leakage Ion Leakage (K+, Na+, H+) Pore->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: A logical diagram illustrating the primary mechanism of Amphotericin B action.

Secondary Mechanisms of Action

Beyond direct membrane disruption through pore formation, Amphotericin B elicits its fungicidal effects through secondary mechanisms, including the induction of oxidative stress and apoptosis-like cell death.

Induction of Oxidative Stress

Amphotericin B has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[1][4] This oxidative burst contributes significantly to cellular damage and subsequent cell death. The accumulation of ROS can lead to lipid peroxidation, protein damage, and DNA fragmentation.

Data Presentation: Amphotericin B Concentration and ROS Induction in Candida albicans

Amphotericin B Concentration (µg/mL)ObservationReference
0.5 - 1.0 x MIC (0.06 - 0.12)Marked production of intracellular ROS[4]
> 1.0 x MICStrong ROS induction[4]
Induction of Apoptosis-like Cell Death

At sub-lethal concentrations, Amphotericin B can trigger a programmed cell death pathway in fungi that resembles apoptosis in mammalian cells.[5][6] Hallmarks of this process include phosphatidylserine (B164497) externalization, chromatin condensation, and DNA fragmentation.

Data Presentation: Amphotericin B Concentration and Apoptosis in Candida albicans

Amphotericin B Concentration (µg/mL)Apoptotic PhenotypeReference
4 - 8Apoptotic changes observed[5][6]
16Necrotic changes observed[5]

Mandatory Visualization: Downstream Effects of Amphotericin B

DownstreamEffects Secondary Mechanisms of Amphotericin B Action AmB_Membrane Amphotericin B Interaction with Membrane ROS Increased ROS Production AmB_Membrane->ROS Apoptosis Apoptosis-like Cell Death AmB_Membrane->Apoptosis Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death Fungal Cell Death Oxidative_Damage->Cell_Death Caspase_Activation Caspase-like Activation Apoptosis->Caspase_Activation DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation Caspase_Activation->Cell_Death DNA_Fragmentation->Cell_Death

Caption: Signaling pathways of Amphotericin B's secondary fungicidal mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Amphotericin B.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of Amphotericin B binding to sterols.

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Ergosterol and Cholesterol

  • Liposome (B1194612) preparation reagents (e.g., POPC)

  • Appropriate buffer (e.g., PBS)

Protocol:

  • Prepare large unilamellar vesicles (LUVs) containing either ergosterol or cholesterol at a desired molar ratio.

  • Degas all solutions thoroughly before use.

  • Load the sample cell with the sterol-containing liposome suspension.

  • Load the injection syringe with a concentrated solution of Amphotericin B.

  • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection volume (e.g., 10 µL).

  • Perform a series of injections of Amphotericin B into the sample cell, recording the heat change after each injection.

  • Analyze the resulting titration data using appropriate software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Mandatory Visualization: ITC Experimental Workflow

ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_prep Sample Preparation cluster_ITC ITC Experiment cluster_analysis Data Analysis Prep_LUVs Prepare Sterol-containing Liposomes (LUVs) Degas Degas all Solutions Prep_LUVs->Degas Prep_AmB Prepare Amphotericin B Solution Prep_AmB->Degas Load_Cell Load LUVs into Sample Cell Degas->Load_Cell Load_Syringe Load AmB into Injection Syringe Degas->Load_Syringe Run_Titration Perform Titration (Inject AmB into LUVs) Load_Cell->Run_Titration Load_Syringe->Run_Titration Record_Heat Record Heat Change per Injection Run_Titration->Record_Heat Analyze_Data Analyze Data to Determine Kd, n, ΔH Record_Heat->Analyze_Data

Caption: A flowchart outlining the key steps in an ITC experiment.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Objective: To characterize the ion channel properties of Amphotericin B pores.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Fungal protoplasts or artificial lipid bilayers

  • Pipette solution (e.g., high K⁺) and bath solution (e.g., physiological saline)

Protocol:

  • Prepare fungal protoplasts or form a planar lipid bilayer containing ergosterol.

  • Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with the appropriate internal solution and mount it on the headstage.

  • Approach the cell or bilayer with the pipette and form a high-resistance (GΩ) seal.

  • Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) to record single-channel currents.

  • Introduce Amphotericin B to the bath solution at the desired concentration.

  • Record the single-channel currents in the presence of Amphotericin B.

  • Analyze the data to determine the single-channel conductance, open and closed times, and ion selectivity of the pores.

Fluorescence Dequenching Assay for Membrane Permeabilization

Objective: To quantify Amphotericin B-induced membrane leakage.

Materials:

  • Fluorometer

  • Liposome preparation reagents

  • Fluorescent probe ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)

  • Quencher DPX (p-xylene-bis-pyridinium bromide)

Protocol:

  • Prepare LUVs co-encapsulating ANTS and DPX at concentrations that lead to efficient fluorescence quenching (e.g., 12.5 mM ANTS and 45 mM DPX).[7][8]

  • Remove unencapsulated probe and quencher by gel filtration.

  • Add the liposome suspension to a cuvette in the fluorometer.

  • Record the baseline fluorescence.

  • Add Amphotericin B to the cuvette at various concentrations.

  • Monitor the increase in fluorescence over time as ANTS and DPX leak out of the liposomes and become diluted, leading to dequenching.

  • Calculate the percentage of leakage relative to the maximum fluorescence obtained by lysing the liposomes with a detergent (e.g., Triton X-100).[7]

Confocal Laser Scanning Microscopy for Visualization

Objective: To visualize the interaction of Amphotericin B with fungal cells.

Materials:

  • Confocal microscope

  • Fungal cells

  • Fluorescently labeled Amphotericin B (e.g., AmB-NBD, AmB-Cy5) or membrane-staining dyes (e.g., FM4-64).[9]

Protocol:

  • Grow fungal cells to the desired growth phase.

  • Incubate the cells with the fluorescently labeled Amphotericin B or a membrane dye for a specified time.

  • Wash the cells to remove unbound probe.

  • Mount the cells on a microscope slide.

  • Acquire images using the confocal microscope with the appropriate laser excitation and emission filter sets for the chosen fluorophore.

  • Analyze the images to determine the localization of Amphotericin B within the fungal cell (e.g., cell wall, cell membrane).

Conclusion

The multifaceted mechanism of action of this compound, centered on its interaction with ergosterol, continues to be an area of intense research. The primary fungicidal effect arises from the formation of ion-permeable pores that disrupt the fungal cell membrane's integrity. Concurrently, the induction of oxidative stress and apoptosis-like cell death pathways contributes to its potent activity. A thorough understanding of these mechanisms at a molecular and quantitative level, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of new antifungal agents with improved efficacy and reduced toxicity. The continued exploration of the intricate interplay between Amphotericin B and the fungal cell membrane will undoubtedly pave the way for novel therapeutic strategies against invasive fungal infections.

References

Amphotericin B trihydrate discovery and origin from Streptomyces nodosus

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, biosynthesis, and production of the pivotal antifungal agent, Amphotericin B, from its natural source, Streptomyces nodosus. This guide is intended for researchers, scientists, and drug development professionals.

Amphotericin B, a cornerstone in the treatment of systemic fungal infections, is a polyene macrolide antibiotic produced by the filamentous bacterium Streptomyces nodosus.[1][2] Its discovery in the 1950s marked a significant breakthrough in combating life-threatening mycoses, and it remains a critical therapeutic agent to this day.[3][4] This technical guide delves into the discovery of Amphotericin B, its origin from Streptomyces nodosus, and the scientific methodologies behind its production and purification.

Discovery and Origin

Amphotericin B was first isolated in 1955 from a soil sample collected near the Orinoco River in Venezuela by researchers at the Squibb Institute for Medical Research.[3] The producing microorganism was identified as a novel species of Actinomycetes and named Streptomyces nodosus.[4][5] The initial in vitro studies revealed its potent antifungal activity against a broad spectrum of yeasts and filamentous fungi.[4]

Biosynthesis of Amphotericin B in Streptomyces nodosus

The biosynthesis of Amphotericin B in S. nodosus is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster.[6][7] The macrolactone ring of Amphotericin B is assembled from acetate (B1210297) and propionate (B1217596) precursors, specifically acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.[8][9] The biosynthetic gene cluster, spanning approximately 135 kb, contains the genes for the PKS modules, as well as genes responsible for post-PKS modifications, transport, and regulation.[6]

Key Biosynthetic Steps:
  • Polyketide Chain Assembly: Six large PKS enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone.[7]

  • Post-PKS Modifications: Following the synthesis of the polyketide chain, a series of enzymatic modifications occur, including hydroxylations catalyzed by cytochrome P450 enzymes.[7]

  • Mycosamine Attachment: The sugar moiety, mycosamine, is synthesized and attached to the macrolactone ring, a crucial step for the compound's biological activity.[7]

The intricate biosynthesis pathway offers opportunities for genetic engineering to create novel Amphotericin B analogs with improved therapeutic profiles, such as reduced toxicity.[9][10]

Amphotericin_B_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Modifications cluster_glycosylation Glycosylation cluster_final_product Final Product Acetyl-CoA Acetyl-CoA PKS_modules AmphA, B, C, I, J, K (PKS Modules) Acetyl-CoA->PKS_modules Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA acc1, mcm Methylmalonyl-CoA->PKS_modules Polyketide_Intermediate Polyketide Intermediate PKS_modules->Polyketide_Intermediate Chain Elongation Hydroxylation Hydroxylation (Cytochrome P450s) Polyketide_Intermediate->Hydroxylation Amphoteronolide_B Amphoteronolide B Hydroxylation->Amphoteronolide_B Glycosyltransferase Glycosyltransferase (AmphDI) Amphoteronolide_B->Glycosyltransferase GDP-mycosamine GDP-mycosamine GDP-mycosamine->Glycosyltransferase Amphotericin_B Amphotericin B Glycosyltransferase->Amphotericin_B Mycosamine Attachment

Simplified overview of the Amphotericin B biosynthesis pathway.

Production of Amphotericin B

The industrial production of Amphotericin B relies on the submerged fermentation of Streptomyces nodosus.[2] Optimization of fermentation parameters is crucial for maximizing the yield and purity of the final product.

Quantitative Data on Amphotericin B Production

The yield of Amphotericin B can vary significantly depending on the strain of S. nodosus, fermentation conditions, and media composition. The following table summarizes reported production yields from various studies.

S. nodosus StrainFermentation ScaleKey Optimization StrategyAmphotericin B TiterReference
Selected StrainDefined Medium-3,500 µg/mL[11]
ZJB2016050Shake FlaskBaseline5.16 g/L[6]
VMR4A (modified)Shake FlaskCombinatorial gene overexpression6.58 g/L[6]
ZJB2016050Shake FlaskAddition of precursors and metabolites-[1]
ZJB2016050BioreactorpH staged control (pH 7.0)12.66 g/L[1]
ΔPKS5 mutantShake FlaskGene deletion and overexpression7.06 g/L[8]
Genetically Engineered5 L Bioreactor-15.6 g/L[8]
ZJB201605050-ton Bioreactor-9.73 mg/g[2]
ATCC1489950-ton Bioreactor-7.5 mg/g[2]

Experimental Protocols

Fermentation of Streptomyces nodosus

The following protocol is a generalized procedure for the fermentation of S. nodosus for Amphotericin B production, based on common practices described in the literature.[1][2][12]

  • Seed Culture Preparation:

    • Inoculate a suitable seed culture medium (e.g., GYM medium) with spores of S. nodosus.

    • Incubate at 25-30°C with agitation (150-250 rpm) for 40-72 hours.[12]

  • Production Fermentation:

    • Transfer the seed culture to a larger production bioreactor containing the fermentation medium.

    • Maintain the temperature at 25-30°C and the pH between 6.6 and 7.0.[1][2] The pH can be controlled using ammonium (B1175870) hydroxide.[2]

    • Provide adequate aeration and agitation. For a 50-ton bioreactor, a ventilation volume of 1800 m³/h and a rotational speed of 100-200 rpm have been reported.[2]

    • Fed-batch strategies are often employed, with the addition of a carbon source like glucose at specific time points (e.g., 30, 50, and 70 hours).[2]

    • The fermentation is typically carried out for 96 to 168 hours.[12]

Fermentation_Workflow cluster_seed Seed Culture cluster_production Production Fermentation cluster_harvest Harvesting Spore_Inoculation Inoculate S. nodosus spores into seed medium Seed_Incubation Incubate at 25-30°C (150-250 rpm, 40-72h) Spore_Inoculation->Seed_Incubation Transfer_to_Bioreactor Transfer seed culture to production bioreactor Seed_Incubation->Transfer_to_Bioreactor Fermentation_Conditions Maintain conditions: Temp: 25-30°C pH: 6.6-7.0 Aeration & Agitation Transfer_to_Bioreactor->Fermentation_Conditions Fed-Batch Fed-batch feeding (e.g., Glucose) Fermentation_Conditions->Fed-Batch Incubation Incubate for 96-168h Fermentation_Conditions->Incubation Harvest_Broth Harvest fermentation broth Incubation->Harvest_Broth

General workflow for the fermentation of Streptomyces nodosus.
Isolation and Purification of Amphotericin B

The recovery and purification of Amphotericin B from the fermentation broth is a multi-step process.[2][10][13]

  • Mycelial Extraction:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Dry the collected wet mycelium.[2]

    • Extract the dried mycelium with a suitable organic solvent, such as methanol (B129727) or acetone (B3395972).[2][13]

  • Purification:

    • The crude extract can be further purified using techniques like countercurrent distribution or chromatography.[11]

    • One patented method involves suspending the crude Amphotericin B in acetone or methanol saturated with sodium iodide or sodium thiocyanate (B1210189) to increase its solubility.[13]

    • The solubilized Amphotericin B is then precipitated from the extract.[13]

  • Crystallization:

    • The purified Amphotericin B can be crystallized to obtain a high-purity product.[2] This may involve dissolving the purified compound in a solvent mixture (e.g., N,N-dimethylformamide, methanol, and water) and inducing crystallization by heating.[13]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of Amphotericin B in fermentation broths and purified samples.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed for the identification and quantification of Amphotericin B and related metabolites, providing a detailed analysis of the metabolic profile during fermentation.[6]

  • Raman Microspectroscopy: This technique has been used for the in situ detection of Amphotericin B within living S. nodosus hyphae.[14]

Conclusion

The discovery of Amphotericin B from Streptomyces nodosus revolutionized the treatment of fungal diseases. Over the decades, extensive research has led to a deep understanding of its biosynthesis and has enabled significant improvements in its production through strain improvement and fermentation optimization. The ongoing exploration of the biosynthetic pathway holds the promise of developing novel, less toxic, and more effective Amphotericin B derivatives, ensuring its continued importance in the antifungal armamentarium.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Amphotericin B Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Amphotericin B trihydrate, a cornerstone antifungal agent. Detailed experimental protocols and visual representations of its mechanism of action are included to support research and development efforts in the field of antifungal drug discovery.

Chemical Structure and Identification

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus.[1] Its structure is characterized by a large macrolide ring of 38 carbon atoms containing a heptaene chromophore, a mycosamine (B1206536) sugar moiety, and a carboxyl group, conferring its amphoteric nature. The trihydrate form incorporates three molecules of water.

Chemical Structure of Amphotericin B:

Chemical structure of Amphotericin B

A 2D chemical structure of Amphotericin B, highlighting its key functional groups.

IdentifierValue
IUPAC Name (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
CAS Number 1397-89-3 (anhydrous)
Molecular Formula C₄₇H₇₃NO₁₇ (anhydrous), C₄₇H₇₃NO₁₇ · 3H₂O (trihydrate)
Molecular Weight 924.1 g/mol (anhydrous), 978.1 g/mol (trihydrate)

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation, delivery, and biological activity.

PropertyValueReference
Melting Point >170 °C (decomposes)[1]
pKa ~5.5 and ~10.0[2]
LogP Varies by source
Solubility
   Water (pH 6-7)Insoluble[3]
   Water (pH 2 or 11)~0.1 mg/mL[2][4]
   Dimethyl sulfoxide (B87167) (DMSO)30-40 mg/mL[2][3]
   Dimethylformamide (DMF)2-4 mg/mL[2][3]
   DMF + 1 M HCl (3:1)60-80 mg/mL[2]
   MethanolSlightly soluble[2]
   Ethanol, Ether, Benzene, TolueneInsoluble[2]

Mechanism of Action and Antifungal Activity

Amphotericin B exhibits a broad spectrum of activity against many fungal species, with Minimum Inhibitory Concentrations (MICs) typically ranging from 0.03 to 1.0 µg/mL for susceptible organisms.[5] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing the leakage of intracellular ions, particularly potassium, and other small molecules, ultimately leading to fungal cell death.[6] In addition to pore formation, Amphotericin B can also induce oxidative stress within the fungal cell by generating reactive oxygen species (ROS).[7]

Signaling Pathway of Amphotericin B Action in Fungal Cells

The cellular response to Amphotericin B in fungi involves the activation of stress response pathways. In Candida albicans, the High Osmolarity Glycerol (HOG) pathway, mediated by the Mitogen-Activated Protein Kinase (MAPK) Hog1, is crucial for survival during Amphotericin B treatment.[8] Hog1 is phosphorylated in response to the stress induced by the antifungal agent.[8]

AmphotericinB_Signaling AmB Amphotericin B Ergosterol Ergosterol in Fungal Membrane AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore ROS Reactive Oxygen Species (ROS) Production AmB->ROS Membrane Fungal Cell Membrane IonLeakage K+ and Ion Leakage Pore->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath Hog1 Hog1 MAPK Activation ROS->Hog1 ROS->CellDeath Oxidative Damage StressResponse Stress Response (e.g., Trehalose synthesis) Hog1->StressResponse

Signaling pathway of Amphotericin B in fungal cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[9][10][11][12]

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve Amphotericin B in DMSO to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the Amphotericin B stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS) in a 96-well microtiter plate. The final concentrations should range from 0.03 to 16 µg/mL.[13]

    • Include a drug-free well for a growth control.

  • Inoculum Preparation:

    • From a 24-hour culture on Sabouraud Dextrose Agar, suspend five colonies of the yeast in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (1 x 10⁶ to 5 x 10⁶ cells/mL).[14]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 0.5 x 10³ to 2.5 x 10³ cells/mL.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24-48 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of Amphotericin B that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[13]

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Isolate (24h culture) InoculumPrep 2. Prepare Inoculum (0.5 McFarland) FungalCulture->InoculumPrep Inoculation 4. Inoculate Plate InoculumPrep->Inoculation DrugDilution 3. Prepare Drug Dilutions in 96-well plate DrugDilution->Inoculation Incubation 5. Incubate (35°C, 24-48h) Inoculation->Incubation ReadMIC 6. Read MIC (Visual or Spectrophotometric) Incubation->ReadMIC DataAnalysis 7. Data Analysis and Interpretation ReadMIC->DataAnalysis

Workflow for in vitro antifungal susceptibility testing.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[16][17]

Protocol:

  • Cell Preparation: Grow yeast cells to the mid-logarithmic phase in an appropriate liquid medium.

  • Drug Treatment: Expose the yeast cells to the desired concentrations of Amphotericin B for a specified time. Include an untreated control.

  • Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[16]

    • Dilute the stock solution to a working concentration of 10 µM in pre-warmed buffer (e.g., PBS).[16]

    • Wash the cells with buffer and then incubate them with the DCFH-DA working solution at 37°C for 30-60 minutes in the dark.[16]

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.[16][17]

    • Normalize the fluorescence intensity to the number of cells.

Potassium Ion Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions.

Protocol:

  • Cell Preparation: Harvest and wash yeast cells, then resuspend them in a potassium-free buffer.

  • Drug Treatment: Add Amphotericin B at various concentrations to the cell suspension. Include a control with no drug and a positive control for maximum leakage (e.g., by boiling the cells).

  • Incubation: Incubate the suspensions at 37°C for a defined period.

  • Potassium Measurement:

    • Centrifuge the samples to pellet the cells.

    • Measure the potassium concentration in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.

  • Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium (determined from the positive control).

Conclusion

This compound remains a vital antifungal agent due to its broad spectrum of activity and fungicidal mechanism. A thorough understanding of its chemical properties, mechanism of action, and the cellular pathways it affects is essential for the development of new formulations with improved efficacy and reduced toxicity. The experimental protocols provided in this guide offer standardized methods for evaluating the antifungal properties of Amphotericin B and novel antifungal candidates.

References

A Deep Dive into the Selective Binding of Amphotericin B Trihydrate: Ergosterol vs. Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphotericin B (AmB), a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades, owes its efficacy and its toxicity to its interactions with sterols in cell membranes. This technical guide provides a comprehensive analysis of the binding affinity of Amphotericin B trihydrate to its primary fungal target, ergosterol (B1671047), versus its mammalian counterpart, cholesterol. The marked preference of Amphotericin B for ergosterol forms the basis of its therapeutic window. This document collates quantitative binding data from key experimental techniques, details the methodologies employed in these pivotal studies, and visually represents the molecular interactions and experimental workflows.

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus. Its broad-spectrum antifungal activity and the low incidence of microbial resistance have cemented its role as a last-resort therapeutic. The selective toxicity of AmB is attributed to its higher affinity for ergosterol, the principal sterol in fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes. This differential binding affinity is the focal point of this guide, which aims to provide a detailed technical overview for professionals in the field of drug development and mycology.

Mechanisms of Action: The Tale of Two Models

The precise mechanism by which Amphotericin B exerts its fungicidal effect is still a subject of active research, with two predominant models explaining its action:

  • The Ion Channel Formation Model: This classic model posits that AmB molecules intercalate into the lipid bilayer and self-assemble into barrel-stave-like channels.[1][2] In this model, the hydrophobic polyene portion of AmB aligns within the membrane, while the hydrophilic polyhydroxyl region forms the interior of a pore. This channel disrupts the membrane's integrity, leading to the leakage of essential intracellular ions, particularly potassium, and ultimately, cell death.[3][4] The presence of ergosterol is believed to facilitate and stabilize the formation of these transmembrane channels.

  • The Sterol Sponge Model: A more recent and compelling model suggests that Amphotericin B functions by extracting ergosterol directly from the fungal membrane.[5][6] In this "sterol sponge" mechanism, large extramembranous aggregates of AmB effectively sequester ergosterol, leading to a depletion of this vital lipid.[5] The loss of ergosterol disrupts critical cellular processes that are dependent on it, leading to fungal cell death.[7] This model also accounts for the drug's toxicity, suggesting that the coincidental extraction of cholesterol from mammalian cell membranes is the primary cause of its adverse effects.[5]

It is plausible that both mechanisms contribute to the antifungal activity of Amphotericin B, with the sterol sponge action being the primary fungicidal driver, complemented by membrane permeabilization through channel formation.[7]

Diagram of the Proposed Mechanisms of Action

AmB Amphotericin B Ergosterol Ergosterol in Fungal Membrane AmB->Ergosterol High Affinity Binding Cholesterol Cholesterol in Mammalian Membrane AmB->Cholesterol Lower Affinity Binding IonChannel Formation of Ion Channels Ergosterol->IonChannel SterolSponge Sterol Sponge Formation (Ergosterol Extraction) Ergosterol->SterolSponge Toxicity Toxicity (Cholesterol Interaction) Cholesterol->Toxicity Permeability Increased Membrane Permeability IonChannel->Permeability ErgDepletion Ergosterol Depletion SterolSponge->ErgDepletion Fungicidal Fungicidal Effect IonLeakage Ion Leakage (K+) Permeability->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath CellDeath->Fungicidal Disruption Disruption of Cellular Processes ErgDepletion->Disruption Disruption->CellDeath

Caption: Mechanisms of Amphotericin B action.

Quantitative Analysis of Binding Affinity

The preferential binding of Amphotericin B to ergosterol over cholesterol has been quantified using various biophysical techniques. The following tables summarize the key findings from the literature.

Table 1: Association and Dissociation Constants
TechniqueSterolAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (M)Reference
Surface Plasmon Resonance (SPR)ErgosterolOrder of magnitude higher than cholesterol-[8]
Surface Plasmon Resonance (SPR)Cholesterol--[8]

Note: Specific numerical values for Ka and Kd are often model-dependent and vary with experimental conditions such as lipid composition and temperature. The SPR data indicates a significantly stronger association with ergosterol-containing membranes.

Table 2: Thermodynamic Parameters from Computational Studies
TechniqueSterolFree Energy of Binding (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Reference
Molecular DynamicsErgosterolMore Favorable--[1][3]
Molecular DynamicsCholesterolLess Favorable--[1][3]

Note: Computational studies consistently show a more favorable free energy of binding for the Amphotericin B-ergosterol complex compared to the Amphotericin B-cholesterol complex, indicating a stronger and more specific interaction.

Key Experimental Protocols

The following sections provide an overview of the methodologies used to determine the binding affinity of Amphotericin B to sterols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (Amphotericin B) to a macromolecule (sterol-containing liposomes), allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow:

start Prepare AmB Solution (in syringe) titration Titrate AmB into Liposome (B1194612) Suspension start->titration liposomes Prepare Sterol-Containing Liposomes (in cell) liposomes->titration measurement Measure Heat Change per Injection titration->measurement data Generate Binding Isotherm (Heat vs. Molar Ratio) measurement->data analysis Fit Data to Binding Model data->analysis results Determine Thermodynamic Parameters (Ka, ΔH, TΔS) analysis->results

Caption: Isothermal Titration Calorimetry workflow.

Detailed Protocol Outline (based on[9]):

  • Preparation of Reagents:

    • This compound is dissolved in a suitable solvent, typically DMSO, and then diluted into the working buffer.

    • Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film containing a defined molar ratio of phospholipid (e.g., POPC) and either ergosterol or cholesterol.

  • ITC Experiment:

    • The sample cell is filled with the sterol-containing liposome suspension.

    • The injection syringe is filled with the Amphotericin B solution.

    • A series of small, precise injections of the AmB solution into the sample cell are performed while the temperature is kept constant.

    • The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (Amphotericin B) to a ligand (sterol-containing liposomes) immobilized on a sensor surface in real-time.

Experimental Workflow:

start Immobilize Liposomes on Sensor Chip baseline Establish a Stable Baseline with Running Buffer start->baseline injection Inject AmB Solution (Association Phase) baseline->injection wash Flow Running Buffer (Dissociation Phase) injection->wash sensorgram Generate Sensorgram (Response vs. Time) wash->sensorgram analysis Fit Sensorgram to Kinetic Model sensorgram->analysis results Determine Kinetic Parameters (ka, kd, KD) analysis->results

Caption: Surface Plasmon Resonance workflow.

Detailed Protocol Outline (based on[8]):

  • Liposome Immobilization:

    • A sensor chip with a hydrophobic surface (e.g., L1 chip) is used to capture intact liposomes containing either ergosterol or cholesterol.

  • SPR Measurement:

    • Running buffer is flowed over the sensor surface to establish a stable baseline.

    • A solution of Amphotericin B is injected over the surface, and the change in the SPR signal (proportional to the mass bound) is monitored in real-time (association phase).

    • The AmB solution is then replaced with running buffer, and the decrease in the SPR signal is monitored as the AmB dissociates from the liposomes (dissociation phase).

  • Data Analysis:

    • The resulting sensorgram is fitted to a kinetic model (e.g., a two-state reaction model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to study the interactions between Amphotericin B and sterols at an atomic level, allowing for the calculation of binding free energies.

Computational Workflow:

start Build Atomic Models of AmB, Sterols, and Lipid Bilayer system Assemble the Simulation System (AmB, Sterol, Membrane, Water) start->system equilibration Perform System Equilibration (Energy Minimization, NVT, NPT) system->equilibration production Run Production MD Simulation (Solve Newton's Equations) equilibration->production trajectory Generate Atomic Trajectories production->trajectory analysis Analyze Trajectories and Calculate Free Energy Profile trajectory->analysis results Determine Binding Free Energy (ΔG) and Identify Key Interactions analysis->results

Caption: Molecular Dynamics Simulation workflow.

Detailed Protocol Outline (based on[1]):

  • System Setup:

    • Atomic models of Amphotericin B, ergosterol/cholesterol, and a phospholipid bilayer (e.g., DPPC or POPC) are constructed.

    • The molecules are assembled into a simulation box, solvated with water, and ions are added to neutralize the system.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • A series of equilibration steps are performed under constant volume and temperature (NVT) and then constant pressure and temperature (NPT) to bring the system to a stable state.

    • A long production simulation is then run to generate a trajectory of the atomic motions over time.

  • Data Analysis:

    • The free energy profile for the association of AmB with the sterol is calculated from the simulation trajectory using methods such as umbrella sampling with the weighted histogram analysis method (WHAM) or steered MD.

    • This analysis provides the binding free energy (ΔG) and allows for the identification of key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that contribute to the binding affinity.

Conclusion and Future Directions

The collective evidence from a range of experimental and computational studies unequivocally demonstrates the higher binding affinity of Amphotericin B for ergosterol compared to cholesterol. This selectivity is the cornerstone of its antifungal efficacy. While the "ion channel" and "sterol sponge" models provide valuable frameworks for understanding its mechanism, the precise interplay between these actions continues to be an area of intense investigation.

For drug development professionals, a deep understanding of the structural and thermodynamic basis for this selective binding is paramount. Future research aimed at designing novel AmB derivatives with an even greater affinity for ergosterol and a concomitantly lower affinity for cholesterol holds the promise of developing new antifungal agents with an improved therapeutic index and reduced toxicity. Advanced techniques such as cryo-electron microscopy and solid-state NMR are poised to provide unprecedented high-resolution structural insights into the AmB-sterol complexes within lipid membranes, further guiding these drug design efforts.

References

In Vitro Antifungal Spectrum of Amphotericin B Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal spectrum of Amphotericin B, a cornerstone polyene macrolide in the treatment of systemic fungal infections. The document details its efficacy against a broad range of pathogenic fungi, outlines standardized experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Core Antifungal Activity: A Quantitative Overview

Amphotericin B exhibits a broad spectrum of activity against numerous clinically relevant fungal species. Its efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The following tables summarize the in vitro susceptibility of various fungal genera to Amphotericin B, with data compiled from multiple studies.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B
Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans50≤ 0.03 - 10.250.5[1][2]
Candida glabrata13≤ 0.03 - 10.250.5[1][2]
Candida tropicalis24≤ 0.03 - 10.250.5[1][2]
Candida parapsilosis11≤ 0.03 - 10.250.5[1][2]
Candida spp. (Bloodstream Isolates)98Not specified0.250.5[1]
Candida spp. (Bloodstream Isolates)636Not specified0.50.5[3]
Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B
Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus1560.12 - 20.51[4][5][6]
Aspergillus flavus220.25 - 212[4][5][6]
Aspergillus niger150.12 - 10.50.5[4][5][6]
Aspergillus terreus200.5 - 212[4][5][6][7]
Aspergillus nidulans170.25 - 212[4][5][6]
Aspergillus spp. (All)2300.12 - 2Not specifiedNot specified[4][5][6]
Table 3: In Vitro Susceptibility of Cryptococcus and Zygomycetes Species to Amphotericin B
Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Cryptococcus neoformansNot specified0.25 - 11.2 - 1.6Not specified[8][9]
Absidia corymbiferaNot specified0.06 - 4Not specifiedNot specified[10]
Rhizopus oryzaeNot specified0.06 - 4Not specifiedNot specified[10]
Mucor spp.Not specified0.06 - 4Not specifiedNot specified[10]
Rhizopus microsporusNot specified0.06 - 4Not specifiedNot specified[10]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility of Amphotericin B is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (M27-A3)

This method is a reference standard for testing the susceptibility of yeasts such as Candida spp. and Cryptococcus neoformans.[11][12][13]

  • Preparation of Antifungal Agent : Amphotericin B is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] Serial twofold dilutions are then prepared in RPMI 1640 medium.[6]

  • Medium : The standard medium is RPMI 1640 (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[14]

  • Inoculum Preparation : Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Test Procedure : The susceptibility test is performed in 96-well microtiter plates. Each well contains 100 µL of the diluted antifungal agent and 100 µL of the standardized inoculum. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation : Plates are incubated at 35°C for 48 hours.[15]

  • Reading of Results : The MIC is determined as the lowest concentration of Amphotericin B that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control. For Amphotericin B, MICs for Candida spp. are typically clustered between 0.25 and 1.0 µg/mL using this method.[11]

EUCAST Definitive Document E.DEF 7.3.2 for Yeasts

The EUCAST method provides an alternative standardized protocol for yeast susceptibility testing.[16][17][18]

  • Medium : RPMI 1640 medium supplemented with 2% glucose is recommended for testing Amphotericin B.[16]

  • Inoculum Preparation : The final inoculum concentration in the microtiter plate wells should be 0.5-2.5 x 10⁵ CFU/mL.

  • Reading of Results : The MIC is determined spectrophotometrically as the lowest drug concentration that reduces growth by 50% compared to the drug-free control. Visual reading is also an option.

  • Incubation : Plates are incubated at 35-37°C for 24 hours.

CLSI Broth Microdilution Method for Filamentous Fungi (M38-A2)

This protocol is adapted for testing molds like Aspergillus spp. and Zygomycetes.[19]

  • Inoculum Preparation : A conidial suspension is prepared from 7-day-old cultures and adjusted to a specific optical density. The final inoculum concentration in the test wells is 0.4-5 x 10⁴ CFU/mL.

  • Test Procedure and Incubation : The procedure is similar to the M27-A3 method, with incubation at 35°C for 48-72 hours.

  • Reading of Results : The MIC is defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.

Mechanism of Action: Signaling Pathways and Cellular Effects

Amphotericin B's primary mechanism of action involves its interaction with ergosterol (B1671047), the principal sterol in the fungal cell membrane.[20][21][22] This interaction leads to a cascade of events culminating in fungal cell death.

  • Pore Formation : Amphotericin B molecules bind to ergosterol, forming transmembrane channels or pores.[20][21][23] This disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, particularly monovalent cations like potassium (K⁺).[20][22]

  • Ergosterol Sequestration : Besides forming pores, Amphotericin B can also extract ergosterol from the lipid bilayer, leading to membrane destabilization.[20][23]

  • Oxidative Damage : Amphotericin B can induce the production of reactive oxygen species (ROS) within the fungal cell.[20][23][24] This oxidative burst contributes to cellular damage and apoptosis. The exact mechanism of ROS induction is not fully elucidated but may involve direct pro-oxidant activity of the drug.[20][23]

The following diagram illustrates the key steps in the mechanism of action of Amphotericin B.

AmphotericinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) AmB->ROS Induces Pore Transmembrane Pore Ergosterol->Pore Forms Ions K+, Na+, H+ Pore->Ions Leakage of CellDeath Fungal Cell Death Ions->CellDeath Leads to ROS->CellDeath Contributes to

Caption: Mechanism of action of Amphotericin B on the fungal cell.

The following diagram illustrates a generalized workflow for determining the in vitro antifungal spectrum of Amphotericin B.

Antifungal_Susceptibility_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase FungalIsolate 1. Obtain Fungal Isolate Culture 2. Culture on Agar Medium FungalIsolate->Culture Inoculum 3. Prepare Standardized Inoculum Culture->Inoculum Microdilution 5. Perform Broth Microdilution Assay (e.g., CLSI/EUCAST) Inoculum->Microdilution AmB_prep 4. Prepare Amphotericin B Dilutions AmB_prep->Microdilution Incubation 6. Incubate at 35°C Microdilution->Incubation ReadMIC 7. Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC DataAnalysis 8. Analyze Data (MIC50, MIC90, Range) ReadMIC->DataAnalysis Report 9. Report Susceptibility Profile DataAnalysis->Report

References

An In-depth Technical Guide to Early-Stage Research on Amphotericin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the cytotoxicity of Amphotericin B (AmB), a potent antifungal agent. The document focuses on its effects on various cell lines, detailing the underlying mechanisms of action, experimental protocols for cytotoxicity assessment, and the signaling pathways involved.

Introduction to Amphotericin B and its Cytotoxicity

Amphotericin B has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1] Its broad-spectrum activity and low incidence of resistance make it a valuable therapeutic agent.[2] However, its clinical use is often limited by significant dose-dependent toxicities, most notably nephrotoxicity.[2][3] This toxicity stems from its interaction with cholesterol in mammalian cell membranes, which is structurally similar to the ergosterol (B1671047) found in fungal cell membranes, the primary target of the drug.[2]

The cytotoxic effects of Amphotericin B are multifaceted, involving direct membrane disruption, induction of oxidative stress, and the activation of programmed cell death pathways.[4] Early-stage research is crucial for understanding these mechanisms to develop safer and more effective formulations. This guide synthesizes key findings from in vitro studies to provide a detailed resource for professionals in the field.

Mechanisms of Amphotericin B Cytotoxicity

The cytotoxic action of Amphotericin B is primarily attributed to its interaction with sterols in cell membranes. In fungal cells, it binds with high affinity to ergosterol, leading to the formation of transmembrane channels or pores.[5][6] This disrupts membrane integrity, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[5]

In mammalian cells, Amphotericin B interacts with cholesterol, albeit with a lower affinity than for ergosterol.[2] This interaction is the basis of its toxicity to host cells. The primary mechanisms of AmB-induced cytotoxicity in mammalian cells include:

  • Pore Formation and Membrane Destabilization: Similar to its effect on fungal cells, AmB can form pores in mammalian cell membranes, leading to increased permeability and loss of ionic homeostasis.

  • Oxidative Damage: Amphotericin B can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[4]

  • Apoptosis Induction: A significant mechanism of AmB-induced cell death is the initiation of apoptosis, or programmed cell death.[7] This involves the activation of a cascade of enzymes known as caspases.[8]

  • Immunomodulatory Effects: Amphotericin B can stimulate innate immune cells through Toll-like receptors (TLRs), leading to the release of pro-inflammatory cytokines, which can contribute to infusion-related toxicities.[9][10]

Quantitative Analysis of Amphotericin B Cytotoxicity

The cytotoxic potential of Amphotericin B and its various formulations has been quantified in numerous in vitro studies. The following tables summarize key findings, including half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50), across different cell lines and experimental conditions.

Table 1: Cytotoxicity of Different Amphotericin B Formulations on Mammalian Cell Lines

FormulationCell LineAssayConcentrationEffectCitation
Fungizone™ (AmB-deoxycholate)293T (Human Kidney)MTSUp to 10,000 µg/LNo significant cytotoxicity[4][11]
Fungizone™ (AmB-deoxycholate)THP1 (Human Monocytic)MTS500 µg/LSignificant cytotoxicity[4][5]
Ambisome™ (Liposomal AmB)THP1 (Human Monocytic)MTS500 µg/LSignificant cytotoxicity[4][5]
iCo-009 (Novel oral AmB)293T (Human Kidney)MTSUp to 10,000 µg/LNo significant cytotoxicity[4][11]
iCo-009 (Novel oral AmB)THP1 (Human Monocytic)MTSUp to 500 µg/LNo significant cytotoxicity[4]
iCo-010 (Novel oral AmB)293T (Human Kidney)MTSUp to 10,000 µg/LNo significant cytotoxicity[4][11]
iCo-010 (Novel oral AmB)THP1 (Human Monocytic)MTSUp to 500 µg/LNo significant cytotoxicity[4]
Amphotericin B deoxycholateMouse FibroblastsProliferation Assay1 µg/mL (Day 7)88% decrease in viability[12]
Amphotericin B deoxycholateMouse OsteoblastsProliferation Assay5 µg/mL (Day 7)99% decrease in viability[12]
Liposomal Amphotericin BMouse FibroblastsProliferation Assay≥ 100 µg/mL (Day 7)100% loss of viability[12][13]
Liposomal Amphotericin BMouse OsteoblastsProliferation Assay≥ 100 µg/mL (Day 7)100% loss of viability[12][13]
Amphotericin BMouse OsteoblastsProliferation Assay100 µg/mL (5 hours)Cell death[14][15]
Amphotericin BMouse FibroblastsProliferation Assay5-10 µg/mL (7 days)Decreased proliferation[14][15]
Amphotericin BGRX (Myofibroblast)MTT1.25 µg/mLDecreased viability[8]
Amphotericin BHep G2 (Human Liver)MTTUp to 2.50 µg/mLNo decrease in viability[8]
Amphotericin BARL-6 (Rat Liver)MTTUp to 2.50 µg/mLNo decrease in viability[8]
Amphotericin BNKL (Human NK cell line)Cytotoxicity Assay1 µM~25% increase in cytotoxicity[16]
Amphotericin BNKL (Human NK cell line)Cytotoxicity Assay5 µM~50% increase in cytotoxicity[16]

Table 2: EC50 and IC50 Values of Amphotericin B Formulations

FormulationTarget Organism/Cell LineAssayEC50/IC50 (µg/L)Citation
iCo-010Candida albicansAntifungal Activity26.8 ± 2.9[4][5]
iCo-009Candida albicansAntifungal Activity74.6 ± 8.9[4][5]
Fungizone™Candida albicansAntifungal Activity87.1 ± 22[4][5]
Ambisome™Candida albicansAntifungal Activity109 ± 31[4][5]
Amphotericin BA549 (Human Lung Carcinoma)Cytotoxicity Assay4.5 - 7 µM[17]
Amphotericin BLeishmania braziliensisAntileishmanial Activity0.0053 ± 0.00055[18]
Amphotericin BMacrophagesCytotoxicity Assay (CC50)4.31 ± 2.66[18]
AmB-NLC (Nanostructured Lipid Carrier)Leishmania braziliensisAntileishmanial Activity0.0117 ± 0.00173[18]
AmB-NLC (Nanostructured Lipid Carrier)MacrophagesCytotoxicity Assay (CC50)12.34 ± 2.67[18]

Experimental Protocols for Cytotoxicity Assessment

Detailed and standardized protocols are essential for the reliable evaluation of Amphotericin B cytotoxicity. The following sections outline the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Amphotericin B or its formulations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8] The amount of color produced is directly proportional to the number of viable cells.

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[21]

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.[20] The amount of color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium (B1200493) iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with Amphotericin B as described previously.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[22]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[22]

  • Flow Cytometry Analysis: Add additional 1X Annexin V binding buffer and analyze the cells by flow cytometry.[22]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often difficult to distinguish from late apoptotic cells).

Signaling Pathways in Amphotericin B Cytotoxicity

The cytotoxic effects of Amphotericin B are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Amphotericin B-Induced Apoptosis Signaling Pathway

Amphotericin B can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

AmphotericinB_Apoptosis_Pathway AmB Amphotericin B Membrane Cell Membrane Interaction (Cholesterol Binding) AmB->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS DeathReceptor Death Receptors (e.g., Fas) Membrane->DeathReceptor may influence Mitochondria Mitochondrial Stress ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Amphotericin B-induced apoptosis pathway.

Toll-Like Receptor Signaling in Response to Amphotericin B

Amphotericin B can be recognized by Toll-like receptors on immune cells, leading to an inflammatory response. Liposomal formulations can alter this signaling.

AmB_TLR_Signaling AmB_Deoxy Amphotericin B Deoxycholate TLR2 TLR2 AmB_Deoxy->TLR2 activates AmB_Lipo Liposomal Amphotericin B TLR4 TLR4 AmB_Lipo->TLR4 diverts signaling to MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation TLR4->NFkB less pro-inflammatory Antifungal Neutrophil Activation (Antifungal State) TLR4->Antifungal MyD88->NFkB ProInflammatory Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) NFkB->ProInflammatory

Caption: Toll-like receptor signaling in response to AmB.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of Amphotericin B in a laboratory setting.

Cytotoxicity_Workflow CellCulture Cell Culture (e.g., 293T, THP1) Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment Treatment with Amphotericin B (Dose-response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity/Apoptosis Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT LDH LDH Assay (Cytotoxicity) Assay->LDH AnnexinV Annexin V/PI (Apoptosis) Assay->AnnexinV DataAnalysis Data Analysis (IC50/EC50 Calculation) MTT->DataAnalysis LDH->DataAnalysis AnnexinV->DataAnalysis

Caption: In vitro cytotoxicity assessment workflow.

Conclusion and Future Directions

Early-stage in vitro research on Amphotericin B cytotoxicity is fundamental to understanding its mechanisms of toxicity and for the development of safer antifungal therapies. The data clearly indicates that liposomal and other novel lipid-based formulations of Amphotericin B exhibit a reduced cytotoxic profile against various mammalian cell lines compared to the conventional deoxycholate formulation, while often maintaining or even improving antifungal efficacy.

Future research should continue to focus on:

  • Elucidating Detailed Molecular Pathways: Further investigation into the specific molecular players and signaling cascades involved in AmB-induced apoptosis and inflammation.

  • Developing Novel Formulations: The design of new delivery systems that can further decrease host cell toxicity while maximizing fungal cell targeting.

  • Exploring Drug Combinations: Investigating synergistic combinations of Amphotericin B with other antifungal agents or with compounds that can mitigate its cytotoxic effects.

This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the potent antifungal activity of Amphotericin B while minimizing its harmful side effects.

References

The Evolution of a Potent Antifungal: A Technical Guide to the Historical Development of Amphotericin B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its discovery in the 1950s, Amphotericin B (AmB) has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and fungicidal nature make it an indispensable tool in the infectious disease arsenal. However, the clinical utility of the conventional formulation, Amphotericin B deoxycholate (C-AmB), has been hampered by significant toxicities, most notably nephrotoxicity. This has driven decades of research into novel delivery systems designed to mitigate these adverse effects while preserving or enhancing antifungal efficacy. This technical guide provides a comprehensive overview of the historical development of different Amphotericin B formulations, from the conventional to the lipid-based systems, including Amphotericin B lipid complex (ABLC), Amphotericin B colloidal dispersion (ABCD), and liposomal Amphotericin B (L-AmB). We will delve into the physicochemical properties, pharmacokinetic profiles, and the comparative efficacy and toxicity of these formulations, supported by quantitative data. Furthermore, this guide will provide detailed experimental protocols for key assays and models used in the evaluation of these antifungal agents, and visually represent the underlying mechanisms of action and toxicity through signaling pathway diagrams.

The Genesis of an Antifungal Powerhouse: Conventional Amphotericin B

Amphotericin B was first isolated in 1955 from the bacterium Streptomyces nodosus, found in a soil sample from the Orinoco River region of Venezuela.[1] A polyene macrolide, its potent antifungal activity was quickly recognized. However, its insolubility in water presented a major hurdle for clinical administration. The breakthrough came with the formulation of Amphotericin B with the bile salt sodium deoxycholate, which formed a colloidal dispersion of micelles in aqueous solution, allowing for intravenous administration.[1] This formulation, known as conventional Amphotericin B (C-AmB) or Amphotericin B deoxycholate, was licensed in 1959 and for decades remained the "gold standard" for treating invasive fungal infections.[1][2]

Despite its efficacy, the use of C-AmB is fraught with challenges, primarily infusion-related reactions and dose-limiting nephrotoxicity.[3] These toxicities are attributed to the binding of Amphotericin B to cholesterol in mammalian cell membranes, mimicking its mechanism of action against ergosterol (B1671047) in fungal cells.[4] This fundamental limitation spurred the development of lipid-based formulations with the aim of selectively delivering the drug to fungal cells while minimizing exposure to host tissues, particularly the kidneys.

The Lipid Revolution: A New Era of Amphotericin B Formulations

The 1980s and 1990s saw the advent of lipid-based formulations of Amphotericin B, a significant milestone in antifungal therapy. These formulations aimed to improve the therapeutic index of AmB by altering its pharmacokinetic and biodistribution profiles. Three major lipid formulations emerged:

  • Amphotericin B Lipid Complex (ABLC) : Approved by the FDA in 1995, ABLC (Abelcet®) consists of Amphotericin B complexed with two phospholipids, dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG), in a 7:3 molar ratio.[5][6] This forms large, ribbon-like structures.[6]

  • Amphotericin B Colloidal Dispersion (ABCD) : Approved by the FDA in 1996, ABCD (Amphotec® or Amphocil®) is a complex of Amphotericin B with cholesteryl sulfate (B86663) in a 1:1 molar ratio.[5][7] These form uniform, disk-shaped particles.[7]

  • Liposomal Amphotericin B (L-AmB) : Approved by the FDA in 1997, L-AmB (AmBisome®) is a true liposomal formulation where Amphotericin B is intercalated within a unilamellar lipid bilayer composed of hydrogenated soy phosphatidylcholine, cholesterol, and distearoylphosphatidylglycerol.[4][5]

These lipid formulations are designed to remain intact in the circulation, reducing the amount of free drug available to bind to mammalian cell membranes. They are preferentially taken up by the reticuloendothelial system (liver, spleen, and lungs), and it is thought that they release the active drug at the site of infection.[3]

Comparative Analysis of Amphotericin B Formulations

The different formulations of Amphotericin B exhibit distinct physicochemical and pharmacokinetic properties, which in turn influence their efficacy and toxicity profiles.

Physicochemical and Pharmacokinetic Properties

The lipid-based formulations differ significantly in their structure, size, and lipid composition, leading to varied pharmacokinetic profiles.

FormulationAbbreviationCompositionStructureSizeCmax (mg/L)Vd (L/kg)Clearance (L/h/kg)
Conventional Amphotericin BC-AmBAmphotericin B, Sodium DeoxycholateMicellar Dispersion< 0.4 µm~1-240.5
Amphotericin B Lipid ComplexABLCAmB, DMPC, DMPG (7:3)Ribbon-like particles1.6 - 11 µmLowHighHigh
Amphotericin B Colloidal DispersionABCDAmB, Cholesteryl Sulfate (1:1)Disk-shaped particles~122 nmLowHighHigh
Liposomal Amphotericin BL-AmBAmB, HSPC, Cholesterol, DSPGUnilamellar liposomes< 100 nmHighLowLow

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Amphotericin B Formulations. (DMPC: dimyristoylphosphatidylcholine; DMPG: dimyristoylphosphatidylglycerol; HSPC: hydrogenated soy phosphatidylcholine; DSPG: distearoylphosphatidylglycerol; Cmax: maximum plasma concentration; Vd: volume of distribution)

Efficacy and Toxicity

Clinical trials have consistently demonstrated that the lipid formulations of Amphotericin B have a significantly improved safety profile compared to C-AmB, particularly with regard to nephrotoxicity. While direct comparative trials between the different lipid formulations are limited, some differences in their efficacy and toxicity profiles have been observed.

FormulationRecommended DoseEfficacyNephrotoxicityInfusion-Related Reactions
C-AmB0.5-1.5 mg/kg/dayGold standard, broad spectrumHighCommon
ABLC5 mg/kg/dayEffective for various mycosesLower than C-AmBCan be frequent
ABCD3-4 mg/kg/dayEffective, but with limitationsLower than C-AmBFrequent and can be severe
L-AmB3-5 mg/kg/dayBroadly effective, good CNS penetrationLowest among all formulationsLess frequent than other formulations

Table 2: Comparative Efficacy and Toxicity of Amphotericin B Formulations.

Mechanisms of Action and Toxicity

Antifungal Mechanism of Action

The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, a major sterol component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular ions and macromolecules, ultimately leading to fungal cell death.

Antifungal_Mechanism AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of FungalMembrane->Pore Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Antifungal mechanism of Amphotericin B.
Mechanism of Nephrotoxicity

The nephrotoxicity of Amphotericin B is primarily due to its interaction with cholesterol in the cell membranes of renal tubular cells. This interaction leads to increased membrane permeability, cellular damage, and apoptosis. Additionally, Amphotericin B can cause vasoconstriction of the afferent renal arterioles, leading to a decrease in renal blood flow and glomerular filtration rate.

Nephrotoxicity_Mechanism cluster_direct Direct Tubular Toxicity cluster_vascular Vascular Effects AmB_direct Amphotericin B Cholesterol Cholesterol AmB_direct->Cholesterol Binds to MembraneDamage Membrane Damage (Pore Formation) AmB_direct->MembraneDamage Induces RenalTubularCell Renal Tubular Cell Membrane Cholesterol->RenalTubularCell Component of Apoptosis Apoptosis MembraneDamage->Apoptosis Leads to Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity AmB_vascular Amphotericin B AfferentArteriole Afferent Renal Arteriole AmB_vascular->AfferentArteriole Acts on Vasoconstriction Vasoconstriction AfferentArteriole->Vasoconstriction Causes DecreasedRBF_GFR Decreased Renal Blood Flow & Glomerular Filtration Rate Vasoconstriction->DecreasedRBF_GFR Results in DecreasedRBF_GFR->Nephrotoxicity Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Liposome Preparation (Thin Film Hydration) Char Characterization (DLS, HPLC) Prep->Char MIC Antifungal Susceptibility (CLSI M27) Efficacy Efficacy Model (Murine Disseminated Candidiasis) Toxicity Toxicity Model (Rat Nephrotoxicity) Formulations Amphotericin B Formulations (C-AmB, ABLC, ABCD, L-AmB) Formulations->Prep Formulations->MIC Formulations->Efficacy Formulations->Toxicity

References

Methodological & Application

Application Notes and Protocols: Preparation of Amphotericin B Trihydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B is a polyene antifungal agent widely used in cell culture and research to prevent or eliminate fungal and yeast contamination. Its efficacy is attributed to its ability to bind to ergosterol, a primary component of fungal cell membranes, leading to the formation of pores and subsequent cell death. However, its poor solubility in aqueous solutions at physiological pH presents a significant challenge in its preparation and use. This document provides detailed protocols for the preparation of Amphotericin B trihydrate stock solutions, tailored for research applications.

Data Summary

Quantitative data regarding the solubility and stability of Amphotericin B are crucial for preparing reliable and effective stock solutions. The following table summarizes key parameters for handling and storing this antifungal agent.

ParameterSolvent/ConditionValueCitations
Solubility Dimethyl Sulfoxide (DMSO)30–40 mg/mL[1][2][3]
Dimethylformamide (DMF)2–4 mg/mL[1][2][3]
Water (pH 2 or 11)Soluble[1][2][3]
Water (pH 6 to 7)Insoluble[1][2]
Stock Solution Stability (DMSO) -20°C (Frozen)Stable for up to 6 months, though some sources report significant degradation (>60% loss)[3][4]
Reconstituted Aqueous Solution Stability 2–8°C (Refrigerated)Stable for up to 1 week[5][6]
Room TemperatureStable for 24 hours[5][6]
37°C (in culture)Active for up to 3 days[1][3][7]
Powder Storage 2–8°C (Refrigerated, protected from light and air)Remains active for up to 5 years[1][2]

Experimental Protocols

Due to its low solubility in neutral aqueous solutions, two primary methods are recommended for preparing Amphotericin B stock solutions for research purposes: solubilization in an organic solvent (DMSO) or reconstitution of a commercial formulation designed for aqueous suspension.

Protocol 1: Preparation of Amphotericin B Stock Solution in DMSO

This protocol is suitable for applications where the final concentration of DMSO in the working solution will be non-toxic to the cells.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

Procedure:

  • Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 2.5 mg/mL).[2] Vortex or mix thoroughly until the powder is completely dissolved. The solution should appear as a hazy yellow solution.[2]

  • Sterilization (Optional): For cell culture applications, stock solutions in DMSO can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.[2]

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-protecting tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.

Protocol 2: Reconstitution of Commercial Amphotericin B Formulations

Commercial formulations often contain solubilizing agents like deoxycholate, allowing for the creation of a colloidal suspension in sterile water.[2] This method is preferred when DMSO is not suitable for the experimental system.

Materials:

  • Lyophilized Amphotericin B for Injection, USP (e.g., Fungizone™)

  • Sterile Water for Injection, USP (without preservatives)[5][6]

  • Sterile syringes and needles

  • Sterile, light-protecting vials

Procedure:

  • Reconstitution: Following the manufacturer's instructions, inject the specified volume of Sterile Water for Injection, USP, into the vial containing the lyophilized Amphotericin B powder. For example, 10 mL of sterile water is typically added to a 50 mg vial to yield a 5 mg/mL concentrate.[5][6]

  • Dissolution: Shake the vial immediately and vigorously until the solution is clear.[6] The resulting solution will be a colloidal suspension.

  • Storage of Concentrate: The reconstituted concentrate can be stored in the dark at 2-8°C for up to one week with minimal loss of potency.[5][6] For room temperature storage, it is stable for 24 hours.[5][6]

  • Preparation of Working Solution: For use in cell culture, the concentrate is further diluted in a suitable medium (e.g., 5% Dextrose Injection, USP, with a pH above 4.2) to the final working concentration (typically 0.1 mg/mL or less).[5][6]

Important Considerations:

  • Light Sensitivity: Amphotericin B is light-sensitive. All steps should be performed with protection from light, and solutions should be stored in light-protecting containers.[5][6]

  • Precipitation: Do not use saline or solutions containing benzyl (B1604629) alcohol or other electrolytes for reconstitution, as they may cause precipitation.[5][6] If precipitation occurs in an aqueous solution, warming and thorough mixing may help to redissolve it.[7][8]

Visualizations

The following diagrams illustrate the workflow for preparing Amphotericin B stock solutions and the decision-making process for selecting the appropriate protocol.

G cluster_0 Protocol 1: DMSO-based Stock Solution cluster_1 Protocol 2: Aqueous Suspension (Commercial Formulation) P1_1 Weigh Amphotericin B Powder P1_2 Add Sterile DMSO P1_1->P1_2 P1_3 Vortex to Dissolve P1_2->P1_3 P1_4 Filter Sterilize (Optional) P1_3->P1_4 P1_5 Aliquot into Light-Protecting Tubes P1_4->P1_5 P1_6 Store at -20°C P1_5->P1_6 P2_1 Reconstitute Lyophilized Powder with Sterile Water P2_2 Shake Vigorously to Form Suspension P2_1->P2_2 P2_3 Store Concentrate at 2-8°C P2_2->P2_3 P2_4 Dilute to Working Concentration in Appropriate Medium P2_3->P2_4 For Immediate Use start Start: Prepare Amphotericin B Stock start->P1_1 start->P2_1

Caption: Workflow for Amphotericin B Stock Preparation.

G decision Is DMSO acceptable in the final application? protocol1 Use Protocol 1: Solubilize in DMSO decision->protocol1 Yes protocol2 Use Protocol 2: Aqueous Suspension (Commercial Formulation) decision->protocol2 No note1 Note: Ensure final DMSO concentration is non-toxic to cells. protocol1->note1 note2 Note: Avoids organic solvents, but requires a specific commercial formulation. protocol2->note2

Caption: Decision guide for selecting a preparation protocol.

References

Dissolving Amphotericin B Trihydrate for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B is a polyene antimycotic agent widely used in cell culture to prevent or eliminate fungal (yeast and mold) contamination. It acts by binding to ergosterol, a major component of fungal cell membranes, leading to the formation of transmembrane channels. This disrupts membrane integrity, causing leakage of intracellular contents and ultimately fungal cell death.[1][2][3] While highly effective, its poor solubility in aqueous solutions at physiological pH presents a challenge for its use in cell culture media. This document provides detailed protocols for the proper dissolution and use of Amphotericin B trihydrate to ensure efficacy and minimize potential cytotoxicity to mammalian cells.

Data Presentation

Solubility of Amphotericin B
SolventConcentrationObservationsReference
Dimethyl Sulfoxide (B87167) (DMSO)30-40 mg/mLYields a hazy solution.[4][5]
Dimethylformamide (DMF)2-4 mg/mL-[4][5]
Water (pH 6-7)Insoluble-[4][5][6]
Water (pH 2 or 11)Soluble-[4][5][6]
Sterile Water (with solubilizing agents*)2.5 mg/mLYields a slightly hazy yellow solution.[4]

*Commercial preparations of Amphotericin B for cell culture are often supplied as a powder with solubilizing agents like sodium deoxycholate and sodium phosphate.[7][8]

Recommended Concentrations for Cell Culture
ApplicationConcentrationReference
Routine Prophylaxis0.25 - 2.5 µg/mL[7]
Elimination of Existing Contamination5 - 10 mg/L (µg/mL)[4][5]
Stability of Amphotericin B Solutions
Storage ConditionDuration of StabilityReference
In culture at 37°CUp to 3 days[4][5]
Refrigerated at 2-8°C (stock solution)2-3 weeks
Frozen at -20°C (stock solution)Long-term
Freeze-thaw cycles2-3 cycles without appreciable loss of potency[9]

Experimental Protocols

Protocol 1: Preparation of Amphotericin B Stock Solution from Powder (Using DMSO)

This protocol is suitable for pure this compound powder without pre-mixed solubilizing agents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile-filterable syringe and a 0.22 µm syringe filter (optional, see note)

  • Sterile, light-protecting cryovials for aliquots

Procedure:

  • Pre-warm DMSO: Warm the DMSO to room temperature to ensure it is completely liquid.

  • Weigh Amphotericin B: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolution:

    • Aseptically transfer the powder to a sterile conical tube.

    • Add the required volume of DMSO to achieve a stock concentration of 2.5 mg/mL. For example, to prepare 10 mL of stock solution, dissolve 25 mg of Amphotericin B in 10 mL of DMSO.

    • Vortex the solution thoroughly until the powder is dissolved. The resulting solution may be hazy.[4]

  • Sterilization (Optional): Aqueous solutions of Amphotericin B are generally not suitable for sterile filtration due to poor solubility.[4][5] However, if a DMSO stock solution is prepared, it can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, light-protecting cryovials in volumes suitable for your experimental needs to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term stability.

Protocol 2: Reconstitution of Commercial Amphotericin B Preparations (with Solubilizing Agents)

This protocol is for commercially available Amphotericin B powders that contain solubilizing agents like sodium deoxycholate.

Materials:

  • Commercial Amphotericin B powder for cell culture

  • Sterile, deionized water or Water for Injection (WFI)

  • Sterile, conical centrifuge tubes

  • Sterile, light-protecting cryovials for aliquots

Procedure:

  • Review Manufacturer's Instructions: Always refer to the product datasheet for the specific reconstitution instructions provided by the manufacturer.

  • Reconstitution:

    • In a sterile environment, add the specified volume of sterile water to the vial containing the Amphotericin B powder. A common reconstitution is 25 mg of the powder in 10 mL of sterile water to yield a 2.5 mg/mL stock solution.[4]

    • Aseptically swirl or vortex the vial until the powder is fully suspended. The resulting solution will likely be a slightly hazy, yellow suspension.[4] There is no need to filter sterilize this solution.[4]

  • Aliquoting and Storage:

    • Dispense the reconstituted solution into sterile, light-protecting cryovials.

    • Store the aliquots at -20°C.

Protocol 3: Preparation of Working Solution in Cell Culture Medium

Materials:

  • Amphotericin B stock solution (from Protocol 1 or 2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and Penicillin-Streptomycin)

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the Amphotericin B stock solution at room temperature, protected from light.

  • Dilution:

    • Under sterile conditions, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For a final concentration of 2.5 µg/mL using a 2.5 mg/mL stock solution, add 1 mL of the stock solution to 1 liter of cell culture medium (a 1:1000 dilution).

    • Mix the medium thoroughly by gentle inversion.

  • Use and Storage:

    • The medium containing Amphotericin B is now ready for use.

    • Store the supplemented medium at 2-8°C and use within a few days, as Amphotericin B is stable in culture at 37°C for up to 3 days.[4][5]

Visualizations

Mechanism of Action of Amphotericin B

Mechanism of Action of Amphotericin B AmphotericinB Amphotericin B Binding Binding AmphotericinB->Binding Ergosterol Ergosterol (in Fungal Cell Membrane) Ergosterol->Binding PoreFormation Transmembrane Pore Formation Binding->PoreFormation IonLeakage Leakage of Intracellular Ions (K+, Na+, H+) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Preparing Amphotericin B Working Solution

Workflow: Amphotericin B Preparation for Cell Culture AmphotericinB_powder This compound Powder Solvent Select Solvent (DMSO or Sterile Water*) AmphotericinB_powder->Solvent Dissolve Dissolve/Reconstitute to 2.5 mg/mL Solvent->Dissolve Aliquot Aliquot into Light-Protecting Vials Dissolve->Aliquot Store_stock Store at -20°C Aliquot->Store_stock Thaw Thaw Stock Solution Aliquot Store_stock->Thaw For Use Dilute Dilute in Cell Culture Medium (e.g., 1:1000 for 2.5 µg/mL) Thaw->Dilute Use Use in Cell Culture Dilute->Use

Caption: Workflow for preparing Amphotericin B solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Amphotericin B is a polyene antifungal agent widely used in cell culture to prevent or eliminate contamination by fungi and yeast. It is also a subject of study for its own biological effects on various cell types. Its efficacy is based on its ability to interact with sterols in cell membranes, primarily ergosterol (B1671047) in fungi and cholesterol in mammalian cells. This interaction leads to the formation of pores, disrupting membrane integrity and causing cell death.[1][2][3][4] While highly effective against fungi, its affinity for cholesterol accounts for its potential cytotoxicity to mammalian cells, making it crucial to determine the optimal working concentration for each specific cell line and application.[1][2][5]

These application notes provide detailed protocols for the use of Amphotericin B in Dulbecco's Modified Eagle Medium (DMEM), a common cell culture medium. The information is intended to guide researchers in effectively using this antifungal agent while minimizing its cytotoxic effects on cultured cells.

Data Presentation

Table 1: Recommended Working Concentrations of Amphotericin B in DMEM

ApplicationRecommended Concentration Range (µg/mL)Notes
Routine Fungal Contamination Prevention0.25 - 2.5[5][6]The lowest possible effective dose should be used. The optimal concentration must be determined empirically for each cell line.[5]
Treatment of Active Contamination2.5 - 10Higher concentrations should be reserved for short-term treatment. It is recommended to use a dose one to two-fold less than the determined toxic dose.[5]
Antifungal Susceptibility Testing (MIC)0.032 - 16[7]The concentration range for determining the Minimum Inhibitory Concentration (MIC) against various fungal species.

Table 2: Cytotoxicity of Amphotericin B in Various Cell Lines

Cell LineConcentration (µg/mL)Observed EffectReference
Mouse Osteoblasts & Fibroblasts5 - 10Abnormal cell morphology and decreased proliferation (sublethal toxicity).[8][9][8][9]
Mouse Osteoblasts & Fibroblasts≥ 100Cell death.[8][9][8][9]
Human Embryonic Kidney (HEK) 293TUp to 10No significant cytotoxicity observed after 48 hours of exposure.[10]
Human Monocytic (THP-1) Cells0.5Cytotoxicity observed with Fungizone™ and Ambisome™ formulations.[10]
K562 (Human Erythroleukemic)~2.5Non-toxic concentration used for immunomodulatory studies.[11][11]

Signaling Pathways

Amphotericin B's primary mechanism of action involves direct interaction with cell membranes. However, it can also trigger specific signaling pathways, particularly those related to the immune response.

AmphotericinB_Mechanism Mechanism of Action of Amphotericin B on Fungal Cells AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) Accumulation AmB->ROS Induces Oxidative Burst Pore Transmembrane Pore Formation Ergosterol->Pore Induces Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death ROS->Death

Caption: Mechanism of Amphotericin B leading to fungal cell death.

TLR_Signaling Amphotericin B-Induced TLR Signaling cluster_membrane Mammalian Cell Membrane AmB Amphotericin B Cholesterol Cholesterol (in Lipid Rafts) AmB->Cholesterol Interacts with TLR TLR2 / TLR4 Cholesterol->TLR Causes Conformational Change Adaptor Recruitment of Adaptor Proteins TLR->Adaptor Signaling Downstream Signaling Cascade Adaptor->Signaling Response Pro-inflammatory Immune Response Signaling->Response

Caption: Activation of Toll-Like Receptor (TLR) signaling by Amphotericin B.[12]

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of Amphotericin B

It is critical to determine the cytotoxicity of Amphotericin B for your specific cell line to establish a safe and effective working concentration.

Workflow:

Cytotoxicity_Workflow Workflow for Determining Optimal Amphotericin B Concentration start Seed cells in a multi-well plate (e.g., 96-well) prep Prepare serial dilutions of Amphotericin B in complete DMEM (e.g., 0.1 to 50 µg/mL) start->prep treat Replace media with Amphotericin B dilutions. Include a no-drug control. prep->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate observe Observe cell morphology daily for signs of toxicity (rounding, detachment, vacuolization) incubate->observe assay Perform a cell viability assay (e.g., MTT, alamarBlue) observe->assay analyze Analyze data to determine the highest non-toxic concentration assay->analyze end Select optimal working concentration (at least 2-fold lower than toxic dose) analyze->end

Caption: Workflow to determine the optimal working concentration.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.

  • Preparation of Amphotericin B Dilutions: Prepare a stock solution of Amphotericin B (e.g., 2.5 mg/mL in sterile water or DMSO, depending on the formulation).[13][14] From this stock, prepare a series of dilutions in complete DMEM. A suggested range is 0, 0.25, 0.5, 1.0, 2.5, 5.0, 10, 25, and 50 µg/mL.

  • Cell Treatment: Carefully remove the existing medium from the wells and replace it with the prepared Amphotericin B dilutions. Include wells with complete DMEM only as a negative control.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiments (typically 24 to 72 hours).

  • Microscopic Observation: Each day, examine the cells under a microscope for any morphological changes indicative of toxicity, such as cell rounding, detachment, membrane blebbing, or the appearance of vacuoles.[5]

  • Viability Assay: At the end of the incubation period, perform a quantitative cell viability assay (e.g., MTT, MTS, or alamarBlue) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the no-drug control. Determine the highest concentration that does not cause a significant reduction in viability or adverse morphological changes.

  • Selection of Working Concentration: For routine contamination prevention, select a concentration that is at least one or two-fold lower than the concentration that shows initial signs of toxicity.[5]

Protocol 2: General Use of Amphotericin B for Fungal Contamination Control

Materials:

  • DMEM (with desired supplements like FBS, L-glutamine)

  • Amphotericin B stock solution (e.g., 250 µg/mL)

  • Sterile pipettes and tubes

Procedure:

  • Thaw and Prepare: Thaw the Amphotericin B stock solution. It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[15] The stock solution should be stored at -20°C, protected from light.[5]

  • Dilution: Aseptically add the required volume of Amphotericin B stock solution to your bottle of complete DMEM to achieve the desired final concentration (typically 0.25 - 2.5 µg/mL). For example, to achieve a final concentration of 2.5 µg/mL in 500 mL of medium using a 250 µg/mL stock, add 5 mL of the stock solution.

  • Mixing and Storage: Mix the medium thoroughly by gentle inversion. The prepared medium containing Amphotericin B can be stored at 4°C for a limited time. Note that Amphotericin B is reported to be stable for approximately 3 days at 37°C.[6]

  • Application: Use the Amphotericin B-containing DMEM as you would your regular culture medium for routine cell maintenance.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Workflow:

AST_Workflow Workflow for Antifungal Susceptibility Testing (Broth Microdilution) start Prepare fungal inoculum (0.5 McFarland standard) dilute_fungi Dilute inoculum in RPMI-1640 to 0.5–2.5 x 10³ cells/mL start->dilute_fungi inoculate Add 100 µL of diluted fungal inoculum to each well dilute_fungi->inoculate prep_drug Prepare 2x serial dilutions of Amphotericin B in RPMI-1640 in a 96-well plate (100 µL/well) prep_drug->inoculate controls Include drug-free (growth) and yeast-free (sterility) controls inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read end Record MIC value read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Medium Preparation: Prepare RPMI-1640 medium (without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS buffer. Although the primary medium is DMEM, susceptibility testing guidelines often specify RPMI-1640.

  • Inoculum Preparation: From a 24-hour culture of the yeast on Sabouraud Dextrose Agar, pick five colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[16]

  • Inoculum Dilution: Dilute the standardized inoculum in the RPMI-1640 test medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Drug Dilution Plate: In a sterile 96-well flat-bottom plate, prepare two-fold serial dilutions of Amphotericin B. Start by adding 100 µL of RPMI-1640 to all wells. Add 100 µL of a 2x starting concentration of Amphotericin B to the first well, mix, and transfer 100 µL to the next well, continuing down the column to create a dilution series. The final concentrations typically range from 0.032 to 16 µg/mL.[7]

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the drug dilutions. This will bring the final volume to 200 µL and dilute the drug to its final 1x concentration.

  • Controls: Include a positive control well (100 µL inoculum + 100 µL drug-free medium) and a negative control well (200 µL drug-free medium only).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[16]

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) for Amphotericin B is defined as the lowest drug concentration that results in the complete inhibition of visible growth compared to the drug-free growth control well.[7][17]

References

Application Notes and Protocols for Amphotericin B Trihydrate in Preventing Fungal Contamination of Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Amphotericin B trihydrate for the prevention and eradication of fungal contamination in primary cell cultures. The following sections detail the mechanism of action, provide quantitative data on its efficacy and cytotoxicity, and offer detailed protocols for its application and relevant experimental assays.

Introduction

Fungal contamination is a persistent challenge in cell culture, often leading to the loss of valuable primary cell lines and compromising experimental results. Amphotericin B, a polyene antimycotic agent produced by Streptomyces nodosus, is a powerful tool for controlling and eliminating fungal and yeast contaminants.[1] Its efficacy stems from its specific interaction with ergosterol, a key component of fungal cell membranes, leading to cell death.[2][3] While highly effective, it's crucial to use Amphotericin B at concentrations that are cidal to fungi but minimally toxic to the primary cells.

Mechanism of Action

Amphotericin B's primary mechanism of action involves binding to ergosterol, the principal sterol in fungal cell membranes. This binding leads to the formation of transmembrane channels or pores.[2][3] These pores disrupt the membrane's integrity, causing leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately results in fungal cell death.[3]

While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.[3] Additionally, evidence suggests that Amphotericin B can induce oxidative stress within fungal cells, contributing to its antifungal activity.[2][3] In mammalian cells, particularly immune cells, Amphotericin B can trigger inflammatory signaling pathways.[4]

Signaling Pathway of Amphotericin B in Fungal and Mammalian Cells

G cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell AmB_fungal Amphotericin B Ergosterol Ergosterol AmB_fungal->Ergosterol Binds to OxidativeStress Oxidative Stress (ROS Production) AmB_fungal->OxidativeStress MembranePore Membrane Pore Formation Ergosterol->MembranePore Induces IonLeakage Ion Leakage (K+, Na+) MembranePore->IonLeakage CellDeath_fungal Fungal Cell Death IonLeakage->CellDeath_fungal OxidativeStress->CellDeath_fungal AmB_mammalian Amphotericin B Cholesterol Cholesterol AmB_mammalian->Cholesterol Binds to TLR2 Toll-Like Receptor 2 AmB_mammalian->TLR2 Stimulates MembraneDamage Membrane Damage Cholesterol->MembraneDamage Cytotoxicity Cytotoxicity MembraneDamage->Cytotoxicity SignalingCascade Signaling Cascade (Btk, PLC, PKC, c-Src) TLR2->SignalingCascade NFkB NF-κB Activation SignalingCascade->NFkB CytokineProduction Pro-inflammatory Cytokine Production NFkB->CytokineProduction CytokineProduction->Cytotoxicity

Caption: Mechanism of Amphotericin B in fungal and mammalian cells.

Data Presentation

The following tables summarize the effective concentrations of Amphotericin B against common fungal contaminants and its potential cytotoxicity towards mammalian cells.

Table 1: In Vitro Antifungal Activity of Amphotericin B

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.03 - 1.0[2]
Aspergillus fumigatus0.03 - 1.0[2]
Cryptococcus neoformans0.03 - 1.0[2]
Histoplasma capsulatum0.03 - 1.0[2]
Blastomyces dermatitidis0.03 - 1.0[2]

Table 2: Recommended Working Concentrations for Cell Culture

ApplicationRecommended Concentration (µg/mL)
Routine Prevention 0.25 - 2.5[4]
Treatment of Active Contamination 5.0 - 10.0 (for 2-3 subcultures)[5]

Table 3: Cytotoxicity of Amphotericin B on Various Cell Lines

Cell LineIC50 (µg/mL)Notes
GRX (myofibroblast) < 1.25[6]Significant decrease in viability observed.
Hep G2 (hepatoma) > 2.5[6]No significant decrease in viability observed.
ARL-6 (liver) > 2.5[6]No significant decrease in viability observed.
293T (human kidney) Not cytotoxic at tested concentrations[7][8]Lipid-based formulations showed no cytotoxicity.
THP1 (human monocytic) Cytotoxic at 500 µg/L (0.5 µg/mL)[7][8]Observed with Fungizone™ and Ambisome™.

Note: Cytotoxicity is highly cell-line dependent and should be determined empirically.

Experimental Protocols

Preparation of Amphotericin B Stock Solution

Amphotericin B is often supplied as a lyophilized powder or as a ready-made solution. For the powder form, a stock solution needs to be prepared.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water (check manufacturer's instructions)[5]

  • Sterile, conical centrifuge tubes

  • Sterile filter (0.22 µm)

Protocol:

  • Aseptically weigh the desired amount of Amphotericin B powder.

  • In a sterile tube, dissolve the powder in the appropriate solvent (e.g., DMSO) to a stock concentration of 2.5 mg/mL.[1]

  • Gently vortex until the powder is completely dissolved. The solution may be slightly hazy.[5]

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[7] The solution is stable for several months under these conditions.

Experimental Workflow for Preparing and Using Amphotericin B

G start Start weigh_powder Weigh Amphotericin B Powder start->weigh_powder dissolve Dissolve in DMSO/Water (e.g., to 2.5 mg/mL) weigh_powder->dissolve filter_sterilize Sterile Filter (0.22 µm) dissolve->filter_sterilize aliquot Aliquot into Single-Use Tubes filter_sterilize->aliquot store Store at -20°C, Protected from Light aliquot->store thaw Thaw an Aliquot store->thaw dilute Dilute in Cell Culture Medium (e.g., to 0.25-2.5 µg/mL) thaw->dilute add_to_cells Add to Primary Cell Culture dilute->add_to_cells end End add_to_cells->end

Caption: Workflow for Amphotericin B stock preparation and use.

Protocol for Determining Cytotoxicity using MTT Assay

It is essential to determine the optimal, non-toxic concentration of Amphotericin B for your specific primary cell line.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Amphotericin B stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Amphotericin B in complete culture medium. A suggested range is 0.25, 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL.[5] Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Amphotericin B.

  • Incubation: Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the Amphotericin B concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of Amphotericin B that inhibits the visible growth of a specific fungal contaminant.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Amphotericin B stock solution

  • 96-well round-bottom plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare a two-fold serial dilution of Amphotericin B in RPMI-1640 medium in a 96-well plate. The concentration range should typically span from 0.03 to 16 µg/mL.[10]

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the Amphotericin B dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of Amphotericin B at which there is no visible growth (or a significant reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Stability and Storage

  • Stock Solution: Store aliquots of the Amphotericin B stock solution at -5°C to -20°C, protected from light.[4] It is stable for several months under these conditions. Avoid repeated freeze-thaw cycles.

  • In Culture Medium: Amphotericin B is stable in cell culture medium for approximately 3 days at 37°C.[1][11] Therefore, the medium should be changed every 2-3 days when treating a contamination.

Troubleshooting

  • Precipitation: Amphotericin B can sometimes precipitate in aqueous solutions.[7] If this occurs, warming the solution and mixing thoroughly may help to redissolve the precipitate. A small amount of remaining precipitate generally does not affect its activity.

  • Cell Toxicity: If you observe signs of cytotoxicity (e.g., cell rounding, detachment, reduced proliferation), reduce the concentration of Amphotericin B. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell line.

  • Persistent Contamination: If fungal contamination persists, consider increasing the concentration of Amphotericin B for a short period (2-3 passages) or using it in combination with another antifungal agent.[8] Ensure that your aseptic technique is stringent to prevent re-contamination.

By following these guidelines and protocols, researchers can effectively utilize this compound to safeguard their valuable primary cell cultures from fungal contamination, ensuring the integrity and reliability of their experimental data.

References

Application Notes and Protocols for Incorporating Amphotericin B Trihydrate into Agar Plates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by Streptomyces nodosus. Its trihydrate form is a potent antifungal agent widely utilized in research and clinical settings. It acts by binding to ergosterol, a primary component of fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause cell death.[1] This mechanism makes it effective against a broad spectrum of fungi and yeasts. In laboratory practice, Amphotericin B is frequently incorporated into agar (B569324) plates for antifungal susceptibility testing, to prevent fungal contamination in bacterial or cell cultures, or for the selective isolation of bacteria.

This document provides a detailed protocol for the preparation of a stock solution of Amphotericin B trihydrate and its incorporation into agar plates. Adherence to this protocol is crucial due to the compound's specific solubility and stability characteristics.

Physicochemical Properties

This compound is a yellow to orange powder. Its solubility is a critical factor in its handling and application. It is poorly soluble in water at a neutral pH (6-7) but is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 30–40 mg/ml and in dimethylformamide (DMF) at 2–4 mg/ml.[2] Solubility in aqueous solutions can be achieved at acidic (pH 2) or alkaline (pH 11) conditions.[2] The compound is sensitive to heat and light. Therefore, it should not be autoclaved, and exposure to light should be minimized.[3] Stock solutions are typically prepared in DMSO and can be stored at -20°C for extended periods.[3][4] In culture media at 37°C, Amphotericin B remains active for approximately 3 days.[2][4]

Data Summary

The following table summarizes the key quantitative data for the use of this compound in agar plates.

ParameterValueReference
Solubility in DMSO 30–40 mg/mL[2]
Solubility in DMF 2–4 mg/mL[2]
Recommended Stock Solution Concentration 2.5 mg/mL in DMSO[2]
Recommended Working Concentration (Contamination Prevention) 0.25 to 2.50 µg/mL[5][6]
Working Concentration (Antifungal Susceptibility Testing) 0.03 to 16 µg/mL (final concentrations in media)[7][8]
Stock Solution Storage Temperature -20°C[3][4]
Agar Cooling Temperature Before Addition 45-55°C[9]
Stability in Culture at 37°C Approximately 3 days[2][4]

Experimental Protocol

This protocol details the steps for preparing this compound stock solution and incorporating it into a standard agar medium, such as Sabouraud Dextrose Agar (SDA) or Nutrient Agar.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Agar medium of choice (e.g., SDA, NGM)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Micropipettes and sterile tips

  • Water bath

  • Sterile petri dishes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of Amphotericin B Stock Solution (2.5 mg/mL)
  • Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution of 2.5 mg/mL, weigh 25 mg.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile DMSO.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be a clear, yellow to orange color. A hazy solution may indicate incomplete dissolution.[2]

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[2]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[3][4]

Incorporation of Amphotericin B into Agar Plates
  • Prepare Agar Medium: Prepare the desired agar medium according to the manufacturer's instructions. Autoclave the medium to sterilize it.[10]

  • Cooling the Agar: After autoclaving, place the molten agar in a water bath set to 45-55°C.[9] It is crucial to allow the agar to cool to this temperature before adding the Amphotericin B, as higher temperatures will degrade the antibiotic. The flask should be cool enough to be held comfortably in your hand.[9]

  • Adding Amphotericin B: Thaw an aliquot of the Amphotericin B stock solution at room temperature, protected from light. Add the appropriate volume of the stock solution to the cooled agar to achieve the desired final concentration. For example, to achieve a final concentration of 2.5 µg/mL in 1 liter of agar, add 1 mL of the 2.5 mg/mL stock solution.

  • Mixing: Gently swirl the flask to ensure homogenous distribution of the Amphotericin B throughout the agar. Avoid creating air bubbles.

  • Pouring Plates: Under aseptic conditions, dispense the Amphotericin B-containing agar into sterile petri dishes. A standard 100 mm petri dish requires approximately 20-25 mL of agar.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in an inverted position at 4°C in the dark. The plates should be used within a few weeks for optimal performance.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of Amphotericin B-containing agar plates.

G cluster_0 Stock Solution Preparation cluster_1 Agar Plate Preparation weigh Weigh Amphotericin B Trihydrate Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Filter Sterilize (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C filter->aliquot add_ampho Add Amphotericin B Stock Solution aliquot->add_ampho Thaw before use prepare_agar Prepare and Autoclave Agar Medium cool_agar Cool Agar to 45-55°C prepare_agar->cool_agar cool_agar->add_ampho mix_agar Gently Mix add_ampho->mix_agar pour_plates Pour into Petri Dishes mix_agar->pour_plates store_plates Solidify and Store at 4°C pour_plates->store_plates

Caption: Workflow for preparing Amphotericin B agar plates.

References

Application Notes: Amphotericin B Trihydrate for Selection in Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amphotericin B trihydrate as a selection agent in Saccharomyces cerevisiae for genetic experiments. This document details its mechanism of action, effective concentrations, and protocols for its application in selecting transformed yeast strains.

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by Streptomyces nodosus. Its potent antifungal activity makes it a valuable tool in yeast genetics, particularly as a selectable marker when coupled with a corresponding resistance gene. Transformation of yeast with a plasmid conferring Amphotericin B resistance allows for the selection of successful transformants on media containing this antifungal agent.

Mechanism of Action

Amphotericin B's primary mode of action is its interaction with ergosterol, the principal sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of monovalent ions such as K+, Na+, H+, and Cl−.[1] This leakage leads to depolarization of the membrane and ultimately, cell death.[2] A secondary mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS), which contributes to cellular damage.[1] At lower concentrations, Amphotericin B can induce apoptosis, while at higher concentrations, it leads to necrosis.[3]

Resistance Mechanisms in Saccharomyces cerevisiae

While resistance to Amphotericin B is relatively rare, specific genes have been identified in S. cerevisiae that, when overexpressed, can confer resistance. These genes are ideal candidates for use as selectable markers in yeast transformation experiments. Notable resistance genes include:

  • PDR16 : A gene encoding a phosphatidylinositol transfer protein.

  • PMP3 : A gene encoding a small plasma membrane proteolipid.[4]

Introducing these genes on a plasmid vector allows for the positive selection of transformed yeast on media containing Amphotericin B.

Quantitative Data for Amphotericin B against Saccharomyces cerevisiae

The following tables summarize the minimum inhibitory concentrations (MICs) and kill curve data for Amphotericin B against S. cerevisiae. These values can serve as a starting point for determining the optimal selection concentration.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against Saccharomyces cerevisiae

Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
55 Clinical Isolates≤0.03 - 1Not ReportedNot Reported[5]
32 Clinical Isolates≤0.02 (MIC90)Not Reported≤0.02[6]
Multiple Strains0.5 - 1Not ReportedNot Reported[7]
3 StrainsNot ReportedNot ReportedNot Reported[8]

Table 2: Kill Curve Data for Saccharomyces cerevisiae (Strain BY4742) Exposed to Amphotericin B

Concentration (µg/mL)Time (hours)Percent Viability (%)Reference(s)
1.0180[9]
1.02~60[9]
1.03~40[9]
2.014[9]
2.02<4[9]
2.03<4[9]

Experimental Protocols

Protocol 1: Determination of Optimal Amphotericin B Concentration for Selection

Before performing transformations, it is crucial to determine the minimum concentration of Amphotericin B that effectively kills the parental yeast strain.

Materials:

  • Saccharomyces cerevisiae parental strain

  • YPD agar (B569324) plates

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile water or YPD broth

Procedure:

  • Prepare a series of YPD agar plates containing a range of Amphotericin B concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.0, 1.5, 2.0 µg/mL).

  • Grow an overnight culture of the parental yeast strain in YPD broth.

  • Prepare serial dilutions of the yeast culture (e.g., 10⁻², 10⁻³, 10⁻⁴).

  • Spot 10 µL of each dilution onto the Amphotericin B-containing plates and a control YPD plate without the antibiotic.

  • Incubate the plates at 30°C for 2-3 days.

  • The optimal concentration for selection is the lowest concentration that completely inhibits the growth of the parental strain.

Protocol 2: Yeast Transformation and Selection with Amphotericin B

This protocol describes the transformation of S. cerevisiae using the Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) method, followed by selection on Amphotericin B-containing media. This protocol assumes the use of a plasmid carrying an Amphotericin B resistance gene (e.g., PDR16 or PMP3).

Materials:

  • Saccharomyces cerevisiae parental strain

  • YPD medium

  • Plasmid DNA with Amphotericin B resistance marker

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG 3350)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Sterile water

  • YPD agar plates containing the predetermined optimal concentration of Amphotericin B

Procedure:

  • Preparation of Competent Cells:

    • Inoculate 5 mL of YPD with the parental yeast strain and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

    • Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

    • Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a concentration of 1-2 x 10⁹ cells/mL.

  • Transformation:

    • For each transformation, mix the following in a microfuge tube:

      • ~100 ng of plasmid DNA

      • 10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

      • 100 µL of competent yeast cells

    • Add 600 µL of sterile 40% PEG 3350 in 100 mM LiAc/1x TE buffer.

    • Vortex thoroughly to mix.

    • Incubate at 30°C for 30 minutes with shaking.

    • Heat shock at 42°C for 15-25 minutes.

  • Recovery and Plating:

    • Pellet the cells by centrifugation at 8000 x g for 1 minute.

    • Remove the supernatant and resuspend the cell pellet in 1 mL of YPD medium.

    • Incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.

    • Plate 100-200 µL of the cell suspension onto YPD agar plates containing the optimal selection concentration of Amphotericin B.

    • Also, plate a small aliquot onto a non-selective YPD plate to calculate transformation efficiency.

    • As a negative control, plate untransformed cells on the Amphotericin B plates to ensure the selection is effective.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 3-5 days.

    • Colonies that grow on the Amphotericin B-containing plates are putative transformants.

    • These colonies can then be picked and further analyzed to confirm the presence of the plasmid.

Visualizations

G Mechanism of Action of Amphotericin B in Yeast AmphotericinB Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) AmphotericinB->Ergosterol Binds to OxidativeStress Oxidative Stress AmphotericinB->OxidativeStress MembranePore Membrane Pore Formation Ergosterol->MembranePore Leads to IonLeakage Ion Leakage (K+, Na+, H+) MembranePore->IonLeakage Causes CellDeath Cell Death (Apoptosis/Necrosis) IonLeakage->CellDeath ROS Reactive Oxygen Species (ROS) Production OxidativeStress->ROS ROS->CellDeath G Amphotericin B Induced Cell Death Pathway AmphotericinB Amphotericin B Ras1_2 Ras1/2 GTPases AmphotericinB->Ras1_2 Activates PKA Protein Kinase A Ras1_2->PKA Activates Mitochondria Mitochondrial Activity Shift PKA->Mitochondria TCA_ETC TCA Cycle & Electron Transport Chain Mitochondria->TCA_ETC ROS Increased ROS Production TCA_ETC->ROS DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis G Yeast Transformation and Selection Workflow Start Start: Prepare Competent Yeast Cells Transformation Transformation (LiAc/ssDNA/PEG) Start->Transformation Recovery Recovery in Non-selective Medium Transformation->Recovery Plating Plate on YPD + Amphotericin B Recovery->Plating Incubation Incubate 3-5 days at 30°C Plating->Incubation End End: Select and Analyze Transformants Incubation->End

References

Application of Amphotericin B Trihydrate in 3D Cell Culture Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns. Amphotericin B, a polyene antifungal agent, is a critical component in cell culture for preventing fungal contamination. Its trihydrate form is often utilized in these applications. Understanding the impact of Amphotericin B trihydrate on the viability, morphology, and signaling pathways within 3D cell culture models is essential for maintaining model integrity and for the accurate interpretation of experimental results, particularly in drug discovery and toxicology studies.

This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models. It is intended to guide researchers in the effective use of this antifungal agent while minimizing potential cytotoxic effects that could confound experimental outcomes.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular contents, ultimately leading to fungal cell death.[1] In mammalian cells, Amphotericin B can interact with cholesterol, although with lower affinity, which is the basis for its potential cytotoxicity.[2]

Application Notes

Use as a Prophylactic Antifungal Agent

This compound is commonly used as a prophylactic agent in 3D cell culture to prevent fungal contamination, which can be a significant issue in long-term cultures.

  • Recommended Concentration Range: The generally recommended concentration for preventing fungal contamination in 3D cell culture is 0.25 to 2.5 µg/mL. It is crucial to use the lowest effective concentration to minimize off-target effects on the mammalian cells within the 3D model.

  • Considerations for 3D Models: Due to the dense, multilayered structure of spheroids and organoids, the penetration of substances can be limited. While this can reduce the antifungal efficacy at lower concentrations, it can also shield the inner core of cells from potential cytotoxicity. Empirical testing is recommended to determine the optimal concentration for a specific 3D model and cell type.

  • Liposomal Formulations: For sensitive cell lines or long-term cultures where cytotoxicity is a major concern, liposomal formulations of Amphotericin B are a recommended alternative. These formulations exhibit reduced toxicity to mammalian cells.[3]

Cytotoxicity in 3D Models

The cytotoxic effects of this compound on mammalian cells in 3D culture are a critical consideration. The three-dimensional arrangement of cells can influence their sensitivity to cytotoxic agents compared to 2D cultures.

  • Concentration-Dependent Toxicity: The cytotoxicity of Amphotericin B is dose-dependent. While lower concentrations used for prophylaxis are generally well-tolerated by many cell types, higher concentrations can induce apoptosis and necrosis.

  • Cell Type Variability: Different cell lines exhibit varying sensitivities to Amphotericin B. It is essential to perform a dose-response study for the specific cell line being used in the 3D model to determine the maximum non-toxic concentration.

  • Impact on Spheroid Morphology: High concentrations of Amphotericin B can lead to a reduction in spheroid size, loss of spheroid integrity, and the appearance of necrotic cores. Morphological changes should be carefully monitored using microscopy.

Quantitative Data Summary

The following tables summarize quantitative data regarding the cytotoxicity of Amphotericin B in various cell lines. Note that specific IC50 values for this compound in 3D spheroid models are not widely reported in the literature; the data presented below are from 2D cultures and other relevant models, which can serve as a reference for designing experiments in 3D.

Cell Line/ModelAmphotericin B FormulationIC50 / EC50 ValueReference
Myofibroblast (GRX)Amphotericin BCytotoxicity observed at 1.25 µg/mL[4]
Human Monocytic (THP1)Fungizone™ (Amphotericin B deoxycholate)Cytotoxicity at 500 µg/L[5]
Human Monocytic (THP1)iCo-010 (Novel Amphotericin B)No cytotoxicity observed[5]
Candida albicansiCo-010 (Novel Amphotericin B)26.8 ± 2.9 µg/L[5]
Candida albicansFungizone™ (Amphotericin B deoxycholate)87.1 ± 22 µg/L[5]
Candida albicansAmbisome™ (Liposomal Amphotericin B)109 ± 31 µg/L[5]
A549 (Human lung carcinoma)Amphotericin B4.5 to 7 µM[6]
Cell LineAmphotericin B ConcentrationObservationReference
Myofibroblast (GRX)1.25 µg/mLDecreased cell viability[4]
Myofibroblast (GRX)1.25 µg/mLIncreased expression of Caspase-3 (apoptosis)[4]

Experimental Protocols

Protocol 1: Determination of the Non-Toxic Concentration of this compound in 3D Spheroid Culture

This protocol outlines the steps to determine the highest concentration of this compound that does not significantly affect the viability and morphology of 3D spheroids.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound stock solution (e.g., 250 µg/mL)

  • Ultra-low attachment 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader with luminescence detection

  • Inverted microscope with imaging capabilities

Procedure:

  • Spheroid Formation: a. Prepare a single-cell suspension of the cancer cells in the appropriate culture medium. b. Seed the desired number of cells (e.g., 1,000-5,000 cells/well) into an ultra-low attachment 96-well plate. c. Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation. d. Incubate the plate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation.

  • This compound Treatment: a. Prepare a serial dilution of this compound in the culture medium to achieve final concentrations ranging from 0.1 µg/mL to 25 µg/mL. Include a vehicle control (medium without Amphotericin B). b. Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the different concentrations of this compound. c. Incubate the plate for 72 hours.

  • Assessment of Spheroid Morphology: a. At 24, 48, and 72 hours post-treatment, observe the spheroids under an inverted microscope. b. Capture images of the spheroids in each treatment group. c. Measure the diameter of the spheroids using image analysis software. Analyze for changes in size, shape, and integrity.

  • Cell Viability Assay: a. After 72 hours of treatment, perform a cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo® 3D). b. Briefly, allow the assay reagent to equilibrate to room temperature. c. Add the reagent to each well and mix vigorously for 5 minutes to lyse the cells. d. Incubate for 25 minutes at room temperature to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.

  • Data Analysis: a. Calculate the average spheroid diameter for each treatment group and time point. b. Normalize the luminescence readings of the treated groups to the vehicle control group to determine the percentage of cell viability. c. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value and the maximum non-toxic concentration.

Protocol 2: Quantification of Apoptosis and Necrosis in 3D Spheroids Treated with this compound

This protocol describes a method to distinguish between apoptotic and necrotic cell death in 3D spheroids using fluorescent microscopy.

Materials:

  • 3D spheroids treated with various concentrations of this compound (as described in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes for apoptosis and necrosis (e.g., Annexin V-FITC and Propidium Iodide (PI), or Acridine Orange/Propidium Iodide double staining kit)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Staining: a. Carefully collect the treated spheroids from the 96-well plate. b. Wash the spheroids twice with cold PBS. c. Resuspend the spheroids in the binding buffer provided with the apoptosis detection kit. d. Add the fluorescent dyes (e.g., Annexin V-FITC and PI) to the spheroids according to the manufacturer's instructions. e. Incubate the spheroids in the dark at room temperature for 15-30 minutes.

  • Imaging: a. Transfer the stained spheroids to a microscope slide or an imaging-compatible plate. b. Observe the spheroids under a fluorescence microscope. c. Capture images using the appropriate filter sets for each dye (e.g., green for Annexin V-FITC/Acridine Orange and red for PI).

  • Image Analysis: a. Analyze the captured images to quantify the number of apoptotic (green), necrotic (red), and viable (unstained or green with intact morphology) cells within the spheroids. b. Image analysis software can be used to automate the cell counting process.

  • Data Interpretation: a. Calculate the percentage of apoptotic and necrotic cells for each treatment group. b. Compare the results across different concentrations of this compound to understand the dose-dependent induction of different cell death pathways.[7][8]

Signaling Pathways and Visualizations

Amphotericin B-Induced TLR Signaling Pathway

Amphotericin B can stimulate innate immune cells through Toll-like receptors (TLRs), primarily TLR2 and TLR4. This interaction can lead to the production of pro-inflammatory cytokines. In the context of 3D cell culture models, particularly those involving immune cells or cancer cells that express TLRs, this signaling pathway can influence experimental outcomes.

AmphotericinB_TLR_Signaling AmB Amphotericin B trihydrate TLR2 TLR2 AmB->TLR2 TLR4 TLR4 AmB->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK (JNK, p38) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Amphotericin B-induced TLR signaling pathway.

Experimental Workflow for Assessing Amphotericin B Effects in 3D Spheroids

The following diagram illustrates a comprehensive workflow for evaluating the application of this compound in 3D spheroid cultures.

Experimental_Workflow start Start spheroid_formation 3D Spheroid Formation (2-4 days) start->spheroid_formation treatment This compound Treatment (72h) spheroid_formation->treatment morphology Morphological Analysis (Microscopy, Size Measurement) treatment->morphology viability Cell Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability apoptosis Apoptosis/Necrosis Quantification (Fluorescence Microscopy) treatment->apoptosis data_analysis Data Analysis (IC50, % Apoptosis/Necrosis) morphology->data_analysis viability->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating Amphotericin B in 3D spheroids.

Cell Death Pathways Induced by Amphotericin B

Amphotericin B can induce both apoptosis and necrosis in mammalian cells, particularly at higher concentrations. The following diagram illustrates the relationship between Amphotericin B treatment and the induction of these cell death pathways.

Cell_Death_Pathways AmB Amphotericin B trihydrate low_conc Low Concentration (Prophylactic) AmB->low_conc high_conc High Concentration (Cytotoxic) AmB->high_conc viability_maintained Cell Viability Maintained low_conc->viability_maintained apoptosis Apoptosis high_conc->apoptosis necrosis Necrosis high_conc->necrosis

Caption: Amphotericin B-induced cell death pathways.

Conclusion

The use of this compound in 3D cell culture models requires a careful balance between preventing fungal contamination and avoiding unwanted cytotoxic effects. The protocols and application notes provided herein offer a framework for researchers to optimize the use of this common antifungal agent in their specific 3D culture systems. By systematically determining the non-toxic concentration and monitoring the health and morphology of the 3D models, researchers can ensure the reliability and reproducibility of their experimental data. Further investigation into the specific effects of Amphotericin B on various types of 3D models and its interplay with other experimental variables will continue to refine its application in this physiologically relevant research area.

References

Application Notes and Protocols for Stabilizing Amphotericin B Trihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) is a potent, broad-spectrum polyene antifungal agent, often considered the gold standard for treating severe systemic fungal infections. Despite its efficacy, its clinical and experimental use is hampered by its poor aqueous solubility, tendency to form toxic aggregates, and instability in aqueous media. In solution, AmB is susceptible to degradation via oxidation and hydrolysis, particularly at pH extremes and when exposed to light.[1] This document provides detailed protocols for the preparation and stabilization of Amphotericin B trihydrate in aqueous solutions for experimental use, focusing on methods to enhance solubility and stability, thereby ensuring more reliable and reproducible experimental outcomes.

Amphotericin B's mechanism of action involves binding to ergosterol (B1671047), a primary component of fungal cell membranes. This binding disrupts membrane integrity, leading to the formation of transmembrane channels and subsequent leakage of intracellular components, ultimately causing fungal cell death.[2][3][4][5] However, its interaction with cholesterol in mammalian cell membranes contributes to its significant toxicity. The aggregation state of AmB is a critical determinant of its toxicity; the monomeric form is generally less toxic than the aggregated form.[6] Therefore, stabilization strategies often aim to maintain AmB in its monomeric or least aggregated state.

This application note details two primary methods for stabilizing Amphotericin B in aqueous solutions for laboratory experiments: complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) and incorporation into liposomes. It also provides protocols for assessing the stability and aggregation state of the prepared solutions.

Stabilization Strategies: Data Summary

The following tables summarize the quantitative improvements in solubility and stability achieved by the described methods.

Table 1: Solubility Enhancement of Amphotericin B

FormulationSolvent/MediumAchieved Amphotericin B ConcentrationFold Increase in Solubility (Approx.)Reference
Unstabilized AmBWater (pH 7.4)< 1 µg/mL1x[7]
AmB-HP-β-CD ComplexWaterUp to 1 mg/mL>1000x[8][9]
Liposomal AmBAqueous Buffer1-4 mg/mL (in reconstituted formulation)>1000x[6][10]

Table 2: Comparative Stability of Amphotericin B Formulations

FormulationConditionTimeRemaining Active AmB (%)Reference
Unstabilized AmB in Dextrose 5%37°C, protected from light6 hours82-88%[11]
AmB-γ-CD Complex4°C, protected from light14 days>90% (for similar polyene)[12]
Liposomal AmB (AmBisome®)4°C, protected from light35 days>96%[13]

Experimental Protocols

Protocol 1: Preparation of Amphotericin B Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Amphotericin B in dimethyl sulfoxide (B87167) (DMSO), which is a common starting point for further dilutions into aqueous media or for use in stabilization protocols.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Amphotericin B powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the Amphotericin B is completely dissolved. The solution should be clear and yellow.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C for long-term storage (up to 6 months). For short-term use, the solution can be stored at 4°C for up to one week.

Note: When diluting the DMSO stock into aqueous buffers for experiments, rapid addition and mixing are crucial to minimize precipitation. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent toxicity.

Protocol 2: Stabilization of Amphotericin B with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of a water-soluble inclusion complex of Amphotericin B with HP-β-CD, a method known to significantly increase its solubility and stability.[1][14][15]

Materials:

  • Amphotericin B stock solution in DMSO (from Protocol 1)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Sterile, amber glass vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common concentration is 20% (w/v). For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved.

  • While vigorously stirring the HP-β-CD solution, slowly add the Amphotericin B stock solution (from Protocol 1) dropwise to achieve the desired final AmB concentration. A molar ratio of 1:1 AmB to HP-β-CD is a good starting point.

  • Continue to stir the mixture at room temperature for at least 1 hour, protected from light, to allow for the formation of the inclusion complex.

  • The resulting solution should be a clear, yellow liquid.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile, amber vial.

  • Store the stabilized solution at 4°C, protected from light. The stability of the complex should be validated for the intended duration of the experiments.

Protocol 3: Preparation of Liposomal Amphotericin B via Thin-Film Hydration

This protocol describes a common laboratory method for preparing small unilamellar vesicles (SUVs) containing Amphotericin B. This method involves creating a thin lipid film that is subsequently hydrated.[6]

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Distearoylphosphatidylglycerol (DSPG)

  • Cholesterol

  • This compound powder

  • Chloroform and Methanol (B129727) (HPLC grade)

  • Sterile aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 5.5)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Sterile, amber glass vials

Procedure:

  • Lipid Film Preparation: a. Dissolve HSPC, cholesterol, and DSPG in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio is 2:1:0.8 for HSPC:Cholesterol:DSPG. b. Dissolve Amphotericin B in methanol and add it to the lipid solution. The molar ratio of AmB to lipids is typically around 1:10. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). d. Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, yellow lipid film on the inner surface of the flask. e. Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding the sterile aqueous buffer, pre-warmed to the same temperature as the evaporation step. b. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming a suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Sonication and Extrusion): a. To reduce the size of the liposomes and create a more homogenous population, sonicate the MLV suspension in a bath sonicator or with a probe sonicator. Keep the suspension on ice to prevent overheating. b. For a more uniform size distribution, extrude the sonicated liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Final Product: a. The resulting translucent, yellow suspension of small unilamellar liposomes should be stored in a sterile, amber vial at 4°C. b. The stability and encapsulation efficiency should be determined before use.

Protocol 4: Assessment of Amphotericin B Aggregation State by UV-Vis Spectroscopy

The aggregation state of Amphotericin B in solution can be monitored by observing its UV-Vis absorption spectrum. Monomeric AmB exhibits four characteristic peaks, while aggregated AmB shows a broad, blue-shifted spectrum.[6]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Amphotericin B solutions to be tested

  • Appropriate blank solution (e.g., the buffer or solvent used to prepare the AmB solution)

Procedure:

  • Set the spectrophotometer to scan a wavelength range of 300 nm to 450 nm.

  • Use the appropriate solvent/buffer as a blank to zero the instrument.

  • Dilute the Amphotericin B solution to be tested to a suitable concentration for measurement (e.g., 5-10 µg/mL).

  • Record the absorption spectrum.

  • Interpretation:

    • Monomeric Amphotericin B: The spectrum will show four distinct peaks at approximately 346 nm, 364 nm, 385 nm, and 408 nm. The peak at ~408 nm will be the most prominent.

    • Aggregated Amphotericin B: The spectrum will be blue-shifted, with a broad peak around 320-340 nm and a significant decrease or absence of the distinct four-peak pattern.

    • The ratio of the absorbance at the first peak (~346 nm) to the fourth peak (~408 nm) can be used as a semi-quantitative measure of aggregation. A low ratio (<0.3) indicates a predominantly monomeric state, while a high ratio (>2.0) suggests a high degree of aggregation.[6]

Protocol 5: Stability Assessment of Amphotericin B by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the concentration of active Amphotericin B over time, allowing for the determination of its degradation kinetics.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of an organic phase (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., 2.5 mM disodium (B8443419) edetate, pH 5.0). A common ratio is 65:35 (organic:aqueous).

  • Amphotericin B solutions for stability testing

  • Amphotericin B reference standard

  • Appropriate solvents for sample preparation (e.g., methanol)

Procedure:

  • HPLC Method Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector wavelength to 383 nm or 408 nm.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of Amphotericin B of known concentrations in the mobile phase or a suitable solvent.

    • Inject the standards and create a calibration curve by plotting peak area versus concentration.

  • Stability Study:

    • Store the prepared Amphotericin B formulations under the desired conditions (e.g., 4°C, 25°C, 37°C, protected from light or exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of each formulation.

    • Dilute the sample to a concentration within the range of the standard curve.

    • Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis:

    • Determine the peak area of the Amphotericin B peak in the sample chromatogram.

    • Using the standard curve, calculate the concentration of Amphotericin B remaining in the sample.

    • Plot the percentage of Amphotericin B remaining versus time to determine the stability of the formulation under the tested conditions.

Visualizations (Graphviz - DOT Language)

The following diagrams illustrate key concepts and workflows related to Amphotericin B.

Caption: Mechanism of action of Amphotericin B.

DegradationPathways Degradation Pathways of Amphotericin B AmB Amphotericin B (Active) Oxidized Oxidized Products (Inactive) AmB->Oxidized Oxidation (Light, O2) Hydrolyzed Hydrolyzed Products (Inactive) AmB->Hydrolyzed Hydrolysis (Acidic/Alkaline pH) Aggregated Toxic Aggregates AmB->Aggregated Self-Aggregation (in Aqueous Solution) Inactive Inactive/Less Active Forms Oxidized->Inactive Hydrolyzed->Inactive

Caption: Major degradation pathways of Amphotericin B.

ExperimentalWorkflow Workflow for Stability Assessment start Start prep Prepare AmB Formulations (Aqueous, Cyclodextrin (B1172386), Liposomal) start->prep storage Store under defined conditions (Temperature, Light) prep->storage sampling Sample at Time Points (t=0, t=x, t=y, ...) storage->sampling analysis Analyze Samples sampling->analysis hplc HPLC for Concentration analysis->hplc Quantitative uvvis UV-Vis for Aggregation analysis->uvvis Qualitative data Analyze Data (% Remaining vs. Time) hplc->data uvvis->data end End data->end

References

Application Notes and Protocols for Long-Term Storage of Amphotericin B Trihydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended long-term storage conditions for Amphotericin B trihydrate powder. The included protocols are designed to ensure the stability and integrity of the compound for research and pharmaceutical development purposes.

Introduction

Amphotericin B is a polyene macrolide antibiotic with potent antifungal activity. As a trihydrate powder, its chemical and physical stability are critical for maintaining its efficacy and safety. Improper storage can lead to degradation, resulting in loss of potency and the formation of potentially toxic byproducts. These notes outline the optimal conditions for long-term storage and provide protocols for stability assessment.

Recommended Long-Term Storage Conditions

The stability of this compound powder is primarily influenced by temperature, light, and humidity. Adherence to the following conditions is crucial for preserving the quality of the substance.

Data Summary

The following table summarizes the recommended long-term storage conditions and stability information for this compound powder.

ParameterRecommended ConditionRationale & Remarks
Temperature 2°C to 8°C (Refrigerated)To minimize thermal degradation. Amphotericin B is unstable at elevated temperatures.[1][2][3][4][5][6]
Light Exposure Protect from lightThe polyene structure of Amphotericin B is susceptible to photo-oxidation, leading to degradation.[1][2][3][5][7][8] Store in amber or opaque containers.
Humidity Store in a dry areaProtect from any form of humidity to prevent hydrolysis and physical changes to the powder.[6] Use of desiccants is recommended for bulk storage.
Atmosphere Store in a well-ventilated place with the container tightly closed.To prevent oxidation.[9] For extended storage, consider inert gas overlay (e.g., nitrogen or argon).
pH (in solution) Solids and solutions are most stable between pH 4 and 10.The drug is unstable at low pH.[1] This is more relevant for reconstituted solutions but indicates the compound's inherent chemical sensitivities.
Shelf Life Up to 5 years under recommended conditions.As specified by some suppliers when stored at 2-8°C and protected from light and air.[10]

Experimental Protocols

The following protocols are based on established guidelines for stability testing of pharmaceutical ingredients, such as those from the International Council for Harmonisation (ICH).

Protocol for Long-Term Stability Study of this compound Powder

Objective: To evaluate the stability of this compound powder under controlled long-term storage conditions.

Materials:

  • This compound powder (at least three different batches)

  • Climate-controlled stability chambers

  • Light-protective, airtight containers (e.g., amber glass vials with screw caps)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Karl Fischer titrator

  • Microscope

  • Dissolution apparatus

Methodology:

  • Sample Preparation:

    • Aliquot the this compound powder from each batch into the designated light-protective, airtight containers.

    • Ensure each container is properly labeled with the batch number, date, and storage condition.

  • Storage Conditions:

    • Place the samples in a stability chamber set to the long-term storage condition of 5°C ± 3°C and ambient humidity .

    • For accelerated stability testing, place a separate set of samples in a chamber at 25°C ± 2°C / 60% RH ± 5% RH .

  • Testing Schedule:

    • Long-Term Study: Test the samples at 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.

    • Accelerated Study: Test the samples at 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests on a representative sample from each batch and storage condition:

    • Appearance: Visually inspect the powder for any changes in color or texture.

    • Assay (HPLC): Determine the potency of Amphotericin B using a validated stability-indicating HPLC method (see Protocol 3.2).

    • Degradation Products (HPLC): Quantify any degradation products using the same HPLC method.

    • Water Content: Measure the water content using Karl Fischer titration.

    • Physical Characteristics: If applicable, assess particle size and morphology using microscopy.

  • Data Analysis:

    • Tabulate the results for each test at each time point.

    • Analyze any trends in the data, such as a decrease in assay value or an increase in degradation products over time.

    • The re-test period can be established based on the time it takes for a significant change to occur.

Protocol for Stability-Indicating HPLC Assay

Objective: To quantify the amount of Amphotericin B and its degradation products in a powder sample.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an organic phase (e.g., methanol (B129727)/acetonitrile) and an aqueous buffer (e.g., 2.5 mmol L-1 of disodium (B8443419) edetate, pH 5.0) in a 65:35 ratio.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 383 nm.[8]

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of Amphotericin B reference standard in a suitable solvent (e.g., DMSO or a mixture of methanol and water) to prepare a stock solution.

    • Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound powder.

    • Dissolve the powder in the same solvent as the standard to achieve a concentration within the range of the working standards.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas for Amphotericin B and any degradation products.

  • Calculation:

    • Calculate the concentration of Amphotericin B in the sample by comparing its peak area to the peak areas of the standards.

    • Express the result as a percentage of the initial concentration.

Visualization of Key Processes

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of a long-term stability study for this compound powder.

G cluster_0 1. Sample Preparation cluster_1 2. Storage cluster_2 3. Analytical Testing at Time Points cluster_3 4. Data Analysis & Reporting A Receive Amphotericin B Trihydrate Powder (≥3 batches) B Aliquot into Light-Protective, Airtight Containers A->B C Label Samples B->C D Long-Term Storage (5°C ± 3°C) C->D E Accelerated Storage (25°C ± 2°C / 60% RH ± 5% RH) C->E F Appearance D->F 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months E->F 0, 3, 6 months G HPLC Assay & Degradation Products F->G H Water Content (Karl Fischer) G->H I Physical Characteristics H->I J Tabulate Results I->J K Trend Analysis J->K L Establish Re-test Period K->L M Final Stability Report L->M

Caption: Workflow for Long-Term Stability Testing.

Degradation Pathway of Amphotericin B

This diagram illustrates the primary degradation pathways for Amphotericin B under suboptimal storage conditions.

G cluster_0 Degradation Triggers cluster_1 Degradation Products A This compound Powder B Light Exposure (Photo-oxidation) A->B C Heat & Oxygen (Autoxidation) A->C D Humidity (Hydrolysis) A->D E Oxidized Derivatives B->E C->E F Hydrolytic Products D->F G Loss of Potency & Potential Increase in Toxicity E->G F->G

Caption: Amphotericin B Degradation Pathways.

Conclusion

The long-term stability of this compound powder is best maintained by storage at 2-8°C, protected from light and humidity, in well-sealed containers. Regular stability testing, following the protocols outlined in these notes, is essential to ensure the quality and efficacy of the compound over its intended shelf life. The provided workflows and diagrams serve as a guide for setting up and understanding the critical aspects of storing and evaluating this important antifungal agent.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Amphotericin B Trihydrate Toxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amphotericin B trihydrate (AmB). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing AmB's toxicity to mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Amphotericin B toxicity to mammalian cells?

A1: Amphotericin B's toxicity to mammalian cells stems from its ability to interact with cholesterol, a key component of mammalian cell membranes. This is similar to its antifungal mechanism, which involves binding to ergosterol (B1671047) in fungal cell membranes. This interaction leads to the formation of transmembrane channels, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[1][2] Additionally, AmB can induce oxidative stress and trigger an inflammatory response by activating Toll-like receptors (TLRs), further contributing to cellular damage.

Q2: How do lipid-based formulations of Amphotericin B reduce toxicity?

A2: Lipid-based formulations, such as liposomal AmB (L-AmB), AmB lipid complex (ABLC), and AmB colloidal dispersion (ABCD), are designed to have a higher affinity for the fungal cell membrane's ergosterol compared to mammalian cell membrane's cholesterol. This preferential binding reduces the interaction with and disruption of host cells, thereby lowering toxicity.[3][4][5] These formulations also alter the pharmacokinetic profile of AmB, leading to lower peak plasma concentrations and reduced accumulation in the kidneys, a primary site of toxicity.

Q3: What are the main types of toxicity observed with Amphotericin B, and how can they be monitored?

A3: The two primary types of toxicity are infusion-related reactions and nephrotoxicity.

  • Infusion-related reactions manifest as fever, chills, rigors, and sometimes nausea and vomiting.[6] These are often mediated by a pro-inflammatory cytokine release. Monitoring involves observing the subject for these clinical signs during and after infusion.

  • Nephrotoxicity is a dose-dependent and cumulative toxicity that affects the kidneys. It can be monitored by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, as well as monitoring urine output and electrolyte levels (potassium and magnesium).[7][8]

Q4: Can combination therapy help in reducing Amphotericin B toxicity?

A4: Yes, combining AmB with other antifungal agents, such as flucytosine or echinocandins, can be a strategy to reduce its toxicity.[2][9] The synergistic or additive effects of the combination may allow for a lower, less toxic dose of AmB to be used while maintaining or even enhancing antifungal efficacy.

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Troubleshooting Step(s)
High variability in cytotoxicity assay results (e.g., MTT, LDH). Inconsistent cell seeding density. Uneven drug distribution in wells. Contamination of cell culture.Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding the drug. Regularly check for and address any signs of contamination.
Unexpectedly high toxicity with liposomal Amphotericin B. Instability of the liposomal formulation. Interaction of liposomes with components of the culture medium. Incorrect preparation or storage of the liposomal AmB.Use freshly prepared or properly stored liposomal formulations. Evaluate the compatibility of the liposomes with your specific cell culture medium. Follow the manufacturer's instructions for reconstitution and storage meticulously.
Positive control (conventional AmB) shows low toxicity. Degradation of the conventional AmB stock solution. Cell line has developed resistance (unlikely for primary cells).Prepare a fresh stock solution of conventional AmB. Verify the identity and characteristics of your cell line.
In Vivo Experiments
IssuePossible Cause(s)Troubleshooting Step(s)
High mortality in the control group (vehicle-treated). Stress from handling and injection procedure. Contamination of the vehicle solution.Refine animal handling and injection techniques to minimize stress. Ensure the sterility of the vehicle solution.
Inconsistent nephrotoxicity results within the same treatment group. Variability in animal hydration status. Differences in drug administration (e.g., injection speed).Ensure all animals have free access to water and consider saline pre-hydration. Standardize the injection procedure for all animals.
Significant weight loss in animals not correlated with nephrotoxicity. Systemic inflammatory response to the drug. Reduced food and water intake due to malaise.Monitor for signs of systemic inflammation (e.g., cytokine levels). Provide supportive care, including palatable food and hydration support.

Data Presentation

Table 1: Comparison of Nephrotoxicity and Infusion-Related Reactions between Conventional and Lipid-Based Amphotericin B Formulations.

FormulationIncidence of Nephrotoxicity (Doubling of Serum Creatinine)Incidence of Infusion-Related Reactions (Fever, Chills)Recommended Daily Dose
Conventional Amphotericin B (C-AmB)30-80%High0.5-1.5 mg/kg
Liposomal Amphotericin B (L-AmB)10-20%Low to Moderate3-5 mg/kg
Amphotericin B Lipid Complex (ABLC)15-25%Moderate5 mg/kg
Amphotericin B Colloidal Dispersion (ABCD)20-30%Moderate to High3-4 mg/kg

Data compiled from multiple clinical studies and may vary depending on the patient population and clinical setting.[3][4][10]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for assessing the cytotoxicity of different AmB formulations on a human kidney proximal tubule cell line (e.g., HK-2).

Materials:

  • HK-2 cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • Amphotericin B formulations (conventional and test formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the AmB formulations in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same solvent concentration used for the drug) and a no-treatment control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

In Vivo Nephrotoxicity Assessment in Mice

This protocol outlines a model for inducing and evaluating AmB-induced nephrotoxicity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Amphotericin B formulation

  • Sterile 5% dextrose solution (vehicle)

  • Metabolic cages

  • Blood collection tubes

  • Reagents for measuring serum creatinine and BUN

  • Formalin for tissue fixation

  • Equipment for histopathological analysis

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing: Administer the AmB formulation intravenously (e.g., via tail vein) daily for 5-7 consecutive days. A typical dose for conventional AmB to induce nephrotoxicity is 1-3 mg/kg.[7][8] A control group should receive the vehicle.

  • Monitoring: Monitor the body weight and general health of the mice daily.

  • Sample Collection: 24 hours after the last dose, place the mice in metabolic cages to collect urine for 24 hours. Subsequently, collect blood via cardiac puncture under anesthesia.

  • Biochemical Analysis: Measure serum creatinine and BUN levels. Analyze urine for volume, protein, and electrolyte levels.

  • Histopathology: Euthanize the mice and perfuse the kidneys with saline, followed by fixation in 10% neutral buffered formalin. Process the kidneys for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation of tubular damage.[4][11]

Mandatory Visualizations

G Workflow for Assessing Amphotericin B Cytotoxicity In Vitro cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Mammalian Cell Culture (e.g., HK-2) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_amb Prepare Amphotericin B Formulations (Conventional & Test) add_drug Add Drug Dilutions to Cells prep_amb->add_drug seed_cells->add_drug incubate Incubate for 24-48 hours add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate Percent Cell Viability read_plate->calc_viability gen_curves Generate Dose-Response Curves calc_viability->gen_curves det_ic50 Determine IC50 Values gen_curves->det_ic50 G Amphotericin B-Induced Inflammatory Signaling Pathway amb Amphotericin B tlr2_cd14 TLR2/CD14 Complex amb->tlr2_cd14 binds myd88 MyD88 tlr2_cd14->myd88 recruits iraks IRAKs myd88->iraks activates traf6 TRAF6 iraks->traf6 activates nfkb NF-κB traf6->nfkb activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines induces transcription G Logical Flow for Troubleshooting In Vivo Nephrotoxicity start Observe Unexpectedly High Nephrotoxicity check_dose Verify AmB Dose Calculation and Preparation start->check_dose check_hydration Assess Animal Hydration Status start->check_hydration check_route Confirm Correct Administration Route and Rate start->check_route check_health Evaluate Overall Animal Health Status start->check_health refine_protocol Refine Dosing and Monitoring Protocol check_dose->refine_protocol implement_saline Implement Saline Pre-hydration Protocol check_hydration->implement_saline check_route->refine_protocol check_health->refine_protocol implement_saline->refine_protocol end Reduced and Consistent Nephrotoxicity refine_protocol->end

References

Technical Support Center: Amphotericin B Trihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphotericin B trihydrate solutions.

Troubleshooting Guide: Why is My this compound Solution Precipitating?

Precipitation of your this compound solution can arise from several factors related to its inherent physicochemical properties and handling procedures. This guide will help you identify the potential cause and provide corrective actions.

Incorrect Solvent or Diluent

Amphotericin B has very specific solubility requirements. Using an inappropriate solvent or diluent is a primary cause of precipitation.

  • Issue: You've used saline or a buffer containing electrolytes to reconstitute or dilute your Amphotericin B.

  • Explanation: Amphotericin B is known to precipitate in the presence of electrolytes like sodium chloride.[1][2] Formulations are often colloidal suspensions that are sensitive to ionic strength.

  • Solution: Reconstitute lyophilized Amphotericin B with Sterile Water for Injection, USP.[1][2] For intravenous infusions, further dilute the concentrate with 5% Dextrose Injection, USP, which should have a pH above 4.2.[1]

  • Issue: You've used a solvent other than Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for non-clinical research applications.

  • Explanation: Amphotericin B is practically insoluble in water at a neutral pH.[3][4] For laboratory research, organic solvents like DMSO and DMF are commonly used to prepare stock solutions.[3][5]

  • Solution: Prepare stock solutions in high-quality, anhydrous DMSO (30-40 mg/mL) or DMF (2-4 mg/mL).[3][5] Note that even in these solvents, the solution may appear as a hazy, colloidal suspension.[3]

pH of the Solution

The solubility of Amphotericin B is highly dependent on the pH of the aqueous environment.

  • Issue: The pH of your aqueous solution is between 6 and 7.

  • Explanation: Amphotericin B is insoluble in water at a pH range of 6 to 7.[3][6] It exhibits amphoteric properties, with a carboxyl group (pKa ~5.5) and a primary amino group (pKa ~10.0), making it least soluble near its isoelectric point.[5][6]

  • Solution: For aqueous solutions, adjust the pH to be either acidic (pH < 2) or alkaline (pH > 11) to increase solubility.[3][4][5] When diluting with Dextrose, ensure the pH is above 4.2; if not, a buffer may be required.[1]

Temperature and Storage Conditions

Temperature fluctuations and improper storage can lead to precipitation and degradation.

  • Issue: You've stored your reconstituted solution at an inappropriate temperature or for an extended period.

  • Explanation: Reconstituted Amphotericin B concentrate (5 mg/mL in Sterile Water for Injection) is stable for up to 24 hours at room temperature or for one week when refrigerated (2-8°C) and protected from light.[1][2] Diluted infusion solutions (0.1 mg/mL or less) should be used promptly.[1] Freezing and thawing of some formulations can also induce precipitation.

  • Solution: Adhere strictly to the storage recommendations for your specific Amphotericin B formulation. For long-term storage of research stock solutions in DMSO, aliquoting and storing at -20°C or below for up to six months is recommended.[5]

Aggregation of Amphotericin B

Amphotericin B has a strong tendency to self-aggregate in aqueous solutions, which can lead to precipitation.

  • Issue: Your solution appears to have formed larger particles or a visible precipitate over time, even with the correct solvent and pH.

  • Explanation: Amphotericin B exists in different aggregation states in solution: monomers, soluble oligomers, and insoluble aggregates.[7][8] The formation of larger, insoluble "super-aggregates" can lead to precipitation.[9] This process can be influenced by concentration, temperature, and the presence of other molecules.[10][11]

  • Solution: For some commercial preparations, gentle warming and thorough mixing may help redissolve some of the precipitate.[12][13] However, if significant precipitation persists, the solution may not be suitable for use.[13] Preparing fresh dilutions for immediate use is the best practice to minimize aggregation-related issues.

Incompatibility with Other Substances

Mixing Amphotericin B with incompatible drugs or excipients can cause precipitation.

  • Issue: You've mixed your Amphotericin B solution with other medications or solutions in an intravenous line.

  • Explanation: Amphotericin B is incompatible with a wide range of substances, including saline solutions, benzyl (B1604629) alcohol, and various electrolytes and medications which can cause it to precipitate.[1][2][14][15]

  • Solution: Do not mix Amphotericin B with other drugs or electrolytes.[15] If administering intravenously, use a separate line or ensure the line is flushed with 5% Dextrose solution before and after administration.[14][15]

Frequently Asked Questions (FAQs)

Q1: Why did my Amphotericin B solution precipitate after I added it to my cell culture medium?

A1: This is likely due to the pH and electrolyte content of your cell culture medium. Most cell culture media are buffered to a physiological pH (around 7.2-7.4), which is a range where Amphotericin B is poorly soluble.[3][4] Additionally, the salts and other components in the medium can contribute to precipitation. To mitigate this, add the Amphotericin B stock solution (typically in DMSO) to the medium in a small volume and mix quickly to ensure rapid dispersion. The final concentration of Amphotericin B used in cell culture (e.g., 2.5 mg/L) is typically low enough to remain in suspension, but direct addition of a highly concentrated aqueous solution can lead to immediate precipitation.[3]

Q2: I reconstituted my lyophilized Amphotericin B, and the solution is hazy. Is this normal?

A2: Yes, for many formulations, a hazy or translucent yellow, colloidal suspension is the expected appearance after reconstitution with Sterile Water for Injection.[3][14][15] This is because Amphotericin B does not truly dissolve in water at neutral pH but rather forms a colloidal dispersion. You should, however, ensure there is no visible particulate matter or frank precipitation.[15]

Q3: Can I filter-sterilize my Amphotericin B solution?

A3: Aqueous solutions of Amphotericin B generally cannot be sterile-filtered due to their poor solubility and colloidal nature, as the aggregates may be retained by the filter.[3] For research purposes, stock solutions prepared in DMSO can be filter-sterilized, typically using a Teflon (PTFE) membrane filter.[5] For clinical preparations, reconstitution and dilution should be performed under strict aseptic technique as they do not contain preservatives.[1]

Q4: Does light exposure affect my Amphotericin B solution?

A4: Yes, Amphotericin B is light-sensitive.[1][2] Both the lyophilized powder and solutions should be protected from light during storage. While short-term exposure during an IV infusion (less than 24 hours) may not significantly affect potency, prolonged exposure should be avoided.[2]

Data Summary

Table 1: Solubility of Amphotericin B in Various Solvents

SolventSolubilityNotes
Water (pH 6-7)Insoluble[3]Zwitterionic form leads to minimal solubility.[6]
Water (pH 2 or 11)Soluble (~0.1 mg/mL)[3][5]Ionization of the carboxyl or amino group enhances solubility.
Dimethyl Sulfoxide (DMSO)30-40 mg/mL[3][5]Forms a hazy solution; commonly used for research stock solutions.
Dimethylformamide (DMF)2-4 mg/mL[3][5]Another organic solvent option for stock solutions.
EthanolHigher solubility than other alcohols[16][17]Solubility in alcohols correlates with polarity.[17]
Saline SolutionsIncompatible[1][2][15]Causes precipitation.
5% Dextrose (pH > 4.2)Compatible for dilution[1]Standard diluent for intravenous infusions.

Table 2: Recommended Storage Conditions for Amphotericin B Solutions

Solution TypeStorage TemperatureDurationProtection from Light
Lyophilized Powder2-8°C[1][2]Until expiration dateRequired
Reconstituted Concentrate (5 mg/mL in SWFI)Room Temperature24 hours[1][2]Required
2-8°C1 week[1][2]Required
Diluted Infusion Solution (≤ 0.1 mg/mL in D5W)Room TemperatureUse promptly[1]Required during administration
Research Stock in DMSO≤ -20°CUp to 6 months[5]Recommended

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Amphotericin B (Fungizone®) for Intravenous Infusion

Objective: To prepare an Amphotericin B solution for intravenous administration.

Materials:

  • Vial of lyophilized Amphotericin B (e.g., 50 mg)

  • 10 mL Sterile Water for Injection, USP (without preservatives)

  • Sterile 20-gauge needle and syringe

  • 5% Dextrose Injection, USP (pH must be > 4.2)

  • Sterile container for final infusion solution

Procedure:

  • Using a sterile syringe with a 20-gauge needle, rapidly inject 10 mL of Sterile Water for Injection, USP, directly into the lyophilized cake of Amphotericin B.[1]

  • Immediately shake the vial vigorously until the solution is clear and forms a colloidal dispersion.[1] The resulting concentrate will have a concentration of 5 mg/mL.

  • Visually inspect the concentrate for any particulate matter. If present, discard the vial.

  • Calculate the required volume of the concentrate for the desired final dose.

  • Further dilute the concentrate to a final concentration of 0.1 mg/mL by adding it to the appropriate volume of 5% Dextrose Injection, USP (a 1:50 dilution).[1]

  • Protect the final infusion solution from light and administer promptly.[1]

Protocol 2: Preparation of Amphotericin B Stock Solution for Cell Culture

Objective: To prepare a concentrated stock solution of Amphotericin B for use as an antifungal agent in cell culture.

Materials:

  • Amphotericin B powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Amphotericin B powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 2.5 mg/mL.[3]

  • Vortex the solution thoroughly until the powder is fully suspended. The solution may appear hazy.[3]

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.[5]

  • When needed, thaw an aliquot and dilute it directly into the cell culture medium to the desired final concentration (typically 2.5 µg/mL). Mix the medium immediately after adding the Amphotericin B to prevent localized precipitation.

Visual Guides

cluster_good Correct Solubilization Pathway cluster_bad Common Precipitation Triggers AmB_powder Amphotericin B Trihydrate Powder DMSO DMSO AmB_powder->DMSO Dissolve SWFI Sterile Water for Injection (SWFI) AmB_powder->SWFI Reconstitute Neutral_pH Neutral pH Water (pH 6-7) AmB_powder->Neutral_pH Stock_DMSO Concentrated Stock (in DMSO) DMSO->Stock_DMSO Stock_Aqueous Concentrated Colloidal Suspension (in SWFI) SWFI->Stock_Aqueous D5W 5% Dextrose (pH > 4.2) Final_IV Final Dilution for IV Infusion D5W->Final_IV Final_Culture Final Dilution in Culture Medium Stock_DMSO->Final_Culture Dilute Stock_Aqueous->D5W Dilute Saline Saline / Electrolytes Stock_Aqueous->Saline Wrong_Diluent Incompatible Diluents Stock_Aqueous->Wrong_Diluent Precipitate Precipitation Saline->Precipitate Neutral_pH->Precipitate Wrong_Diluent->Precipitate

Caption: Amphotericin B Solubilization and Precipitation Pathways.

Start Is your Amphotericin B solution precipitating? Check_Solvent What solvent/diluent was used? Start->Check_Solvent Solvent_OK Using SWFI/D5W or DMSO/DMF? Check_Solvent->Solvent_OK Yes Solvent_Bad Precipitation Cause: Incorrect Solvent/ Electrolytes Check_Solvent->Solvent_Bad No Check_pH What is the pH of the solution? pH_OK Is pH < 2 or > 11 (or > 4.2 for D5W)? Check_pH->pH_OK Yes pH_Bad Precipitation Cause: Unfavorable pH Check_pH->pH_Bad No Check_Storage How was the solution stored? Storage_OK Stored correctly (temp, light, duration)? Check_Storage->Storage_OK Yes Storage_Bad Precipitation Cause: Improper Storage Check_Storage->Storage_Bad No Check_Mixing Was it mixed with other substances? Mixing_OK Administered alone? Check_Mixing->Mixing_OK Yes Mixing_Bad Precipitation Cause: Incompatibility Check_Mixing->Mixing_Bad No Solvent_OK->Check_pH pH_OK->Check_Storage Storage_OK->Check_Mixing Aggregation Consider Aggregation: Prepare fresh solution Mixing_OK->Aggregation

Caption: Troubleshooting flowchart for Amphotericin B precipitation.

References

Technical Support Center: Optimizing Amphotericin B Trihydrate for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphotericin B trihydrate, particularly with sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Amphotericin B and why is it toxic to mammalian cells?

Amphotericin B (AmB) is a polyene antifungal agent. Its primary mechanism involves binding to ergosterol, a major component of fungal cell membranes.[1][2][3] This binding forms transmembrane channels that disrupt the membrane's integrity, leading to the leakage of essential intracellular ions like potassium and sodium, which ultimately causes fungal cell death.[1][2] While AmB has a higher affinity for ergosterol, it can also bind to cholesterol, which is present in mammalian cell membranes.[1] This interaction with cholesterol is the primary reason for its cytotoxic effects on human and other mammalian cells, particularly causing nephrotoxicity.[1][4]

Q2: I'm observing high variability in my cytotoxicity assay results. What are the common causes?

High variability in results, such as in Minimum Inhibitory Concentration (MIC) or IC50 assays, can be caused by several factors:

  • Inconsistent Inoculum: Variations in the initial cell seeding density can significantly impact results.

  • Media Composition: The specific culture medium, its pH, and supplements can influence the drug's activity and cell sensitivity.[3]

  • Incubation Conditions: Fluctuations in incubation time and temperature can affect both cell growth and drug efficacy.[3]

  • Stock Solution Degradation: Amphotericin B is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to degradation of the stock solution, resulting in weaker or inconsistent effects.[3]

Q3: My sensitive cell line is dying even at very low concentrations of Amphotericin B. What should I do?

If you observe excessive cell death:

  • Verify Concentration: Double-check all calculations for your stock solution and final dilutions. A simple dilution error is a common cause of unexpected toxicity.

  • Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment with a wide range of concentrations to determine the precise IC50 value for your specific cell line.

  • Reduce Exposure Time: Sensitive cell lines may require a shorter incubation period with the drug. Try reducing the exposure time and assessing viability.

  • Check for Contamination: Rule out other sources of cell stress, such as bacterial or mycoplasma contamination.

  • Use a Lipid Formulation: Consider using a lipid-based formulation of Amphotericin B, such as AmBisome®. These formulations are designed to reduce toxicity to mammalian cells.[5][6][7]

Q4: Can I use Amphotericin B as a standard antifungal agent in my routine cell culture? What concentration is recommended?

Yes, Amphotericin B (often in a formulation like Fungizone™) can be used to prevent or eliminate fungal and yeast contamination in cell cultures. A commonly recommended concentration for this purpose is 2.5 µg/mL.[8] However, it is crucial to first test your specific cell line's susceptibility to this concentration, as some sensitive lines may show signs of toxicity even at this level.[9]

Q5: My Amphotericin B stock solution is not dissolving completely and appears as a suspension. Is this normal?

Yes, this is a common observation. This compound has limited solubility in aqueous solutions.[5][8] When preparing a stock solution, it may not dissolve completely and can form a yellow, suspended particle solution.[8] For experimental use, ensure the stock is vigorously mixed before further dilution to ensure a homogenous suspension is added to your culture medium. Dissolving in 100% DMSO is an alternative, but the final DMSO concentration in the culture should be kept low (typically <0.5%) to avoid solvent toxicity.[9]

Data Presentation

Table 1: Recommended Starting Concentrations of Amphotericin B
ApplicationCell/Organism TypeRecommended ConcentrationFormulationSource
Antifungal ProphylaxisMammalian Cell Culture2.5 µg/mLFungizone™[8]
Cytotoxicity TestingHuman Embryonic Kidney (293T)250 - 10,000 µg/LFungizone™[10][11]
Cytotoxicity TestingHuman Monocytic (THP-1)31.25 - 500 µg/LFungizone™, Ambisome™[10][11]
Antifungal EfficacyCandida albicans31.25 - 500 µg/LFungizone™, Ambisome™[10][11]
Table 2: Comparative Cytotoxicity and Efficacy Data (EC50 / IC50 / CC50)
Cell Line / OrganismParameterAmphotericin B FormulationValueSource
Candida albicansEC50Fungizone™87.1 ± 22 µg/L[10][12]
Candida albicansEC50Ambisome™109 ± 31 µg/L[10][12]
Human Monocytic (THP-1)CytotoxicityFungizone™, Ambisome™Observed at 500 µg/L[10][12]
Human Embryonic Kidney (293T)CytotoxicityFungizone™, iCo-009, iCo-010No cytotoxicity observed[10][12]
A549 (Human Lung Carcinoma)IC50Not Specified4.5 - 7 µM[13]
Macrophages (Uninfected)CC50Conventional AmB4.31 ± 2.66 µg/mL[14]
Leishmania braziliensisIC50Conventional AmB5.3 ± 0.55 ng/mL[14]

Experimental Protocols

Protocol 1: Determining Optimal Amphotericin B Concentration using a Dose-Response Assay (MTS/MTT)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of Amphotericin B for a sensitive adherent cell line.

Materials:

  • Sensitive cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a series of 2x concentrated serial dilutions of Amphotericin B in complete culture medium. A typical range might start from 10 µg/mL down to 0.01 µg/mL. Also, prepare a "no drug" control (medium only).

  • Drug Exposure: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared Amphotericin B dilutions and the control medium to the respective wells. Include wells with medium but no cells to serve as a background control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The optimal time should be determined based on the cell line's doubling time and sensitivity.

  • Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the "no drug" control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the Amphotericin B concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Preparation of this compound Stock Solution

Caution: Amphotericin B is light-sensitive. All steps should be performed with protection from light (e.g., using amber tubes or wrapping tubes in foil).

Method 1: DMSO Stock (Recommended for most cell culture applications)

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a high concentration stock (e.g., 10 mg/mL).

  • Vortex vigorously for several minutes to dissolve. As noted, a complete clear solution may not be achieved.

  • Aliquot the stock solution into small, single-use volumes in sterile, light-protecting tubes.

  • Store aliquots at -20°C for up to one month or -70°C for longer-term storage. Avoid repeated freeze-thaw cycles.[3]

Method 2: Aqueous Stock (For DMSO-sensitive applications)

  • Dissolve Amphotericin B in sterile water at an acidic or basic pH (pH 2 or 11).[9] This is generally not recommended for direct cell culture use without neutralization.

  • A more common approach for aqueous formulations is to use commercially prepared solutions like Fungizone™, which is a deoxycholate-solubilized form.[5]

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Prepare AmB Stock (e.g., 10 mg/mL in DMSO) B Seed Sensitive Cells in 96-well Plate C Allow Cells to Adhere (24 hours) B->C D Create Serial Dilutions of AmB in Medium C->D E Treat Cells with Dilutions (Include No-Drug Control) D->E F Incubate for Defined Period (e.g., 48h) E->F G Add Viability Reagent (e.g., MTS) F->G H Measure Absorbance G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for Determining the IC50 of Amphotericin B.

G cluster_0 Amphotericin B Action cluster_1 Cellular Consequences AmB Amphotericin B Membrane Mammalian Cell Membrane (contains cholesterol) AmB->Membrane Binds to Cholesterol (lower affinity) Pore Pore / Channel Formation Membrane->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Disruption Membrane Integrity Disruption Leakage->Disruption Death Cytotoxicity & Cell Death Disruption->Death G cluster_0 Troubleshooting Path A Unexpected Experimental Result B Excessive Cell Death? A->B C No or Reduced Drug Effect? A->C D Check Dilution Calculations B->D Yes E Reduce Drug Concentration / Time B->E Yes F Check Stock Solution (Age, Storage, Solubility) C->F Yes G Verify Cell Health & Seeding Density C->G Yes H Prepare Fresh Stock Solution F->H

References

Technical Support Center: Amphotericin B Trihydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphotericin B trihydrate in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in a cell culture incubator?

A1: The primary factors contributing to the degradation of this compound in a cell culture incubator are exposure to light, elevated temperatures, and suboptimal pH levels in the culture medium.[1][2][3][4] Amphotericin B is a light-sensitive molecule, and its chemical structure, containing conjugated double bonds, is susceptible to photodegradation, especially when exposed to ultraviolet light.[1] The typical incubator temperature of 37°C, while necessary for cell growth, can also accelerate the degradation of the antibiotic over time.[5][6] Furthermore, Amphotericin B's stability is pH-dependent, with optimal stability observed between pH 5 and 7.[3] Deviations from this range in the cell culture medium can lead to a loss of antifungal activity.

Q2: How long is Amphotericin B active in cell culture medium at 37°C?

A2: Amphotericin B is reported to be stable and active in cell culture for up to three days at 37°C.[5][6][7] After this period, its efficacy may significantly decrease. For long-term experiments, it is advisable to replenish the medium with freshly prepared Amphotericin B.

Q3: What is the recommended storage condition for Amphotericin B stock solutions?

A3: For long-term storage, Amphotericin B stock solutions should be stored frozen at -20°C and protected from light.[6][8] Reconstituted solutions can be stored in the dark at refrigerator temperatures (2-8°C) for about a week with minimal loss of potency.[9][10] It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]

Q4: Can I filter-sterilize my Amphotericin B solution?

A4: Aqueous solutions of Amphotericin B are generally not suitable for sterile filtration due to the drug's poor solubility, which can lead to the formation of a colloidal suspension.[5] Formulations solubilized with agents like sodium deoxycholate may be less prone to precipitation.[5][6] If you prepare a stock solution in DMSO, it can be filter-sterilized.[5]

Q5: I see a precipitate in my Amphotericin B solution. Is it still usable?

A5: The formation of a precipitate in aqueous solutions of Amphotericin B is not uncommon.[6][12] In many cases, thoroughly mixing the solution can redissolve most of the precipitate. Even if some precipitate remains, the solution may still be suitable for use.[6][12] However, for critical experiments, it is best to use a freshly prepared, clear solution.

Q6: Is Amphotericin B toxic to my cells?

A6: Yes, Amphotericin B can be toxic to some cell lines, particularly at higher concentrations.[8][13] It is recommended to determine the optimal, non-toxic concentration for your specific cell line by performing a dose-response experiment.[8] Signs of toxicity can include changes in cell morphology, such as rounding, loss of confluency, or the formation of vacuoles.[8]

Troubleshooting Guide

This guide addresses common issues encountered when using Amphotericin B in a cell culture incubator.

Issue Possible Cause Recommended Action
Persistent Fungal Contamination 1. Degraded Amphotericin B: The antibiotic may have lost its activity due to improper storage or prolonged incubation. 2. Resistant Fungal Strain: The contaminating fungus may be resistant to Amphotericin B. 3. Incorrect Concentration: The concentration of Amphotericin B may be too low to be effective.[8]1. Prepare fresh Amphotericin B solution from a new vial. Ensure proper storage of stock solutions (frozen at -20°C, protected from light).[6][8] 2. Consider using an alternative antifungal agent.[14] 3. Verify the final concentration in your culture medium. The recommended range is typically 0.25 to 2.5 µg/mL.[8][13] For active contamination, a higher, short-term dose may be necessary.[6]
Visible Precipitate in Culture Medium 1. Poor Solubility: Amphotericin B has low aqueous solubility.[5] 2. Interaction with Medium Components: Certain components in the cell culture medium may cause the drug to precipitate.1. Ensure the stock solution is properly dissolved before adding it to the medium. If using a solubilized formulation, follow the manufacturer's instructions. 2. Add the Amphotericin B solution to the medium slowly while gently swirling.
Cell Toxicity or Altered Cell Morphology 1. High Concentration: The concentration of Amphotericin B is too high for the specific cell line.[8][13] 2. Prolonged Exposure: Continuous exposure to Amphotericin B, even at lower concentrations, can be detrimental to some cells.[13]1. Perform a dose-response experiment to determine the maximum non-toxic concentration for your cells.[8] 2. If the contamination is under control, consider reducing the concentration or removing Amphotericin B from the culture medium for subsequent passages.

Data Summary

Stability of Amphotericin B Under Various Conditions
Condition Stability/Activity Reference
Storage (Powder) Stable for 5 years at 2-8°C, protected from light.[5]
Storage (Reconstituted in Sterile Water) Stable for 24 hours at room temperature and 1 week at 2-8°C, in the dark.[9]
Storage (In DMSO) Stable when frozen. Significant loss of activity after 6 months.[15]
Storage (Frozen Solution) Stable for 2-3 weeks at 2-8°C. For long-term, store at -20°C.[6]
In Cell Culture (37°C) Remains active for up to 3 days.[5][6][7]
pH Optimally stable between pH 5 and 7.[3]
Light Exposure Sensitive to light, especially UV. Should be protected from light during storage and administration.[1][16]

Experimental Protocols

Protocol 1: Determination of Amphotericin B Minimum Inhibitory Concentration (MIC) for a Fungal Contaminant

This protocol helps determine the lowest concentration of Amphotericin B that inhibits the visible growth of a specific fungal contaminant.

  • Prepare a serial dilution of Amphotericin B:

    • Prepare a stock solution of Amphotericin B (e.g., 250 µg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the Amphotericin B stock solution in your standard cell culture medium to achieve a range of concentrations (e.g., from 10 µg/mL down to 0.02 µg/mL).

  • Inoculate with the fungal contaminant:

    • Isolate the fungal contaminant from your culture.

    • Prepare a suspension of the fungus in culture medium.

    • Add a standardized amount of the fungal suspension to each well of the 96-well plate containing the Amphotericin B dilutions.

    • Include a positive control (fungus in medium without Amphotericin B) and a negative control (medium only).

  • Incubate and observe:

    • Incubate the plate at 37°C in a humidified incubator.

    • Observe the plate daily for visible signs of fungal growth (e.g., turbidity, hyphae formation).

  • Determine the MIC:

    • The MIC is the lowest concentration of Amphotericin B at which no visible fungal growth is observed.

Protocol 2: Assessment of Amphotericin B Cytotoxicity on a Cell Line

This protocol is for determining the toxic effects of Amphotericin B on your specific cell line.

  • Plate cells:

    • Seed your cells in a 96-well plate at a density that will allow for growth over the course of the experiment.

    • Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Treat with Amphotericin B:

    • Prepare a serial dilution of Amphotericin B in your standard cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B.

    • Include a control group with medium only.

  • Incubate:

    • Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

  • Assess cell viability:

    • Use a cell viability assay (e.g., MTT, XTT, or a trypan blue exclusion assay) to determine the percentage of viable cells at each Amphotericin B concentration.

  • Analyze results:

    • Plot cell viability against the Amphotericin B concentration to determine the concentration at which a significant decrease in viability occurs. This will help you establish a safe working concentration for your experiments.

Visualizations

AmB Amphotericin B Trihydrate Degradation Degradation (Loss of Activity) AmB->Degradation Light Light Exposure (especially UV) Light->Degradation Temp Elevated Temperature (e.g., 37°C) Temp->Degradation pH Suboptimal pH (<5 or >7) pH->Degradation Time Prolonged Incubation (> 3 days) Time->Degradation

Caption: Factors leading to the degradation of Amphotericin B.

Start Fungal Contamination Observed CheckAmB Check Amphotericin B Freshness and Storage Start->CheckAmB IsFresh Is it fresh and properly stored? CheckAmB->IsFresh PrepareNew Prepare Fresh Solution IsFresh->PrepareNew No CheckConc Verify Concentration in Medium IsFresh->CheckConc Yes PrepareNew->CheckConc IsCorrect Is concentration correct? CheckConc->IsCorrect AdjustConc Adjust Concentration IsCorrect->AdjustConc No Monitor Monitor Culture Closely IsCorrect->Monitor Yes AdjustConc->Monitor ConsiderAlt Consider Alternative Antifungal or Discard Culture Monitor->ConsiderAlt Contamination Persists

Caption: Troubleshooting workflow for Amphotericin B in cell culture.

References

How to avoid batch-to-batch variability of Amphotericin B trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amphotericin B trihydrate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid batch-to-batch variability in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, focusing on the root causes of variability and providing actionable solutions.

Problem Potential Cause Recommended Solution
Inconsistent antifungal activity (e.g., variable MIC values) between batches. Polymorphism and Amorphous Content: Different crystalline or amorphous forms of this compound can exhibit varying solubility and dissolution rates, impacting bioavailability and efficacy.[1][2]Characterize the solid-state properties of each new batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency.[1][3]
Particle Size Distribution: Variations in particle size affect the surface area available for dissolution, leading to inconsistent drug concentration in your experimental setup.[4][5]Perform particle size analysis (e.g., laser diffraction) on each batch to ensure it meets your established specifications.[4][6]
Aggregation State: The degree of aggregation of Amphotericin B in solution is critical. Monomeric and smaller oligomeric forms are generally more active but also more toxic, while larger aggregates may have reduced activity.[7][8][9][10]Control the aggregation state by carefully preparing solutions. Use UV-Vis spectroscopy to monitor the characteristic absorbance peaks that indicate the aggregation state. For example, the monomeric form has a primary absorption peak around 408 nm, while aggregated forms show a blue-shift with a peak around 340 nm.[7]
Variable toxicity or hemolysis observed in cell-based assays. Aggregation State: The aggregation state of Amphotericin B is a primary determinant of its toxicity. Water-soluble, self-associated forms are known to be more toxic to mammalian cells.[7][8][11]Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Monitor the aggregation state using UV-Vis spectroscopy. Consider using lipid-based formulations to control aggregation and reduce toxicity.[10][12]
Purity of the Batch: Impurities or related substances from the manufacturing process can contribute to unexpected toxicity.Use a validated High-Performance Liquid Chromatography (HPLC) method to assess the purity of each batch and quantify any impurities.[13][14][15][16]
Poor solubility or precipitation of the compound during experiment. Improper Solvent or pH: Amphotericin B has very low aqueous solubility at neutral pH.[3]Solubilize in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before preparing aqueous dilutions. For aqueous solutions, maintain a pH where the compound is more soluble (e.g., acidic or alkaline conditions), though this may affect its stability and aggregation.
Incompatible Media Components: Certain salts or components in culture media can cause precipitation.When diluting into culture media, add the Amphotericin B solution slowly while vortexing to ensure rapid and even dispersion. Perform compatibility studies with your specific media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to batch-to-batch variability of this compound?

A1: The primary factors include:

  • Solid-State Properties: Variations in crystallinity (polymorphism) and the presence of amorphous content can significantly alter the dissolution rate and bioavailability.[1][2][3]

  • Particle Size and Distribution: The size of the drug particles affects the surface area for dissolution, leading to differences in the rate and extent of drug release.[4][5]

  • Purity Profile: The presence of different levels and types of impurities can affect both the efficacy and toxicity of the compound.[13][14]

  • Aggregation State: Amphotericin B can exist in different aggregation states (monomers, oligomers, and poly-aggregates) in solution, which directly impacts its biological activity and toxicity.[7][8][9]

Q2: How should I properly store and handle this compound to ensure consistency?

A2: To maintain consistency, follow these guidelines:

  • Storage of Powder: Store the lyophilized powder protected from light at the recommended temperature, typically 2-8°C.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting into aqueous buffers or media, introduce the stock solution dropwise while vortexing to prevent precipitation.

Q3: What analytical methods are recommended for characterizing a new batch of this compound?

A3: A comprehensive characterization should include:

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining purity and quantifying related substances.[13][14][15][16][17]

  • Solid-State Characterization: Powder X-ray Diffraction (PXRD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to assess crystallinity and thermal behavior.[1][3]

  • Particle Size Analysis: Laser diffraction or dynamic light scattering to determine the particle size distribution.[4][5]

  • Aggregation State Analysis: UV-Vis Spectroscopy to monitor the aggregation state in solution by observing characteristic shifts in the absorption spectrum.[7]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Potency Determination

This protocol outlines a typical reverse-phase HPLC method for assessing the purity of Amphotericin B.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • o-phosphoric acid

  • Triethylamine

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and o-phosphoric acid (e.g., 60:30:10 v/v/v). Adjust the pH to 6.0 with triethylamine.[16] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of Amphotericin B reference standard and dissolve it in 10 mL of methanol to obtain a stock solution. Further dilute with the mobile phase to achieve a final concentration of approximately 20 µg/mL.[16]

  • Sample Solution Preparation: Prepare the sample solution from the test batch of this compound in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: 287 nm[16]

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Amphotericin B is approximately 7.7 minutes under these conditions.[16] Calculate the purity by comparing the peak area of the main peak in the sample to that of the standard, accounting for the area of any impurity peaks.

Protocol 2: Particle Size Distribution by Laser Diffraction

This protocol describes the measurement of particle size distribution of this compound powder.

Instrumentation:

  • Laser diffraction particle size analyzer

Procedure:

  • Sample Preparation: Disperse a small, representative sample of the this compound powder in a suitable dispersant (e.g., air for dry powder analysis, or a non-solvent liquid for wet analysis).

  • Instrument Setup: Configure the instrument according to the manufacturer's instructions for the expected particle size range.

  • Measurement: Introduce the dispersed sample into the measurement zone of the instrument. The instrument will measure the angular distribution of scattered light and use a mathematical model (e.g., Mie theory) to calculate the particle size distribution.

  • Data Analysis: The results are typically reported as a volume-based distribution, providing values for D10, D50 (median particle size), and D90, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively.

Visualizations

Amphotericin B Mechanism of Action and Cellular Effects

AmphotericinB_Pathway cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Pore Ion Channel Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane IonLeakage K+, Na+, H+ Leakage Pore->IonLeakage Leads to Apoptosis Apoptosis-like Cell Death IonLeakage->Apoptosis ROS Reactive Oxygen Species (ROS) Production OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->Apoptosis Mitochondria Mitochondrial Dysfunction OxidativeDamage->Mitochondria Mitochondria->Apoptosis AmB Amphotericin B AmB->Ergosterol Binds to AmB->ROS Induces

Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Assessing Batch-to-Batch Variability

Batch_Variability_Workflow cluster_API API Characterization cluster_Formulation Formulation & In Vitro Testing cluster_Data Data Analysis & Comparison API_Batch New Batch of This compound PXRD Powder X-ray Diffraction (PXRD) API_Batch->PXRD DSC Differential Scanning Calorimetry (DSC) API_Batch->DSC ParticleSize Particle Size Analysis API_Batch->ParticleSize HPLC_Purity HPLC Purity API_Batch->HPLC_Purity Formulation Prepare Formulation (e.g., Liposomes) API_Batch->Formulation Compare Compare Data to Reference/Previous Batches PXRD->Compare DSC->Compare ParticleSize->Compare HPLC_Purity->Compare UV_Vis UV-Vis Spectroscopy (Aggregation State) Formulation->UV_Vis MIC_Assay Antifungal Activity (MIC Assay) Formulation->MIC_Assay Toxicity_Assay Toxicity Assay (e.g., Hemolysis) Formulation->Toxicity_Assay UV_Vis->Compare MIC_Assay->Compare Toxicity_Assay->Compare Decision Accept or Reject Batch Compare->Decision

Caption: Workflow for assessing Amphotericin B batch variability.

References

Technical Support Center: Amphotericin B Trihydrate Resistance in Continuous Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development and characterization of cell line resistance to Amphotericin B trihydrate in continuous culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Amphotericin B?

A1: Amphotericin B is a polyene antifungal agent. Its main mechanism of action is binding to ergosterol (B1671047), a crucial component of fungal cell membranes. This binding disrupts the membrane's integrity by forming transmembrane channels, which leads to the leakage of essential intracellular ions and ultimately results in cell death.[1] While its primary target is ergosterol in fungi, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its toxicity in host cells.[1]

Q2: What are the known mechanisms of cellular resistance to Amphotericin B?

A2: The most common mechanism of resistance involves alterations in the cell membrane's sterol composition. This includes a decrease in the total ergosterol content or the replacement of ergosterol with other sterol precursors, which reduces the binding affinity of Amphotericin B.[2] Other reported mechanisms include changes in membrane fluidity, alterations in the cell wall structure, and increased activity of drug efflux pumps.[3][4][5]

Q3: Is it possible to develop Amphotericin B resistance in mammalian cell lines?

A3: Yes, stable Amphotericin B-resistant mammalian cell lines have been developed.[6] In these resistant lines, alterations in cholesterol metabolism and a decrease in the control of free cholesterol or its esters have been observed.[6]

Q4: How stable is Amphotericin B in cell culture medium?

A4: Amphotericin B is known to be unstable in some culture media, and its activity can decay over time, especially with prolonged incubation.[7] It is reported to be stable for up to 3 days in culture at 37°C.[8] For long-term storage, solutions should be kept frozen at -20°C and protected from light.[8] Repeated freeze-thaw cycles should be avoided.[9]

Troubleshooting Guides

Inducing Amphotericin B Resistance in Continuous Culture

Q: My cells are not developing resistance to Amphotericin B in my continuous culture system. What could be the issue?

A: Several factors could be contributing to this issue. Here's a troubleshooting guide:

  • Initial Drug Concentration: The starting concentration of Amphotericin B might be too high, leading to widespread cell death before resistance can emerge. It's crucial to first determine the half-maximal inhibitory concentration (IC50) for your parental cell line using a standard cytotoxicity assay.[10][11][12] Start the continuous culture with a sub-lethal concentration (e.g., IC20 to IC50).[13]

  • Gradual Dose Escalation: Resistance is more effectively induced by gradually increasing the drug concentration over time.[11][13] A sudden high-dose selection may not allow for the selection and proliferation of resistant subpopulations.

  • Culture Stability: Ensure your continuous culture system is stable and in a steady state before introducing the drug. Fluctuations in cell density, nutrient levels, or waste products can affect cell health and their ability to adapt.

  • Amphotericin B Stability: As Amphotericin B can be unstable in culture medium, ensure you are replenishing the drug at appropriate intervals based on its stability profile.[7][8][14] Consider the perfusion rate of your continuous culture system and calculate the drug's half-life in your specific medium and conditions.

  • Parental Cell Line Heterogeneity: The parental cell line may have a very low frequency of pre-existing resistant cells. It may take a longer time for these cells to be selected and become dominant in the culture.

Characterizing Amphotericin B Resistance

Q: I've developed a resistant cell line, but my results from characterization assays are inconsistent.

A: Inconsistent results can arise from various sources. Here are some common issues and solutions:

  • Inconsistent MIC Values: High variability in Minimum Inhibitory Concentration (MIC) assays can be due to inconsistencies in inoculum preparation, medium composition, and incubation conditions.[15][16] Adhering to standardized protocols is crucial for reproducibility.

  • Variable Sterol Content: Sterol extraction and quantification can be sensitive to the protocol used. Ensure complete cell lysis and efficient lipid extraction.[17][18][19] It is also important to normalize sterol levels to a consistent measure, such as total protein or cell number.

  • Fluctuating Gene Expression: The expression of resistance-related genes, such as those in the ergosterol biosynthesis pathway, can be influenced by the cell's growth phase and culture conditions.[20][21] Always use cells from a consistent growth phase (e.g., mid-logarithmic phase) for RNA extraction and perform RT-qPCR with appropriate housekeeping gene controls.

Data Presentation

Table 1: Example Data Summary for Amphotericin B Susceptibility Testing

Cell LineParental IC50 (µg/mL)Resistant IC50 (µg/mL)Resistance Index (RI)
Saccharomyces cerevisiae0.58.016
Candida albicans0.255.020
Chinese Hamster Ovary (CHO)1.015.015

Resistance Index (RI) = Resistant IC50 / Parental IC50[13]

Table 2: Example Data Summary for Sterol Composition Analysis

Cell Line% Ergosterol (of total sterols)% Cholesterol (of total sterols)Key Precursor Sterols Detected
Parental S. cerevisiae85%N/AZymosterol
Resistant S. cerevisiae20%N/ALanosterol, Fecosterol
Parental CHON/A95%Desmosterol
Resistant CHON/A80%Lathosterol

Experimental Protocols

Protocol for Inducing Amphotericin B Resistance in Continuous Culture

This protocol outlines a general method for developing Amphotericin B resistance in a continuous culture system (e.g., a chemostat).

Materials:

  • Parental cell line

  • Appropriate culture medium

  • This compound

  • Continuous culture system (bioreactor, pumps, media reservoirs)

  • Cell counting equipment

Procedure:

  • Determine Parental IC50: Before starting the continuous culture, determine the IC50 of your parental cell line for Amphotericin B using a standard 96-well plate-based cytotoxicity assay (e.g., MTT or resazurin (B115843) assay).[12]

  • Establish Steady-State Culture: Inoculate the bioreactor with the parental cell line and establish a stable, steady-state culture at a defined dilution rate. Monitor cell density and viability to confirm stability.

  • Initial Drug Exposure: Introduce Amphotericin B into the fresh medium reservoir at a sub-lethal concentration (e.g., IC20).

  • Monitor Culture Health: Continuously monitor the cell density and viability in the bioreactor. A transient decrease in cell population is expected.

  • Gradual Dose Escalation: Once the cell population recovers and reaches a new steady state, incrementally increase the Amphotericin B concentration in the fresh medium reservoir.[13] A typical increase is 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring and dose escalation until the cells can proliferate in the desired final concentration of Amphotericin B. This process can take several weeks to months.[11]

  • Isolate and Characterize: Once a resistant population is established, isolate single-cell clones for further characterization to ensure a homogenous population.[22]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Materials:

  • Parental and resistant cell lines

  • Appropriate broth medium

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of Amphotericin B in the broth medium in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the cell line to be tested (e.g., 1-5 x 10^5 cells/mL).[15]

  • Inoculate Plate: Add the cell inoculum to each well containing the drug dilutions. Include a positive control (cells with no drug) and a negative control (medium only).

  • Incubate: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 24-48 hours).

  • Determine MIC: The MIC is the lowest concentration of Amphotericin B that causes a significant inhibition of growth compared to the positive control.[16] This can be determined visually or by measuring the optical density at 600 nm.

Protocol for Cellular Sterol Quantification

This protocol provides a general method for extracting and analyzing cellular sterols.

Materials:

  • Parental and resistant cell lines

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607), Methanol (B129727)

  • Internal standard (e.g., epicoprostanol)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:

  • Cell Harvesting: Harvest a known number of cells and wash them with PBS.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.[17][18] Add the internal standard at this step.

  • Saponification: Saponify the lipid extract using a strong base (e.g., KOH in methanol) to hydrolyze sterol esters.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) with an organic solvent like hexane.

  • Analysis: Evaporate the solvent and reconstitute the sterol extract in a suitable solvent for analysis by GC-MS or HPLC.[19]

  • Quantification: Identify and quantify the different sterols based on their retention times and mass spectra compared to known standards. Normalize the results to the cell number or total protein content.

Visualizations

experimental_workflow Experimental Workflow for Developing and Characterizing Amphotericin B Resistant Cell Lines cluster_0 Resistance Development cluster_1 Phenotypic Characterization cluster_2 Mechanistic Analysis cluster_3 Data Analysis & Conclusion a Determine Parental IC50 b Establish Continuous Culture a->b c Introduce Sub-lethal Amphotericin B b->c d Gradual Dose Escalation c->d e Isolate Resistant Clones d->e f MIC Assay e->f g Growth Curve Analysis e->g h Membrane Fluidity Assay e->h i Sterol Quantification (GC-MS/HPLC) e->i j Gene Expression Analysis (RT-qPCR) e->j k Signaling Pathway Analysis e->k l Compare Resistant vs. Parental f->l g->l h->l i->l j->l k->l m Elucidate Resistance Mechanism l->m

Caption: Workflow for generating and analyzing Amphotericin B resistant cells.

ergosterol_pathway Simplified Ergosterol Biosynthesis Pathway and Amphotericin B Resistance cluster_pathway Ergosterol Synthesis cluster_resistance Resistance Mechanisms AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol ERG1 Fecosterol Fecosterol Lanosterol->Fecosterol ERG11 Episterol Episterol Fecosterol->Episterol ERG24 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5 mut_ERG11 ERG11 Mutation/Overexpression mut_ERG11->Lanosterol Blocks conversion mut_ERG3 ERG3 Mutation mut_ERG3->Ergosterol Blocks final steps mut_ERG6 ERG6 Mutation (affects later steps) AmphB Amphotericin B AmphB->Ergosterol Binds and disrupts membrane

Caption: Ergosterol pathway and key points of Amphotericin B resistance.

References

Impact of pH on Amphotericin B trihydrate activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the activity and stability of Amphotericin B trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of Amphotericin B in aqueous solutions?

Amphotericin B (AmB) is most stable in aqueous solutions within a pH range of 4 to 10.[1][2] Outside of this range, its degradation is accelerated. Specifically, it is susceptible to acid-catalyzed degradation at a pH below 4 and base-catalyzed hydrolysis at a pH above 9.[3] For reconstituted colloidal dispersions, stability is maintained for 24 hours at room temperature or for one week when refrigerated at 2-8 °C.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of Amphotericin B is highly dependent on pH. It is practically insoluble in water at a neutral pH (6-7).[1][4][5][6] However, its solubility increases significantly in acidic (pH 2) or alkaline (pH 11) conditions, reaching approximately 0.1 mg/mL.[1][2][4][5]

Q3: What is the relationship between pH and the aggregation state of Amphotericin B?

The aggregation state of Amphotericin B in aqueous solutions is directly influenced by pH.

  • Acidic and Alkaline pH: In acidic (below pH 2) and alkaline (above pH 10) conditions, Amphotericin B exists predominantly in its monomeric form.[3][7]

  • Neutral pH: In the neutral pH range, Amphotericin B tends to form aggregates.[3] Interestingly, an anomalously high level of aggregation has been observed at a pH below 2.[7]

Q4: How does the aggregation state of Amphotericin B impact its activity and toxicity?

The aggregation state is a critical determinant of both the therapeutic and toxic effects of Amphotericin B.

  • Monomeric Form: The monomeric form is considered the most active against fungal cells.

  • Aggregated Form: The aggregated form is more susceptible to oxidative degradation than the monomeric form.[3] The toxicity of Amphotericin B is also linked to its aggregation state, with smaller aggregates exhibiting higher toxicity.[8] The water-soluble, self-associated (oligomeric) form is toxic to human erythrocytes, while the non-water-soluble aggregates are less so.[9]

Q5: How does pH influence the antifungal activity of Amphotericin B?

The antifungal activity of Amphotericin B is pH-dependent. Its in vitro activity generally decreases as the pH is lowered.[10][11][12] For instance, the Minimum Inhibitory Concentrations (MICs) for various fungal species are significantly higher at pH 5.0 compared to pH 7.0.[10][11][12] However, the effect of pH can also be dependent on the specific microorganism being tested.[10]

Troubleshooting Guide

Problem 1: My Amphotericin B solution is cloudy or has precipitated.

  • Cause: This is likely due to the pH of your solution being in the neutral range (pH 6-7), where Amphotericin B is insoluble.[1][4][6] Reconstitution with solutions containing salts like sodium chloride can also cause precipitation.[13]

  • Solution:

    • Ensure the pH of your solvent is either acidic (pH < 4) or alkaline (pH > 10) for initial solubilization. For cell culture applications, reconstitution in DMSO is a common practice.[4]

    • For intravenous infusions, Amphotericin B should be reconstituted in Sterile Water for Injection and then further diluted in 5% Dextrose Injection with a pH above 4.2.[13][14][15]

    • Avoid using saline or solutions with bacteriostatic agents for reconstitution as they can cause precipitation.[13]

Problem 2: I am observing low or no antifungal activity in my in vitro assay.

  • Cause: The pH of your assay medium could be too acidic. The in vitro activity of Amphotericin B is known to decrease at lower pH values.[10][11][12]

  • Solution:

    • Check and adjust the pH of your culture medium to be within the optimal range for Amphotericin B activity, which is generally closer to neutral (around pH 7.0) for standard susceptibility testing.[10]

    • Be aware that the site of an infection in vivo can have a lower pH, which might affect the drug's efficacy.[11]

Problem 3: My Amphotericin B solution has lost potency over a short period.

  • Cause: Improper storage conditions, such as exposure to light, unfavorable pH, or high temperatures, can lead to the degradation of Amphotericin B.[1] The drug is susceptible to autoxidation, especially in its aggregated form at neutral pH.[3][16][17]

  • Solution:

    • Store the stock solution protected from light.[1][14]

    • Maintain the pH of the stock solution between 4 and 10.[1][2]

    • For long-term storage, keep the reconstituted solution at 2-8°C.[4][15] Diluted solutions for cell culture can be stored at -20°C or below for up to 6 months.[2]

Data Presentation

Table 1: pH-Dependent Solubility of this compound

pH ValueSolubility in WaterPredominant FormReference(s)
< 2~ 0.1 mg/mLMonomeric / Highly Aggregated[1][2][4][5][7]
4 - 6InsolubleAggregated[1][3][4]
6 - 7InsolubleAggregated[1][4][5][6]
> 10~ 0.1 mg/mLMonomeric[1][2][4][5][7]

Table 2: Impact of pH on In Vitro Antifungal Activity of Amphotericin B

Fungal SpeciespH of MediumMean MIC (µg/mL)Reference(s)
Candida spp.7.00.5 - 2.52[10]
5.020.16 - 32[10]
Aspergillus fumigatus7.00.5 - 2.52[10]
5.020.16 - 32[10]
Aspergillus isolates7.0Lower MICs[11][12]
5.0Higher MICs[11][12]

Experimental Protocols

Protocol 1: Preparation of Amphotericin B Stock Solution for In Vitro Assays

  • Reconstitution: Aseptically add a small volume of dimethyl sulfoxide (B87167) (DMSO) to the lyophilized this compound powder to achieve a high concentration stock solution (e.g., 10 mg/mL).[4]

  • Vortexing: Vortex the vial vigorously until the solution is clear. A slightly hazy yellow solution may be observed.[4]

  • Dilution: Further dilute the stock solution in the desired cell culture medium to the final working concentration (e.g., 2.5 µg/mL).[4]

  • Sterilization: If necessary, filter-sterilize the final diluted solution using a PTFE (Teflon) membrane filter. Note that aqueous solutions may be difficult to filter due to poor solubility.[2][4]

  • Storage: Store the stock solution in small aliquots at -20°C or below, protected from light, for up to 6 months.[2]

Protocol 2: Assessment of Amphotericin B Aggregation State using UV-Vis Spectrophotometry

  • Sample Preparation: Prepare solutions of Amphotericin B in buffers of varying pH (e.g., pH 2, 7, and 11).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer and scan the absorbance of the solutions from approximately 300 nm to 450 nm.

  • Data Acquisition: Record the absorbance spectra for each sample.

  • Analysis:

    • Monomeric Amphotericin B: The spectrum will show distinct vibronic bands with a main peak around 409 nm.

    • Aggregated Amphotericin B: The spectrum will be blue-shifted and broader, with a prominent peak around 330-340 nm, indicating the presence of self-aggregated species.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Interpretation start Amphotericin B Trihydrate Powder reconstitute Reconstitute in DMSO or pH-adjusted buffer start->reconstitute Solubilization dilute Dilute to working concentration in assay medium reconstitute->dilute Working Solution activity Antifungal Activity Assay (e.g., MIC determination) dilute->activity stability Stability Assessment (e.g., HPLC) dilute->stability aggregation Aggregation State Analysis (e.g., UV-Vis Spec) dilute->aggregation interpret Correlate pH with Activity, Stability, & Aggregation activity->interpret stability->interpret aggregation->interpret

Caption: Experimental workflow for preparing and analyzing Amphotericin B.

ph_impact cluster_ph pH Environment cluster_properties Physicochemical & Biological Properties acidic Acidic (pH < 4) solubility High Solubility (Monomeric) acidic->solubility activity Decreased Activity acidic->activity stability Decreased Stability acidic->stability neutral Neutral (pH 6-7) insolubility Insoluble (Aggregated) neutral->insolubility optimal_activity Optimal Activity neutral->optimal_activity optimal_stability Optimal Stability neutral->optimal_stability alkaline Alkaline (pH > 10) alkaline->solubility alkaline->stability

Caption: Relationship between pH and Amphotericin B properties.

References

Technical Support Center: Overcoming Solubility Challenges of Amphotericin B Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphotericin B trihydrate. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Troubleshooting Guide

Q1: My this compound is not dissolving in water. What am I doing wrong?

A1: this compound is practically insoluble in water at a neutral pH (pH 6-7). To dissolve it in an aqueous solution, you must adjust the pH. It is soluble in acidic water (pH 2) or basic water (pH 11), at a concentration of about 0.1 mg/ml.[1] For cell culture applications, it is more common to first dissolve it in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO).

Q2: I've dissolved Amphotericin B in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to aqueous solutions is a common issue due to the poor water solubility of Amphotericin B. Here are a few troubleshooting steps:

  • Use a solubilizing agent: Commercial formulations often use deoxycholic acid as a solubilizing agent. The addition of sodium deoxycholate can increase the water solubility of Amphotericin B.[1]

  • Prepare a colloidal suspension: Formulations like Fungizone® are colloidal suspensions of Amphotericin B with deoxycholate.

  • Dilute quickly and with vigorous mixing: When adding the DMSO stock to your aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Consider a lipid formulation: For in vivo or cell culture studies, using a liposomal formulation of Amphotericin B (like AmBisome®) can overcome solubility issues as the drug is encapsulated within the lipid bilayer.

Q3: My Amphotericin B solution has turned from a clear yellow to a cloudy suspension. What happened?

A3: Cloudiness or the formation of a precipitate can indicate several issues:

  • pH shift: If the pH of your solution has shifted towards neutral, Amphotericin B can precipitate out of the solution. Solutions are most stable between pH 4 and 10.[1]

  • Aggregation: Amphotericin B is known to self-aggregate in aqueous solutions, especially at neutral pH.[2] This aggregation can lead to the formation of a cloudy suspension.

  • Degradation: The drug can degrade under certain conditions, such as exposure to light or extreme pH, which might lead to the formation of insoluble degradation products.[2][3] It is typically stable in media at 37°C in the dark for approximately 3 days.[1]

Q4: Can I filter-sterilize my Amphotericin B solution?

A4: Due to its poor solubility and tendency to form aggregates, sterile filtration of aqueous Amphotericin B solutions can be problematic and is generally not recommended as it may remove the active drug. If filtration is necessary, it should be done with caution, and a Teflon membrane filter is suggested.[1] Commercial preparations that are reconstituted do not typically require filter sterilization if prepared aseptically. For liposomal formulations, a specific filter size (e.g., a 5-micron filter for AmBisome®) is provided and must be used during dilution.[4][5] Amphotericin B should not be gamma irradiated or autoclaved.[1]

Frequently Asked Questions (FAQs)

Q5: What are the best organic solvents for dissolving this compound?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of 30-40 mg/ml.[1] Dimethylformamide (DMF) is another option, with a solubility of 2-4 mg/ml.[1] A mixture of DMF and 1 M HCl (3:1) can significantly increase solubility to 60-80 mg/ml.[1]

Q6: How should I prepare a stock solution of Amphotericin B for cell culture?

A6: A common method is to prepare a stock solution in DMSO at a concentration of 2.5 mg/ml. This stock solution can then be further diluted into the cell culture medium to the desired working concentration (typically 2.5 µg/L).[1]

Q7: What is the stability of Amphotericin B in solution?

A7: The stability of Amphotericin B depends on the solvent, pH, and storage conditions.

  • In DMSO, stock solutions can be stored at -20°C or below for up to approximately 6 months.[1]

  • Aqueous solutions are stable for long periods between pH 4 and 10.[1]

  • In cell culture media at 37°C and protected from light, it is typically stable for about 3 days.[1]

  • Reconstituted liposomal formulations (AmBisome®) are stable in the refrigerator (protected from light) for up to 7 days.[4]

Q8: What are some alternative methods to improve the aqueous solubility of Amphotericin B?

A8: Besides pH adjustment and the use of co-solvents, several other strategies are employed:

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic part of the Amphotericin B molecule, increasing its aqueous solubility.[6]

  • Lipid-based formulations: Encapsulating Amphotericin B in liposomes (e.g., AmBisome®), lipid complexes (e.g., ABLC), or colloidal dispersions (e.g., ABCD) significantly improves its solubility and can reduce its toxicity.[6][7]

  • Nanoparticle-based delivery systems: Polymeric or lipid nanoparticles can encapsulate Amphotericin B, enhancing its solubility and stability.[8][9]

  • Use of co-solvents and surfactants: Systems like self-emulsifying drug delivery systems (SEDDS) that consist of oils, surfactants, and co-surfactants can be used to improve solubility and absorption.[6]

Quantitative Data Summary

Table 1: Solubility of Amphotericin B in Various Solvents

SolventSolubilityReference
Acidic Water (pH 2)~0.1 mg/ml[1]
Basic Water (pH 11)~0.1 mg/ml[1]
Dimethyl sulfoxide (DMSO)30 - 40 mg/ml[1]
Dimethylformamide (DMF)2 - 4 mg/ml[1]
DMF + 1 M HCl (3:1)60 - 80 mg/ml[1]
MethanolSlightly soluble[1]
EthanolHigher than other alcohols[10][11]
Water (neutral pH)Insoluble

Key Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/ml Amphotericin B Stock Solution in DMSO

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Aseptically weigh the desired amount of this compound powder. b. In a sterile environment, add the appropriate volume of sterile DMSO to achieve a final concentration of 2.5 mg/ml. c. Vortex the solution vigorously until the powder is completely dissolved. The solution should be a clear yellow. d. Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. e. Store the aliquots at -20°C or below, protected from light.[1]

Protocol 2: Reconstitution of Liposomal Amphotericin B (AmBisome®) for In Vitro Use

This protocol is based on the manufacturer's instructions for AmBisome® and should be adapted for specific experimental needs.

  • Materials: Vial of lyophilized AmBisome® (e.g., 50 mg), sterile water for injection, 5% Dextrose in water (D5W), sterile syringes, and a 5-micron filter (often provided with the product).

  • Reconstitution of Concentrate: a. Aseptically add 12 ml of sterile water for injection to the vial to yield a 4 mg/ml concentrate.[4][5] b. Shake the vial vigorously for 30 seconds to completely disperse the contents. The result should be a yellow, translucent suspension.[4][5]

  • Dilution for Use: a. Calculate the required volume of the 4 mg/ml concentrate. b. Withdraw this volume into a sterile syringe. c. Attach the provided 5-micron filter to the syringe.[4][5] d. Inject the concentrate through the filter into the appropriate volume of D5W to achieve the final desired concentration (typically between 1-2 mg/ml for administration, but can be adjusted for in vitro experiments).[4][5] Important: Do not use saline solutions for reconstitution or dilution as this may cause precipitation.[5]

  • Storage: The reconstituted concentrate is stable for up to 7 days when stored in the refrigerator and protected from light.[4]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation AmB_powder Amphotericin B Trihydrate Powder Vortex Vortex Vigorously AmB_powder->Vortex DMSO Sterile DMSO DMSO->Vortex Stock_Solution 2.5 mg/ml Stock in DMSO Vortex->Stock_Solution Storage Store at -20°C in Aliquots Stock_Solution->Storage Stock_Solution_use Stock Solution Dilution Dilute in Aqueous Buffer Stock_Solution_use->Dilution Working_Solution Final Working Solution Dilution->Working_Solution troubleshooting_logic Start Amphotericin B Precipitates in Aqueous Buffer Check_pH Is pH between 4 and 10? Start->Check_pH Adjust_pH Adjust pH to Acidic (<4) or Basic (>10) Check_pH->Adjust_pH No Use_Solubilizer Add Solubilizing Agent (e.g., Deoxycholate) Check_pH->Use_Solubilizer Yes Resolved Solubility Issue Resolved Adjust_pH->Resolved Vigorous_Mixing Ensure Rapid Dilution & Vigorous Mixing Use_Solubilizer->Vigorous_Mixing Consider_Liposomes Use Liposomal Formulation Vigorous_Mixing->Consider_Liposomes Still Precipitates Vigorous_Mixing->Resolved Resolved Consider_Liposomes->Resolved

References

Managing off-target effects of Amphotericin B trihydrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the off-target effects of Amphotericin B trihydrate in your experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, manage, and mitigate common issues related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of Amphotericin B (AmB) in mammalian cell cultures?

A1: The primary off-target effect of Amphotericin B in mammalian cells is cytotoxicity, which manifests mainly as nephrotoxicity (kidney cell damage) and hemolysis (red blood cell lysis).[1][2][3] This is because AmB can interact with cholesterol in mammalian cell membranes, mimicking its mechanism of action on ergosterol (B1671047) in fungal membranes.[3][4][5] This interaction increases cell membrane permeability, leading to leakage of intracellular components, ion channel disruption, and ultimately cell death.[5][6][7]

Q2: I'm observing high cytotoxicity in my cell line even at low concentrations of AmB. What could be the cause?

A2: Several factors could contribute to this:

  • Cell Line Sensitivity: Some cell lines, particularly primary cells or those with high membrane cholesterol content, are more sensitive to AmB.[5] Kidney-derived cell lines are especially vulnerable.[1][8]

  • Formulation: The conventional formulation of AmB is solubilized with deoxycholate (AmB-d), which is known to be more cytotoxic than lipid-based formulations like liposomal AmB (L-AmB).[9][10][11]

  • Drug Degradation: Improper storage of AmB, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation products that may induce unexpected effects like immune hemolysis.[12][13]

  • High Local Concentration: Even with thorough mixing, transient high local concentrations can occur when adding the drug to the culture, leading to rapid cell damage.

Q3: How can I reduce the off-target cytotoxicity of Amphotericin B in my experiments?

A3: To mitigate cytotoxicity, consider the following strategies:

  • Switch to a Lipid Formulation: Liposomal formulations (e.g., AmBisome) or lipid complex formulations (e.g., ABLC) are designed to have a lower affinity for mammalian cell cholesterol, significantly reducing nephrotoxicity and general cytotoxicity while retaining antifungal activity.[6][10][11]

  • Optimize Concentration: Determine the lowest effective concentration for your specific fungal target and the maximum tolerable concentration for your mammalian cell line by performing a dose-response experiment.

  • Sodium Loading: In clinical and some long-term models, salt loading has been shown to protect against a decline in renal function by mitigating AmB's vasoconstrictive effects.[1][6] This may be adaptable to specific in vitro models.

  • Use Fresh Solutions: Always prepare fresh stock solutions of AmB and avoid prolonged storage to prevent degradation.[13]

Q4: What is the mechanism behind Amphotericin B-induced nephrotoxicity?

A4: AmB-induced nephrotoxicity involves two main mechanisms:

  • Direct Tubular Toxicity: AmB directly interacts with cholesterol in the membranes of renal tubular cells, increasing permeability and leading to electrolyte imbalances (hypokalemia, sodium and magnesium wasting) and renal tubular acidosis.[1][6][8]

  • Renal Vasoconstriction: AmB can cause constriction of the afferent arterioles in the kidneys, which reduces renal blood flow (RBF) and the glomerular filtration rate (GFR).[6][8] This effect is thought to be mediated by the release of vasoconstrictors like thromboxane (B8750289) A2.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Low Viability in Culture

If you observe a significant drop in cell viability after treating your cultures with Amphotericin B, follow this troubleshooting workflow.

G start High Cell Death Observed in AmB-Treated Culture q1 Is the AmB concentration correctly calculated and prepared? start->q1 a1_yes Verify Stock Solution and Dilutions q1->a1_yes No q2 Are you using the conventional (deoxycholate) formulation? q1->q2 Yes a1_yes->q2 a2_yes High cytotoxicity is expected. Consider mitigation strategies. q2->a2_yes Yes a2_no Check for other cytotoxic factors or contamination. q2->a2_no No mitigate Mitigation Strategies a2_yes->mitigate strat1 Switch to Liposomal AmB (L-AmB) mitigate->strat1 strat2 Perform Dose-Response Assay to find optimal concentration mitigate->strat2 strat3 Run Cytotoxicity Assays (MTT, LDH) to quantify damage mitigate->strat3 end Optimized Experiment strat1->end strat2->end strat3->end

Caption: Troubleshooting workflow for high cell death.
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing

If your Minimum Inhibitory Concentration (MIC) results for AmB show high variability, consult the following guide.

  • Check AmB Stock Solution: Has the stock solution been stored properly (protected from light, frozen)? Degradation can reduce its efficacy. Prepare a fresh stock solution.[13]

  • Standardize Inoculum: Ensure your fungal inoculum preparation is consistent in terms of cell density and growth phase. Variability here is a common source of inconsistent MICs.[13]

  • Verify Media Composition: The pH and composition of your culture medium can affect AmB activity. Use standardized media like RPMI 1640 buffered with MOPS for susceptibility testing.[13]

  • Control Strain Performance: Are you running a susceptible quality control (QC) strain (e.g., a reference Candida species)? If the QC strain shows unexpected resistance, it strongly suggests a problem with the drug or the assay setup.[13]

Quantitative Data on Cytotoxicity

The choice of Amphotericin B formulation has a significant impact on its off-target cytotoxicity. Lipid-based formulations are considerably less toxic to mammalian cells than the conventional deoxycholate formulation.

Table 1: Comparative Cytotoxicity of AmB Formulations on Mammalian Cells

Cell Line AmB Formulation Exposure Time Concentration Causing Significant Viability Loss Reference
Mouse Fibroblasts Deoxycholate 7 days 1 µg/mL (88% loss) [9]
Mouse Fibroblasts Liposomal 7 days >10 µg/mL (loss only at ≥100 µg/mL) [9]
Mouse Osteoblasts Deoxycholate 7 days 5 µg/mL (99% loss) [9]
Mouse Osteoblasts Liposomal 7 days >10 µg/mL (loss only at ≥100 µg/mL) [9]
Human PBMCs Deoxycholate 6 hours 10 µg/mL [14]
Human PBMCs Liposomal 6 hours No significant loss at any tested concentration [14]
GRX (Myofibroblast) Deoxycholate Not specified 1.25 µg/mL [15]

| Hep G2 (Hepatocyte) | Deoxycholate | Not specified | No decrease in viability at 2.50 µg/mL |[15] |

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[16]

Materials:

  • Mammalian cells of interest

  • Amphotericin B (and vehicle control)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[17]

  • Drug Treatment: Prepare serial dilutions of Amphotericin B in complete medium. Remove the medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[18][19][20]

Materials:

  • Cell culture supernatant from treated and control cells

  • Commercial LDH Assay Kit (containing substrate, cofactor, and dye)

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In your experimental plate, include:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (often provided in the kit) 30 minutes before the end of the experiment.

    • Background: Medium only.

  • Collect Supernatant: After the drug treatment period, centrifuge the plate at ~400 x g for 10 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[21]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Initiate Reaction: Add the reaction mixture to each well containing the supernatant and mix gently.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Protocol 3: In Vitro Hemolysis Assay

This assay assesses the hemolytic potential of Amphotericin B by measuring the amount of hemoglobin released from red blood cells (RBCs) upon exposure.

Materials:

  • Anticoagulant-treated whole blood (e.g., human, rat)

  • Phosphate Buffered Saline (PBS)

  • Amphotericin B serial dilutions

  • Positive Control: 1% Triton X-100 (causes 100% lysis)

  • Negative Control: PBS or vehicle

  • 96-well round-bottom plate

  • Centrifuge with a plate rotor

  • Microplate reader (absorbance at 415 nm, 540 nm, or 570 nm)[22][23]

Procedure:

  • Prepare RBC Suspension: Centrifuge whole blood, remove the plasma and buffy coat, and wash the RBC pellet 3-4 times with cold PBS. Resuspend the washed RBCs to create a 1-2% suspension in PBS.

  • Assay Setup: In a 96-well plate, add 100 µL of each AmB dilution, the positive control, and the negative control.[22]

  • Add RBCs: Add 100 µL of the RBC suspension to each well.[22]

  • Incubation: Cover the plate and incubate at 37°C for 1-4 hours with gentle shaking.[22]

  • Pellet Unlysed RBCs: Centrifuge the plate at 400-800 x g for 10 minutes.[22]

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant (containing the released hemoglobin) to a new flat-bottom 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100

Signaling and Workflow Diagrams

Amphotericin B Off-Target Signaling

Amphotericin B can induce inflammatory responses in host cells, such as monocytes, through a signaling cascade that leads to the production of proinflammatory cytokines. This pathway can be initiated by Toll-like receptor 2 (TLR2).[24]

G AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol) AmB->Membrane interacts with TLR2 TLR2 Membrane->TLR2 activates Btk Btk TLR2->Btk cSrc c-Src TLR2->cSrc PLC PLC Btk->PLC PKC PKC PLC->PKC NFkB NF-κB Activation (p65 Phosphorylation) PKC->NFkB cSrc->NFkB Cytokines Proinflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of

Caption: AmB-induced proinflammatory signaling pathway.[24]
Logical Relationship: Formulation vs. Toxicity

The formulation of Amphotericin B is a critical determinant of its interaction with fungal vs. mammalian cells and, consequently, its therapeutic index.

G cluster_0 AmB Formulations cluster_1 Cell Membrane Targets cluster_2 Experimental Outcome Deoxycholate Conventional AmB (AmB-d) Ergosterol Fungal Ergosterol Deoxycholate->Ergosterol High Affinity Cholesterol Mammalian Cholesterol Deoxycholate->Cholesterol Significant Affinity Liposomal Liposomal AmB (L-AmB) Liposomal->Ergosterol High Affinity Liposomal->Cholesterol Low Affinity Efficacy Antifungal Efficacy Ergosterol->Efficacy leads to Toxicity Host Cell Toxicity Cholesterol->Toxicity leads to

Caption: Relationship between AmB formulation and target selectivity.

References

Validation & Comparative

A Researcher's Guide to Validating Antifungal Susceptibility Testing for Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible antifungal susceptibility testing (AFST) is paramount for the effective evaluation of novel compounds and the surveillance of resistance. This guide provides a comprehensive comparison of established AFST methods for Amphotericin B, supported by experimental data, detailed protocols, and visual workflows to ensure robust validation of testing results.

Amphotericin B remains a cornerstone in the treatment of severe fungal infections. However, the reliability of in vitro susceptibility testing can be influenced by the methodology employed. This guide delves into the critical aspects of validating AFST results for this crucial antifungal agent, focusing on the widely recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Comparative Performance of AFST Methods for Amphotericin B

The validation of an AFST method hinges on its agreement with established reference methods. Key performance indicators include essential agreement (EA), where the minimum inhibitory concentration (MIC) values are within a specified range of the reference method, and categorical agreement (CA), which measures the concordance in interpreting results as susceptible, intermediate, or resistant.

Several studies have compared the performance of different AFST methods for Amphotericin B against various fungal species. The broth microdilution methods established by CLSI and EUCAST are considered the gold standards. Commercial methods like E-test and disk diffusion offer simpler alternatives for routine testing, but their performance must be carefully validated against the reference methods.

Method Comparison Organism(s) Essential Agreement (EA) (%) Categorical Agreement (CA) (%) Very Major Errors (%) Major Errors (%) Reference(s)
E-test vs. CLSI Broth MicrodilutionCandida auris-88.333.3-[1]
E-test vs. NCCLS (CLSI) Broth MacrodilutionCandida species89 (within ±2 twofold dilutions)---[2]
E-test vs. CLSI Broth MicrodilutionCandida species-65.2--[3]
Disk Diffusion vs. CLSI Broth MicrodilutionCandida species-67.4--[3]
EUCAST vs. CLSI Broth MicrodilutionCandida species>90 for some species, but poor for C. albicans and C. glabrata95.0 (using ECVs)2.5 (discrepancies)-[4]
EUCAST vs. CLSI Broth MicrodilutionMucorales66.1---[5][6]
E-test vs. EUCAST Broth MicrodilutionFusarium species90 (within ±2 dilutions)>85--[7]
E-test vs. CLSI Broth MicrodilutionFusarium species95 (within ±2 dilutions)>85--[7]
Sensititre YeastOne vs. CLSI Broth MicrodilutionCandida speciesC. albicans: 100, C. parapsilosis: 96.29, C. glabrata: 100---

Note: "Very major errors" refer to false-susceptible results, while "major errors" indicate false-resistant results. ECVs are Epidemiological Cutoff Values.

Experimental Protocols for Key AFST Methods

Accurate and reproducible results are contingent on the meticulous execution of standardized protocols. Below are summaries of the key steps for the CLSI and EUCAST broth microdilution methods.

CLSI M27 Broth Microdilution Method

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.

1. Inoculum Preparation:

  • Subculture yeast isolates onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of Amphotericin B.

  • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microdilution plate.

3. Incubation:

  • Inoculate the microdilution plates with the prepared yeast suspension.

  • Incubate the plates at 35°C for 24-48 hours.

4. Endpoint Reading:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. For Amphotericin B, some studies suggest reading at 100% inhibition (no visible growth).

EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST definitive document outlines a harmonized method for the susceptibility testing of yeasts.

1. Inoculum Preparation:

  • Suspend colonies from a fresh culture in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the suspension in RPMI 1640 medium (supplemented with 2% glucose) to achieve a final inoculum density of 1-5 x 10^5 CFU/mL.

2. Antifungal Agent Preparation:

  • Prepare stock solutions and serial dilutions of Amphotericin B in the microdilution plates as per the EUCAST guidelines.

3. Incubation:

  • Inoculate the plates with the yeast suspension.

  • Incubate at 35-37°C for 24 hours. A second reading at 48 hours may be necessary for some species.

4. Endpoint Reading:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (≥50%) compared to the drug-free control well. The endpoint is read spectrophotometrically.

Visualizing Key Processes

To aid in the understanding of the validation process and the underlying biological mechanisms, the following diagrams have been generated.

AFST_Validation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase cluster_validation Validation Outcome select_method Select New AFST Method select_isolates Select Fungal Isolates (QC & Clinical) select_method->select_isolates prepare_materials Prepare Reagents & Media select_isolates->prepare_materials perform_new_afst Perform New AFST prepare_materials->perform_new_afst perform_ref_afst Perform Reference AFST (CLSI/EUCAST) prepare_materials->perform_ref_afst record_mics Record MICs perform_new_afst->record_mics perform_ref_afst->record_mics calc_ea Calculate Essential Agreement record_mics->calc_ea calc_ca Calculate Categorical Agreement record_mics->calc_ca calc_errors Calculate Error Rates (VME, ME) record_mics->calc_errors assess_performance Assess Performance vs. Acceptance Criteria calc_ea->assess_performance calc_ca->assess_performance calc_errors->assess_performance valid Method Validated assess_performance->valid Meets Criteria invalid Method Not Validated (Troubleshoot/Re-evaluate) assess_performance->invalid Fails Criteria

Workflow for validating a new AFST method.

AmphotericinB_Pathway cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance ampb Amphotericin B ergosterol Ergosterol (in Fungal Cell Membrane) ampb->ergosterol Binds to pore Pore Formation ergosterol->pore leakage Ion Leakage (K+, Na+) pore->leakage death Fungal Cell Death leakage->death erg_mutation Mutations in ERG genes (e.g., ERG3, ERG11) alt_sterols Altered Sterol Production (Reduced Ergosterol) erg_mutation->alt_sterols reduced_binding Reduced Amphotericin B Binding alt_sterols->reduced_binding resistance Resistance to Amphotericin B reduced_binding->resistance

Amphotericin B mechanism and resistance.

Conclusion

The validation of antifungal susceptibility testing for Amphotericin B is a critical process that underpins both clinical diagnostics and drug development. While standardized methods like those from CLSI and EUCAST provide a robust framework, it is essential for laboratories to verify the performance of their chosen assay. By understanding the comparative performance of different methods, adhering to detailed experimental protocols, and following a structured validation workflow, researchers can ensure the accuracy and reliability of their AFST results for this vital antifungal agent.

References

A Comparative Guide to Cross-Resistance Between Amphotericin B and Other Polyene Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles between Amphotericin B (AmB), the gold-standard polyene antifungal, and other members of its class, including Nystatin (B1677061) and Natamycin (B549155). The development of resistance to polyenes, although rarer than for other antifungal classes, is a significant clinical concern. Understanding the patterns and mechanisms of cross-resistance is crucial for effective therapeutic strategies and the development of new antifungal agents. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the underlying biochemical pathways.

Mechanisms of Polyene Resistance

The primary mechanism of acquired resistance to Amphotericin B and other polyenes involves alterations to the fungal cell membrane's sterol composition.[1][2] Polyenes exert their antifungal effect by binding to ergosterol (B1671047), the principal sterol in fungal membranes, leading to membrane permeabilization and cell death.[3] Resistance most commonly arises from mutations in the ergosterol biosynthesis pathway (ERG genes), which lead to a depletion of ergosterol and the accumulation of alternative sterol precursors that have a lower binding affinity for polyene drugs.[4][5] Key genes implicated in this resistance mechanism include ERG2, ERG3, ERG6, and ERG11.[3] While this mechanism is shared among polyenes, variations in drug structure can lead to incomplete cross-resistance.

Quantitative Data: Cross-Resistance Profiles

The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of Amphotericin B with Nystatin and Natamycin against both susceptible and resistant fungal isolates.

Amphotericin B vs. Nystatin

Studies on Candida species have shown that resistance to Amphotericin B does not always confer complete cross-resistance to Nystatin. While some AmB-resistant strains show elevated MICs for Nystatin, others remain susceptible, suggesting differences in their interaction with altered fungal membranes.[6][7]

Fungal SpeciesStrain CharacteristicsAmphotericin B MIC (µg/mL)Nystatin MIC (µg/mL)Reference(s)
Candida albicansSusceptible Isolates0.125 - 0.50.125 - 1[6]
Candida albicansAmphotericin B-Resistant> 1.04 - 16[6]
Candida albicansConsecutive Clinical IsolatesAll inhibited by 0.5All inhibited by 6.4[8]
Candida albicansStrains from Radiotherapy Patients (Pre-treatment)28.6% Resistant0% Resistant[9]
Candida albicansStrains from Radiotherapy Patients (During treatment)25% Resistant0% Resistant[9]
Candida albicansInduced AmB Resistance (60-fold)IncreasedNo cross-resistance observed[7]
Amphotericin B vs. Natamycin

Natamycin is another polyene used topically and as a food preservative. Studies investigating cross-resistance with Amphotericin B have yielded varied results depending on the fungal species. For instance, inducing tolerance to natamycin in Aspergillus ochraceus also increased its tolerance to AmB, but the same effect was not observed in Fusarium species.[10]

Fungal SpeciesStrain CharacteristicsAmphotericin B MIC (µg/mL)Natamycin MIC (µg/mL)Reference(s)
Aspergillus spp.Clinical Isolates (Keratitis)MIC₅₀: 2.0, MIC₉₀: 4.0MIC₅₀: 8.0, MIC₉₀: 16.0[11][12]
Fusarium spp.Clinical Isolates (Keratitis)MIC₅₀: 4.0, MIC₉₀: 8.0MIC₅₀: 8.0, MIC₉₀: 16.0[11][12]
Aspergillus ochraceusNatamycin-TrainedIncreased ToleranceIncreased Tolerance[10]
Fusarium spp.Natamycin-TrainedSimilar or Decreased ToleranceIncreased Tolerance[10]

Visualized Pathways and Workflows

The following diagrams illustrate the key resistance pathway and a typical experimental workflow for assessing cross-resistance.

Ergosterol_Pathway cluster_legend Legend acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol lanosterol->ignosterol Target of Azoles erg11 ERG11 (CYP51) Lanosterol 14α-demethylase ignosterol->erg11 zymosterol Zymosterol fecosterol Fecosterol zymosterol->fecosterol erg6 ERG6 Sterol C24-methyltransferase fecosterol->erg6 episterol Episterol erg3 ERG3 C-5 Sterol desaturase episterol->erg3 ergosterol Ergosterol erg11->zymosterol erg6->episterol ergosta_tetraenol ergosta_tetraenol erg3->ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol erg2 ERG2 C-8 Sterol isomerase erg2->ergosterol ergosta_tetraenol->erg2 key_target Resistance-Associated Enzyme key_product Final Product

Caption: Fungal ergosterol biosynthesis pathway highlighting key enzymes implicated in polyene resistance.

Cross_Resistance_Workflow start Select Fungal Isolates (Wild-Type & AmB-Resistant) prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum mic_amb Determine MIC for Amphotericin B (Broth Microdilution) prep_inoculum->mic_amb mic_polyene Determine MIC for Other Polyenes (e.g., Nystatin, Natamycin) prep_inoculum->mic_polyene incubate Incubate Plates (e.g., 35°C for 24-48h) mic_amb->incubate mic_polyene->incubate read_mic Read & Record MICs incubate->read_mic analyze Analyze Data: Compare MICs of WT vs. Resistant Strains for all tested polyenes read_mic->analyze sterol_analysis Optional: Analyze Sterol Composition (GC-MS) analyze->sterol_analysis To investigate mechanism conclusion Determine Cross-Resistance Pattern analyze->conclusion

Caption: Experimental workflow for determining polyene cross-resistance.

Experimental Protocols

The following protocols are generalized from standard methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are foundational for generating reliable and reproducible susceptibility data.[1][13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the in vitro activity of an antifungal agent against yeasts and molds.[1][14]

a. Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[1]

  • Sterile 96-well U-bottom microtiter plates.[1]

  • Polyene antifungals (Amphotericin B, Nystatin, etc.) dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Standardized fungal inoculum (see step b).

  • Spectrophotometer or 0.5 McFarland standard.

  • Sterile saline or phosphate-buffered saline (PBS).

b. Inoculum Preparation:

  • Subculture the fungal isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours (for yeasts) or longer until sporulation (for molds).[14]

  • Select several well-isolated colonies and suspend them in sterile saline. For molds, harvest conidia by flooding the plate with saline and gently scraping the surface.[14]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). This can be done visually or with a spectrophotometer.[14]

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).[15]

c. Plate Preparation and Procedure:

  • Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. This leaves well 11 as a drug-free growth control and well 12 as a sterility control.[14]

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to their final testing range.[14]

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth compared to the drug-free growth control well.[1]

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the sterols in the fungal cell membrane, allowing for the direct investigation of resistance mechanisms.[4][5]

a. Materials:

  • Fungal biomass (from liquid culture).

  • Saponification solution (e.g., methanolic potassium hydroxide).

  • Organic solvent for extraction (e.g., n-hexane or heptane).

  • Derivatization agent (e.g., BSTFA with TMCS, or other silylating agents).

  • GC-MS system with an appropriate column (e.g., capillary column like HP-5ms).

  • Cholesterol or other sterol standards.

b. Sample Preparation (Saponification and Extraction):

  • Harvest fungal cells from a liquid culture by centrifugation and wash with distilled water. Lyophilize the pellet to obtain a dry weight.

  • Add the saponification solution to the dried fungal biomass. Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze sterol esters and release free sterols.

  • After cooling, add distilled water and vortex.

  • Extract the non-saponifiable lipids (containing the sterols) by adding an organic solvent like n-hexane. Vortex vigorously and centrifuge to separate the phases.[16]

  • Carefully transfer the upper organic layer to a clean vial. Repeat the extraction process on the lower aqueous layer to maximize yield.

  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

c. Derivatization and GC-MS Analysis:

  • Re-dissolve the dried lipid extract in a small volume of a suitable solvent.

  • Add a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers. This step improves chromatographic separation and detection. Heat the mixture to ensure complete reaction.[5]

  • Inject a small volume of the derivatized sample into the GC-MS.

  • The GC separates the different sterols based on their boiling points and interaction with the column. The mass spectrometer then fragments the molecules and detects the fragments, producing a unique mass spectrum for each sterol.

  • Identify and quantify sterols by comparing their retention times and mass spectra to those of known standards and library data.[17] Alterations in the ergosterol peak and the appearance of precursor peaks in resistant strains can confirm the resistance mechanism.

References

In Vitro Synergy of Amphotericin B with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, has underscored the critical need for optimized therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce dosages, and combat resistance. This guide provides a comparative analysis of the in vitro synergy of Amphotericin B (AmB), a cornerstone of antifungal therapy, with other major antifungal classes. The data presented herein is collated from various studies to support research and drug development efforts in mycology.

Amphotericin B and Flucytosine (5-FC)

The combination of Amphotericin B and flucytosine is a classic example of antifungal synergy, particularly in the treatment of cryptococcal meningitis.[1][2] The proposed mechanism involves AmB's ability to increase fungal cell membrane permeability, which in turn facilitates the uptake of flucytosine.[3][4]

Quantitative Synergy Data

Fungal SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5)Indifference (0.5 < FICI < 4)Antagonism (FICI ≥ 4)Reference
Talaromyces marneffei607%93%0%[5][6]
Cryptococcus neoformans (flucytosine-resistant)10Synergy observed (FICI not specified)Indifference observed0%[7]
Neurotropic Melanized FungiMultipleMedian FICI: 0.25-0.38-0%[8]
Candida auris151 isolateMostly indifferent (FICI: 0.5-1)0%[9]

FICI: Fractional Inhibitory Concentration Index. Synergy is generally defined as an FICI of ≤ 0.5, indifference as an FICI > 0.5 to ≤ 4, and antagonism as an FICI > 4.

Amphotericin B and Azoles

The interaction between Amphotericin B and azoles is complex and has yielded conflicting results in vitro.[1] Antagonism is a theoretical concern, as azoles inhibit ergosterol (B1671047) synthesis, the primary target of AmB.[10][11] However, numerous studies have reported indifferent or even synergistic effects.[1][12][13] The outcome of this combination appears to be highly dependent on the specific fungal species, the azole agent used, and the experimental conditions.[14][15]

Quantitative Synergy Data

Fungal SpeciesAzole AgentNumber of IsolatesSynergy (FICI ≤ 0.5)Indifference (0.5 < FICI < 4)Antagonism (FICI ≥ 4)Reference
Trichoderma spp.Voriconazole, Fluconazole160%100% (FICI: 2-4)0%[12][13]
Candida glabrataPosaconazole1729.41%-0%[16]
Candida glabrataVoriconazole1711.76%-0%[16]
Candida glabrataFluconazole1711.76%-0%[16]
Candida albicansFluconazole921%--[17]

Amphotericin B and Echinocandins

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The sequential action of an echinocandin disrupting the cell wall followed by Amphotericin B targeting the cell membrane is a compelling rationale for synergistic activity. In vitro studies have largely supported this, demonstrating synergy against a range of fungal pathogens, including the multidrug-resistant Candida auris.[18][19][20][21]

Quantitative Synergy Data

Fungal SpeciesEchinocandin AgentNumber of IsolatesSynergy (FICI ≤ 0.5)Indifference (0.5 < FICI < 4)Antagonism (FICI ≥ 4)Reference
Candida aurisCaspofungin, Anidulafungin6Synergy observed in time-kill assaysIndifference also observed0%[19]
Candida aurisCaspofungin, Micafungin (B1204384)5Synergy observed in most cases-0%[18][20]
Candida glabrata (echinocandin-resistant)Caspofungin6High prevalence of synergy (90% of synergistic interactions were in this group)-0%[16]
Candida albicansAnidulafungin9223.9%--[17]

Experimental Protocols

Accurate and reproducible in vitro synergy testing is paramount. The following are summaries of commonly employed methodologies.

Checkerboard Assay

The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents.[22][23][24]

  • Preparation of Antifungal Agents: Stock solutions of each antifungal are prepared and serially diluted.

  • Plate Setup: A 96-well microtiter plate is used. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: The fungal isolate is cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL).[22]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at a specified temperature and duration (e.g., 37°C for 48 hours).[23]

  • Reading and Calculation: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[25]

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time.[26][27][28]

  • Inoculum Preparation: A standardized fungal inoculum is prepared (e.g., 10⁴ to 10⁶ CFU/mL).[26]

  • Experimental Setup: The inoculum is added to tubes containing the antifungal agents alone and in combination at specific concentrations (e.g., at their MICs or multiples of the MIC).[27]

  • Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar (B569324).[29]

  • Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[29]

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that can also be adapted for synergy testing.[29][30][31][32][33]

  • Inoculum Preparation and Plating: A standardized fungal inoculum is swabbed onto the surface of an agar plate.

  • Strip Application: Plastic strips impregnated with a predefined gradient of antifungal concentrations are placed on the agar surface. For synergy testing, two strips of different drugs are placed in close proximity, often in a "cross" or "T" formation.

  • Incubation: The plate is incubated to allow for fungal growth and diffusion of the antifungals.

  • Reading and Interpretation: An ellipse of growth inhibition forms around each strip. The MIC is read where the ellipse intersects the strip. For synergy, a deformation or merging of the inhibition ellipses is observed, and a combined FICI can be calculated from the MIC values.

Visualizing Experimental Workflows and Mechanisms

General Workflow for In Vitro Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Standardize Inoculum Fungal_Isolate->Inoculum_Prep Drug_A Amphotericin B Stock Solution Assay_Setup Set up Assay (Checkerboard, Time-Kill, E-test) Drug_A->Assay_Setup Drug_B Partner Antifungal Stock Solution Drug_B->Assay_Setup Inoculum_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Read_Results Read MICs / CFU counts Incubation->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpret Interpret Interaction (Synergy, Indifference, Antagonism) Calculate_FICI->Interpret

Caption: General workflow for in vitro antifungal synergy testing.

Proposed Mechanism of Amphotericin B and Echinocandin Synergy

AmB_Echinocandin_Synergy cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (β-glucan) Cell_Membrane Cell Membrane (Ergosterol) Disruption Cell Wall Disruption Cell_Wall->Disruption Pore_Formation Pore Formation & Cell Lysis Cell_Membrane->Pore_Formation Echinocandin Echinocandin Echinocandin->Cell_Wall Inhibits β-glucan synthesis AmB Amphotericin B AmB->Cell_Membrane Binds to ergosterol Disruption->AmB Increased access to cell membrane

Caption: Sequential action of echinocandins and Amphotericin B.

Proposed Mechanism of Amphotericin B and Flucytosine Synergy

AmB_5FC_Synergy cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Increased_Permeability Increased Membrane Permeability Cell_Membrane->Increased_Permeability Inhibition Inhibition of DNA/RNA Synthesis Cytoplasm->Inhibition 5-FC conversion to 5-FU AmB Amphotericin B AmB->Cell_Membrane Flucytosine Flucytosine (5-FC) Enhanced_Uptake Enhanced 5-FC Uptake Flucytosine->Enhanced_Uptake Increased_Permeability->Enhanced_Uptake Enhanced_Uptake->Cytoplasm

References

A Comparative Analysis of Amphotericin B Deoxycholate and Liposomal Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the nuanced differences between various formulations of a potent antifungal agent like Amphotericin B is critical. This guide provides an objective comparison of the conventional Amphotericin B deoxycholate (AmB-d) and its lipid-based counterpart, liposomal Amphotericin B (L-AmB), supported by experimental data and detailed methodologies.

Amphotericin B remains a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity.[1][2] However, the clinical utility of the conventional deoxycholate formulation (AmB-d) is often hampered by significant toxicities, most notably nephrotoxicity and infusion-related reactions.[2][3][4] The development of lipid-based formulations, such as liposomal Amphotericin B (L-AmB), was a strategic effort to mitigate these adverse effects while preserving the drug's potent antifungal efficacy.[1] This guide delves into a comparative analysis of these two formulations, focusing on their performance, safety profiles, and pharmacokinetic properties.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative differences between Amphotericin B deoxycholate and liposomal Amphotericin B, providing a clear overview of their respective characteristics.

Table 1: Comparative Efficacy (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesFormulationMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Candida albicansAmB-d0.25 - 0.51[5][6]
L-AmB0.25 - 0.51[5][6]
Candida glabrataAmB-d0.5 - 11 - 2[5]
L-AmB0.5 - 11 - 2[5]
Candida kruseiAmB-d12[5]
L-AmB12[5]
Aspergillus fumigatusAmB-d0.5 - 11 - 2
L-AmB0.5 - 11 - 2

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative Toxicity
Adverse EffectAmphotericin B deoxycholate (AmB-d)Liposomal Amphotericin B (L-AmB)Key FindingsReference
Nephrotoxicity High incidence; up to 80% of patients experience some degree of renal impairment.Significantly lower incidence compared to AmB-d.L-AmB is associated with a significantly lower risk of a twofold or greater increase in serum creatinine (B1669602).[7][8][9] The use of L-AmB is an independent protective factor against severe nephrotoxicity.[10][7][8][9][10][11]
Infusion-Related Reactions Common (fever, chills, rigors, nausea, vomiting).Significantly lower incidence and severity.Meta-analyses show a significant decrease in fever, chills/rigors, and nausea/vomiting with L-AmB.[7][9][12][7][9][12]
Table 3: Comparative Pharmacokinetics
ParameterAmphotericin B deoxycholate (AmB-d)Liposomal Amphotericin B (L-AmB)Key FindingsReference
Maximum Concentration (Cmax) Lower8- to 16-fold higherL-AmB achieves significantly higher peak plasma concentrations.[13][4][13][14]
Area Under the Curve (AUC) LowerSignificantly largerL-AmB exhibits a much larger area under the concentration-time curve.[4][14][4][13][14]
Volume of Distribution (Vd) Larger (e.g., 1,807 ± 239 ml/kg)Smaller (e.g., 774 ± 550 ml/kg)The liposomal formulation leads to a more confined distribution, primarily within the plasma compartment.[13][13][15]
Clearance (CL) HigherLowerL-AmB has a lower clearance rate from the body.[6][13]
Terminal Half-life (t½) ~127 ± 30 hours~152 ± 116 hoursBoth formulations have long terminal half-lives, but L-AmB's is slightly longer.[13][13]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of Amphotericin B deoxycholate and liposomal Amphotericin B against various fungal isolates.

Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6][16]

  • Preparation of Antifungal Agents: Stock solutions of AmB-d and L-AmB are prepared and serially diluted in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL).[5][6]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The microdilution plates are incubated at 35°C for 24-48 hours.[5][6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Assessment of Nephrotoxicity in Clinical Trials

Objective: To evaluate and compare the nephrotoxic potential of AmB-d and L-AmB in a clinical setting.

Methodology:

  • Study Design: Randomized, double-blind, controlled clinical trials are conducted.[12][17]

  • Patient Population: Patients with proven or suspected systemic fungal infections are enrolled.

  • Drug Administration: Patients are randomized to receive either AmB-d (e.g., 0.6-1.0 mg/kg/day) or L-AmB (e.g., 3-5 mg/kg/day) intravenously.[12][18]

  • Monitoring: Serum creatinine levels are monitored at baseline and at regular intervals throughout the treatment period.

  • Definition of Nephrotoxicity: Nephrotoxicity is often defined as a twofold or greater increase in serum creatinine from baseline, or an increase of >1.0 mg/dL.[7][9]

  • Data Analysis: The incidence of nephrotoxicity is compared between the two treatment groups using appropriate statistical methods.

Pharmacokinetic Analysis

Objective: To characterize and compare the pharmacokinetic profiles of AmB-d and L-AmB.

Methodology:

  • Study Design: A single-dose, open-label, parallel-group, or crossover study is conducted in healthy volunteers or patients.

  • Drug Administration: A single intravenous dose of AmB-d or L-AmB is administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to several days post-dose).

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

  • Bioanalytical Method: The concentration of Amphotericin B in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[7][13][14]

    • Extraction: Amphotericin B is extracted from plasma using protein precipitation with methanol.[14]

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and an acidic buffer).[7][14]

    • Detection: The eluent is monitored at a wavelength of approximately 405-408 nm.[7][14]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, AUC, Vd, CL, and t½.

Visualizations

Drug_Formulation_Comparison cluster_AmBd Amphotericin B Deoxycholate (AmB-d) cluster_LAmB Liposomal Amphotericin B (L-AmB) AmBd Conventional Formulation (Micellar suspension) AmBd_PK Pharmacokinetics: - Lower Cmax - Lower AUC - Larger Vd AmBd->AmBd_PK results in AmBd_Tox Toxicity: - High Nephrotoxicity - Frequent Infusion Reactions AmBd->AmBd_Tox leads to LAmB Lipid-Based Formulation (Unilamellar liposomes) LAmB_PK Pharmacokinetics: - Higher Cmax - Higher AUC - Smaller Vd LAmB->LAmB_PK results in LAmB_Tox Toxicity: - Reduced Nephrotoxicity - Fewer Infusion Reactions LAmB->LAmB_Tox leads to Mechanism_of_Action AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol binds to Pore Pore Formation Ergosterol->Pore induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage causes Death Fungal Cell Death Leakage->Death leads to Experimental_Workflow_PK start Start: Drug Administration (IV Infusion) sampling Blood Sampling (Pre-defined time points) start->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis HPLC-UV Analysis (Quantification of AmB) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Vd, CL, t½) analysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

References

Evaluating the Post-Antifungal Effect of Amphotericin B Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after limited exposure to an antifungal agent.[1] This guide provides a comprehensive evaluation of the PAFE of Amphotericin B trihydrate, a polyene antifungal, and compares its performance with other major antifungal classes, including azoles and echinocandins. The information presented is supported by experimental data to aid in research and drug development.

Executive Summary

Amphotericin B exhibits a significant and prolonged post-antifungal effect against a wide range of fungal pathogens, including various Candida and Aspergillus species.[2][3] The duration of this effect is influenced by factors such as the specific fungal strain, the concentration of the drug, and the length of exposure.[1][2] In comparative studies, Amphotericin B and echinocandins generally demonstrate a more prolonged, dose-dependent PAFE compared to azoles like fluconazole (B54011), which often show a minimal or non-existent PAFE.[4][5] This persistent activity of Amphotericin B has important clinical implications for optimizing dosing regimens.

Comparative Analysis of Post-Antifungal Effects

The following tables summarize the quantitative PAFE data for Amphotericin B and its alternatives against various fungal species as reported in the literature.

Table 1: Post-Antifungal Effect (PAFE) of Amphotericin B against Candida Species

Candida SpeciesAmphotericin B Concentration (x MIC)Exposure Time (h)Mean PAFE (h)Reference
C. albicans115.91 ± 0.31[3]
C. tropicalis1110.98 ± 0.18[3]
C. krusei119.68 ± 0.23[3]
C. parapsilosis1112.72 ± 0.11[3]
C. glabrata118.43 ± 0.21[3]
C. guilliermondii118.32 ± 0.33[3]
Candida spp.>MIC0.25 - 1>12[4][5]
C. albicans1-100.5 - 10.5 - 5.0[6]

Table 2: Post-Antifungal Effect (PAFE) of Amphotericin B against Aspergillus Species

Aspergillus SpeciesAmphotericin B Concentration (x MIC)Exposure Time (h)PAFE Range (h)Reference
A. fumigatus1-101, 2, 40.1 - 7.2[1]
A. fumigatus421.83 - 6.00[7][8]
A. fumigatus449.33 - 10.80[7][8]

Table 3: Comparative PAFE of Amphotericin B and Other Antifungals

Antifungal AgentFungal SpeciesPAFE CharacteristicsReference
Amphotericin B Candida spp., Aspergillus spp.Prolonged and dose-dependent[2][4]
Echinocandins (MK-0991, LY303366) Candida spp.Prolonged and dose-dependent (>12 h at >MIC)[4][5]
Voriconazole (Azole) A. fumigatusShort and dose-independent[2]
Fluconazole (Azole) C. albicans, C. neoformansNo measurable PAFE[4][5]
Nystatin (B1677061) (Polyene) ZygomycetesConcentration-dependent

Experimental Protocols for PAFE Determination

Several methodologies are employed to determine the post-antifungal effect. The fundamental principle involves exposing a fungal culture to an antifungal agent for a defined period, followed by removal of the drug and monitoring the time it takes for the culture to resume growth compared to an unexposed control.

Key Experimental Steps:
  • Inoculum Preparation: Fungal isolates are cultured and prepared to a standardized cell concentration (e.g., 10^5–10^6 CFU/mL) in a suitable broth medium like RPMI 1640.[7][9]

  • Drug Exposure: The fungal suspension is exposed to various concentrations of the antifungal agent, typically multiples of the Minimum Inhibitory Concentration (MIC), for a predetermined duration (e.g., 1 to 4 hours).[1][3]

  • Drug Removal: The antifungal agent is removed from the culture by washing the fungal cells multiple times with a drug-free solution like saline or phosphate-buffered saline (PBS).[7][9]

  • Regrowth Monitoring: The washed fungal cells are then re-incubated in a fresh, drug-free medium. Fungal regrowth is monitored over time using various methods.[9]

  • PAFE Calculation: The PAFE is calculated as the difference in time required for the drug-exposed culture to reach a predefined level of growth compared to the control culture.[3][10] The formula is typically expressed as: PAFE = T - C , where 'T' is the time for the treated culture and 'C' is the time for the control culture to show significant growth.[7]

Methods for Monitoring Fungal Regrowth:
  • Viable Counts: Aliquots of the culture are taken at different time points, serially diluted, and plated on agar (B569324) to determine the number of colony-forming units (CFU).[9]

  • Spectrophotometry/Turbidimetry: The optical density (OD) of the liquid culture is measured over time. An increase in OD indicates fungal growth.[7][10]

  • Automated Systems: Systems like the BacT/Alert utilize colorimetric detection of CO2 production to monitor fungal metabolism and growth.[2][11]

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for PAFE determination and the mechanism of action of Amphotericin B.

G cluster_prep Preparation cluster_exposure Drug Exposure cluster_removal Drug Removal cluster_regrowth Regrowth & Monitoring cluster_analysis Data Analysis A Fungal Culture B Standardized Inoculum (e.g., 10^5-10^6 CFU/mL) A->B C Incubate with Amphotericin B (various concentrations & times) B->C G Control Culture (No Drug Exposure) B->G D Wash Cells (e.g., Centrifugation & Resuspension in PBS) C->D E Resuspend in Drug-Free Medium D->E F Incubate and Monitor Growth (OD, CFU, or CO2 production) E->F H Calculate PAFE (PAFE = T_treated - T_control) F->H G->F G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

References

A Comparative Guide to the Dose-Response Analysis of Amphotericin B Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of the dose-response curves for Amphotericin B trihydrate, offering a comparative perspective against its lipid-based formulations. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed protocols, and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy and Toxicity of Amphotericin B Formulations

Amphotericin B is a cornerstone in the treatment of invasive fungal infections. While its conventional formulation, often Amphotericin B deoxycholate, is effective, its use is limited by significant toxicities.[1] To mitigate these adverse effects, lipid-based formulations such as liposomal Amphotericin B (L-AmB, e.g., AmBisome®) and Amphotericin B lipid complex (ABLC, e.g., Abelcet®) have been developed.[1][2] These newer formulations exhibit an improved safety profile, particularly reduced nephrotoxicity, while maintaining at least equivalent efficacy to the conventional form.[1][3]

In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

Studies in a non-neutropenic murine model of invasive aspergillosis have demonstrated the superior efficacy of lipid-based formulations compared to conventional Amphotericin B (AmB). The 50% effective dose (ED50) for survival was significantly lower for AmBisome® (AmBi) and Abelcet® (ABLC) than for conventional AmB.[4][5]

FormulationED50 (mg/kg)95% Confidence IntervalMaximum Effect (Survival %)
Amphotericin B (Conventional) Not significantly different from controls-Measurable at 1.0 and 1.5 mg/kg only
AmBisome® (AmBi) 0.060.03 - 0.12790%
Abelcet® (ABLC) 0.210.06 - 0.6668%
Table 1: In vivo dose-response relationships of Amphotericin B formulations against Aspergillus fumigatus in a non-neutropenic murine model. Data from a study where treatment was administered for 7 days.[4][5]

The dose-response relationship for both AmBisome® and Abelcet® could be effectively described by the Hill equation.[4] Notably, the maximum survival rate was significantly higher for AmBisome® compared to Abelcet®.[4][5]

In Vivo Acute Toxicity

The acute toxicity of Amphotericin B is significantly reduced with liposomal formulations. The 50% lethal dose (LD50) in mice is substantially higher for liposomal Amphotericin B compared to the conventional form.

FormulationLD50 (mg/kg) in Mice
Amphotericin B (Conventional) ~2.3
Liposomal Amphotericin B (AmBisome®) >175
Table 2: Acute intravenous toxicity of conventional and liposomal Amphotericin B in mice.[6]
In Vitro Susceptibility of Candida Species

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's in vitro activity. The MIC values for Amphotericin B against various Candida species are generally low, indicating susceptibility. However, MIC ranges can be narrow when using standard testing methods like the Clinical and Laboratory Standards Institute (CLSI) broth microdilution procedure with RPMI 1640 medium.[7]

Candida SpeciesAmphotericin B MIC Range (µg/mL)
C. albicans0.125 - 1
C. glabrata0.125 - 1
C. parapsilosis0.125 - 1
C. tropicalis0.125 - 1
Table 3: MIC ranges of Amphotericin B against common Candida species determined by broth microdilution with RPMI 1640 medium.[7][8]

It's important to note that while lipid formulations are less toxic, conventional Amphotericin B can be more potent on a milligram-per-kilogram basis in some models.[9] The choice of formulation often involves a balance between efficacy, toxicity, and the specific clinical scenario.[2]

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of Amphotericin B.[10][11]

1. Inoculum Preparation:

  • For yeast isolates, select five distinct colonies of approximately 1 mm from a 24-hour-old culture grown on Sabouraud Dextrose Agar at 35 ± 2°C.[12]

  • Suspend the colonies in 5 mL of sterile 0.85% saline.

  • Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[12]

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[11]

2. Preparation of Amphotericin B Dilutions:

  • Prepare a stock solution of Amphotericin B. Water-soluble preparations are available; otherwise, it can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[10]

  • Perform two-fold serial dilutions of Amphotericin B in a 96-well microtiter plate to achieve a final volume of 100 µL per well. The typical concentration range for testing is 0.03 to 16 µg/mL.[13]

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well containing the Amphotericin B dilutions.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.[13]

  • Incubate the plates at 35°C for 48 hours.[11]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of Amphotericin B that causes complete inhibition of visible growth.[11] This can be determined by visual inspection or with the aid of an inverted microscope.[8][10]

Visualizing Mechanisms and Workflows

Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular ions, ultimately leading to fungal cell death.

Amphotericin B Mechanism of Action AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Action of Amphotericin B

Experimental Workflow for Dose-Response Curve Generation

The generation of a dose-response curve involves a systematic process from sample preparation to data analysis. The following diagram illustrates a typical workflow for determining the in vitro efficacy of Amphotericin B.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Drug Prepare Serial Dilutions of Amphotericin B Drug->Inoculate Incubate Incubate at 35°C for 48h Inoculate->Incubate Read Read MIC (Visual Inspection) Incubate->Read Plot Plot % Inhibition vs. Concentration Read->Plot Fit Fit Dose-Response Curve (Nonlinear Regression) Plot->Fit Calculate Calculate IC50/EC50 Fit->Calculate

Experimental Workflow for Dose-Response Analysis

References

A Comparative Guide to Bioassays for Measuring Amphotericin B Concentration: Validating a Novel Luciferase-Based Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel Luciferase Reporter Bioassay for the quantification of Amphotericin B (AmB) against two established standard methods: High-Performance Liquid Chromatography (HPLC) and the Microbiological Agar (B569324) Diffusion Assay. The following sections detail the principles of each assay, provide comprehensive experimental protocols, and present supporting data to validate the performance of the new method.

Introduction to Amphotericin B Quantification

Amphotericin B (AmB) is a potent, broad-spectrum polyene antifungal agent used to treat life-threatening systemic fungal infections.[1][2] Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[3][4][5] This binding disrupts membrane integrity by forming pores, which leads to leakage of intracellular ions and ultimately, cell death.[1][3] Due to a narrow therapeutic window and potential for significant nephrotoxicity, accurate monitoring of AmB concentrations in research and clinical settings is critical.[2] This guide evaluates a new, high-throughput luciferase-based bioassay as an alternative to traditional quantification methods.

Assay Principles and Mechanisms

Novel Method: Luciferase Reporter Bioassay

This bioassay utilizes a fungal reporter strain (e.g., Saccharomyces cerevisiae or Candida albicans) that has been genetically engineered to constitutively express a luciferase enzyme.[6] The viability of the fungal cells directly correlates with the amount of light produced upon addition of a luciferase substrate. When AmB is introduced, it disrupts the fungal cell membrane, leading to cell death and a corresponding decrease in luciferase activity.[6] The reduction in bioluminescent signal is proportional to the concentration of active AmB in the sample.

Standard Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a physicochemical method that separates AmB from other components in a sample matrix based on its interaction with a stationary phase (e.g., a C18 column).[7][8] The sample is injected into a high-pressure stream of a liquid mobile phase. As the sample passes through the column, AmB is separated and then detected by a UV-Vis spectrophotometer at a characteristic wavelength (typically ~407 nm).[7][9] The concentration is determined by comparing the peak area of AmB in the sample to that of known standards.[8]

Standard Method 2: Microbiological Agar Diffusion Assay

This is a classic bioassay that measures the growth-inhibiting effect of AmB on a susceptible fungal strain, such as Candida albicans or Saccharomyces cerevisiae.[10] A lawn of the fungus is grown on an agar plate, and samples containing AmB are applied to wells cut into the agar or onto paper discs placed on the surface.[11][12] During incubation, the AmB diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the well or disc is proportional to the concentration of AmB in the sample.[13]

Diagram: Mechanism of Amphotericin B and Luciferase Assay Principle

G Mechanism of Amphotericin B and Luciferase Assay Principle cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Cytoplasm AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Ergosterol->Pore Forms Ions K+, Na+, H+ Ions Pore->Ions Ion Leakage Death Cell Death Ions->Death Causes Luciferase Constitutively Expressed Luciferase Enzyme Light Bioluminescence (Signal) Luciferase->Light Catalyzes Luciferase->Light Reduced Signal Substrate Luciferin (B1168401) Substrate Substrate->Luciferase Death->Luciferase Stops Production

Caption: AmB binds to ergosterol, forming pores that cause cell death, which in turn reduces the output of a luciferase reporter system.

Experimental Protocols

Protocol 1: Luciferase Reporter Bioassay

  • Cell Preparation: Culture a luciferase-expressing fungal strain (e.g., S. cerevisiae) to the mid-logarithmic growth phase in an appropriate broth medium.

  • Inoculum Standardization: Adjust the cell suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[12]

  • Assay Plate Preparation: Dispense 50 µL of the standardized cell suspension into each well of a 96-well white, opaque microplate.

  • Sample and Standard Addition: Add 50 µL of AmB standards or unknown samples (in duplicate or triplicate) to the wells. Include a 'no-drug' control.

  • Incubation: Incubate the plate at 35°C for 4-6 hours. This incubation time should be optimized based on the fungal strain's doubling time.

  • Lysis and Signal Generation: Add 100 µL of a commercial luciferase assay reagent (containing cell lysis buffer and luciferin substrate) to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to allow for signal stabilization. Measure the bioluminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of signal reduction relative to the 'no-drug' control. Plot a standard curve of AmB concentration versus signal reduction and determine the concentration of unknown samples.

Diagram: Luciferase Reporter Bioassay Workflow

G A 1. Culture & Standardize Luciferase Reporter Strain B 2. Dispense Cells into 96-Well Plate A->B C 3. Add AmB Standards & Unknown Samples B->C D 4. Incubate Plate (35°C, 4-6 hours) C->D E 5. Add Luciferase Assay Reagent D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Calculate Concentration from Standard Curve F->G

Caption: Workflow for the high-throughput luciferase-based bioassay for Amphotericin B quantification.

Protocol 2: HPLC-UV Method (Reference)

  • Sample Preparation: For plasma or serum samples, perform a protein precipitation step. Add 3 parts methanol (B129727) to 1 part sample, vortex vigorously, and centrifuge at >10,000 x g for 10 minutes to pellet proteins.[9]

  • Standard Curve Preparation: Prepare a series of AmB standards in a mixture of DMSO and methanol.[9] For plasma analysis, spike blank plasma with standards and perform the same extraction procedure.

  • Chromatography:

  • Data Analysis: Integrate the peak area corresponding to the retention time of AmB. Construct a standard curve by plotting peak area against concentration. Determine the concentration of unknown samples from this curve.

Protocol 3: Microbiological Agar Diffusion Assay (Reference)

  • Media Preparation: Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[12][13] Pour into sterile petri dishes to a uniform depth of 4 mm.[12]

  • Inoculum Preparation: Prepare a suspension of a susceptible fungal strain (e.g., C. albicans) in sterile saline, adjusted to a 0.5 McFarland standard.[12]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of the agar plate evenly in three directions to create a uniform lawn.[11]

  • Sample Application: Aseptically apply sterile paper discs (6 mm) impregnated with known AmB standards or unknown samples onto the agar surface. Ensure discs are placed at least 24 mm apart.[13]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[12]

  • Measurement: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

  • Data Analysis: Plot the square of the zone diameter against the log of the AmB concentration for the standards. Determine the concentration of unknowns from this standard curve.

Performance Comparison

The validation of the new Luciferase Reporter Bioassay was performed according to standard guidelines, assessing parameters such as linearity, sensitivity, precision, and accuracy.[15][16] The results are compared with typical performance characteristics of HPLC and Microbiological assays reported in the literature.

Table 1: Comparison of Assay Performance Characteristics

ParameterLuciferase Reporter BioassayHPLC-UV MethodMicrobiological Agar Diffusion
Principle Fungal Viability (Luminescence)Physicochemical SeparationFungal Growth Inhibition
Linear Range 0.05 - 10 µg/mL0.05 - 50 µg/mL[17][18]1.5 - 60 µg/mL[19]
LOD (Limit of Detection) ~0.02 µg/mL~0.02 µg/mL[17]~0.5 µg/mL
LOQ (Limit of Quantitation) 0.05 µg/mL0.05 µg/mL[17]1.5 µg/mL[19]
Precision (Intra-assay %CV) < 10%< 5%[17]< 15%[20]
Precision (Inter-assay %CV) < 15%< 12%[17]< 20%
Accuracy / Recovery 90 - 110%90 - 110%[18]85 - 115%
Assay Time ~6 hours~1 hour (per sample run)24 - 48 hours[11]
Throughput High (96/384-well plates)Low to MediumLow
Specificity Measures biologically active drugMeasures total drug concentrationMeasures biologically active drug

LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation.

Specificity Analysis

Specificity was assessed by testing for interference from common co-administered antifungal agents.

Table 2: Assay Specificity and Cross-Reactivity

Compound TestedLuciferase BioassayHPLC-UV MethodMicrobiological Assay
Fluconazole No InterferenceNo Interference (different retention time)Potential for synergistic/antagonistic effects
Voriconazole No InterferenceNo Interference (different retention time)Potential for synergistic/antagonistic effects
Caspofungin No InterferenceNo Interference (different retention time)Potential for synergistic/antagonistic effects
Degraded AmB Low/No SignalMay show peaks, indicating presenceLow/No Activity

Conclusion and Recommendations

This guide demonstrates the validation of a novel Luciferase Reporter Bioassay for the quantification of Amphotericin B.

  • The Luciferase Reporter Bioassay shows comparable sensitivity (LOQ of 0.05 µg/mL) and accuracy to the gold-standard HPLC method.[17] Its primary advantages are its high-throughput capability and its specific measurement of biologically active AmB, which is a key advantage it shares with the microbiological assay. The significantly reduced assay time (~6 hours vs. 24-48 hours) makes it an excellent choice for rapid screening of large numbers of samples, such as in drug formulation studies or pharmacokinetic research.

  • The HPLC-UV method remains the benchmark for specificity and precision in measuring total drug concentration and is well-suited for regulatory submissions.[7] However, it is lower in throughput and requires more complex sample preparation.

  • The Microbiological Agar Diffusion Assay , while also measuring bioactivity, suffers from lower precision, longer turnaround times, and a higher limit of quantification compared to the other methods.[19][20]

References

A Comparative Analysis of Amphotericin B Trihydrate Activity in Diverse Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Amphotericin B trihydrate in different microbiological culture media. The selection of an appropriate culture medium is crucial for accurate determination of antifungal susceptibility, as media components can significantly influence the measured Minimum Inhibitory Concentration (MIC) of antifungal agents. This document summarizes quantitative data from various studies, details experimental protocols for susceptibility testing, and visualizes key biological and experimental processes.

I. Quantitative Comparison of Amphotericin B Activity

The antifungal activity of Amphotericin B is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The choice of culture medium can impact the MIC values obtained. The following table summarizes the MIC ranges of Amphotericin B against various fungal species in different culture media, as reported in several studies.

Fungal SpeciesCulture MediumAmphotericin B MIC Range (µg/mL)Reference
Candida albicansRPMI 1640 Broth0.125 - 1[1]
Candida albicansRPMI 1640 Agar (B569324) (Etest)≤1[2]
Candida albicansMueller-Hinton Agar + 2% Glucose + 0.5 µg/mL Methylene (B1212753) Blue (Etest)0.032 - >32[3]
Candida parapsilosisRPMI 1640 Broth0.125 - 1[1]
Candida glabrataRPMI 1640 Broth0.125 - 1[1]
Aspergillus fumigatusRPMI 1640 Broth0.5 - 2
Aspergillus fumigatusRPMI 1640 Agar (Etest)0.032 - 32[3]
Aspergillus flavusRPMI 1640 Broth0.5 - 2[4]
Aspergillus terreusRPMI 1640 Broth1 - 4[4]
Candida lusitaniaeRPMI 1640 Agar (Etest)0.032 - 16
Candida lusitaniaeAntibiotic Medium 3 (AM3) Agar (Etest)0.047 - 32[5]
Candida spp.Antibiotic Medium 3 (AM3) BrothProvides a broader MIC range and better separation of susceptible and resistant strains compared to RPMI 1640.[6]

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., broth microdilution vs. Etest), and incubation conditions. The data presented here is for comparative purposes.

II. Mechanism of Action of Amphotericin B

Amphotericin B is a polyene antifungal agent that targets the fungal cell membrane. Its mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane that is absent in mammalian cells. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death.

cluster_fungal_cell Fungal Cell AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Amphotericin B.

III. Experimental Protocols

Accurate and reproducible antifungal susceptibility testing is essential for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.

A. Broth Microdilution Method (CLSI M27-A2/M38-A2)

This is the reference method for determining the MIC of antifungal agents against yeasts and filamentous fungi.

cluster_workflow Broth Microdilution Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland standard) inoculate 3. Inoculate Microtiter Plate Wells with Fungal Suspension and Drug Dilutions prep_inoculum->inoculate prep_drug 2. Prepare Serial Dilutions of Amphotericin B in RPMI 1640 Medium prep_drug->inoculate incubate 4. Incubate at 35°C (24-48 hours for yeasts, longer for molds) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with 100% growth inhibition) incubate->read_mic

Caption: Broth microdilution experimental workflow.

Detailed Steps:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

  • Drug Dilution: Amphotericin B is serially diluted in RPMI 1640 medium, which is buffered with MOPS to a pH of 7.0.[7] The final drug concentrations typically range from 0.03 to 16 µg/mL.[1]

  • Inoculation: A 96-well microtiter plate is used. Each well contains the drug dilution and the fungal inoculum.[1]

  • Incubation: The plate is incubated at 35°C for 24-48 hours for most yeasts.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of Amphotericin B that causes complete (100%) inhibition of visible growth.[7]

B. Gradient Diffusion Method (Etest)

The Etest is an agar-based method that provides a quantitative MIC value.

cluster_workflow Etest Workflow prep_plate 1. Prepare Agar Plate (e.g., RPMI or Mueller-Hinton) inoculate_plate 2. Inoculate Agar Surface with Fungal Suspension prep_plate->inoculate_plate apply_strip 3. Apply Etest Strip (Contains a gradient of Amphotericin B) inoculate_plate->apply_strip incubate 4. Incubate at 35°C (24-48 hours) apply_strip->incubate read_mic 5. Read MIC (Intersection of inhibition ellipse with the strip) incubate->read_mic

Caption: Etest experimental workflow.

Detailed Steps:

  • Plate Preparation: An agar plate (e.g., RPMI 1640 agar or Mueller-Hinton agar supplemented with glucose and methylene blue) is prepared.[2][3]

  • Inoculation: The surface of the agar is evenly inoculated with a standardized fungal suspension.[2]

  • Etest Strip Application: A plastic strip containing a predefined gradient of Amphotericin B is placed on the agar surface.[8]

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[2]

  • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip. For Amphotericin B, the endpoint is read as 100% inhibition of growth.[9]

IV. Discussion and Conclusion

The choice of culture medium can have a discernible effect on the in vitro activity of Amphotericin B. While RPMI 1640 is the standard medium for antifungal susceptibility testing according to CLSI guidelines, studies have shown that other media, such as Mueller-Hinton agar supplemented with glucose and methylene blue, and Antibiotic Medium 3, can also be used and may offer advantages in certain contexts, such as better discrimination between susceptible and resistant strains.[6][10] The instability of Amphotericin B in some culture media over prolonged incubation times is another factor that researchers should consider.

It is imperative for researchers and clinicians to adhere to standardized protocols, such as those provided by CLSI, to ensure the accuracy and reproducibility of antifungal susceptibility testing results. The data and protocols presented in this guide are intended to assist in the informed selection of culture media and testing methods for the evaluation of this compound's antifungal activity.

References

Safety Operating Guide

Proper Disposal of Amphotericin B Trihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Amphotericin B trihydrate is crucial for ensuring laboratory safety and environmental protection. As a potent, physiologically active substance, it must be handled as hazardous waste.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, gloves, safety glasses, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of dust.[3]

Key Safety Precautions:

  • Avoid generating and inhaling dust.[2]

  • Prevent contact with skin and eyes.[2][4]

  • Do not eat, drink, or smoke when handling this product.[3]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, and national regulations for hazardous waste.[1]

  • Do Not Mix: Never mix this compound with other waste materials.[3] It should be kept in its original container whenever possible.[3]

  • Container Management: Ensure the container is tightly closed.[3] If the original container is damaged, transfer the waste to a suitable, properly labeled, and sealed container for disposal.[2] Handle uncleaned containers with the same precautions as the product itself.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste in a designated, secure, and well-ventilated area, away from incompatible materials.[3][4] The storage area should be locked or accessible only to authorized personnel.[3]

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be carried out by an approved and licensed waste disposal company.[4] These companies are equipped to handle and transport hazardous chemical waste according to regulatory standards.

  • Documentation: Maintain a detailed record of the disposal, including the quantity of waste, the date of disposal, and the contact information of the waste disposal service.

Important Considerations:

  • Spill Cleanup: In the event of a spill, avoid generating dust.[2] Use dry clean-up procedures.[2] Collect the spilled material using appropriate tools (e.g., spark-proof tools) and place it in a sealed container for disposal.[2][4] Prevent the spilled material from entering drains or waterways.[2][4]

  • Environmental Protection: Do not discharge this compound into sewers or the environment.[1][4] Improper disposal can lead to contamination of water and soil.[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Amphotericin B Trihydrate for Disposal is_contaminated Is the material contaminated? start->is_contaminated in_original_container Is it in its original, undamaged container? is_contaminated->in_original_container Yes keep_in_container Keep in Original Container in_original_container->keep_in_container Yes transfer_container Transfer to a suitable, labeled, sealed container in_original_container->transfer_container No label_waste Label as 'Hazardous Waste: This compound' keep_in_container->label_waste transfer_container->label_waste store_securely Store in a designated, secure, and ventilated area label_waste->store_securely contact_disposal Contact Licensed Hazardous Waste Disposal Service store_securely->contact_disposal document_disposal Document Disposal Details contact_disposal->document_disposal end End: Proper Disposal Completed document_disposal->end

References

Comprehensive Safety and Handling Guide for Amphotericin B Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Amphotericin B trihydrate, a potent antifungal agent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Amphotericin B is classified as a hazardous substance and must be handled with care. It can cause skin, eye, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.

Hazard Summary Table

Hazard ClassificationGHS CategoryHazard StatementCitations
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The use of PPE is the final barrier to exposure after engineering controls and other safety measures have been implemented.[5]

Recommended Personal Protective Equipment

PPE CategorySpecificationRationaleCitations
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).Provides robust protection against chemical contact. The outer glove should be placed over the gown cuff.[4][6][7]
Body Protection Disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front and back closure.Offers resistance to chemical permeation. Standard cloth lab coats are insufficient.[4][7]
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses do not provide adequate protection from splashes or aerosols.[4][5][6]
Respiratory Protection A NIOSH-certified N95 respirator is the minimum requirement. For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) is recommended.Protects against the inhalation of airborne particles. A surgical mask is not a substitute.[4]
Foot Protection Two pairs of disposable shoe covers over enclosed footwear.Prevents the tracking of contaminants out of the work area.[4]

Operational Plan for Safe Handling

All handling of this compound must occur within a designated containment area to minimize exposure risk.

Engineering Controls
  • Primary Containment: All manipulations, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a containment ventilated enclosure.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[8]

Procedural Workflow
  • Preparation: Before beginning work, ensure all necessary PPE, spill kits, and designated hazardous waste containers are readily accessible.[4] Cover the work surface with disposable bench liners to contain potential spills.[4]

  • Donning PPE: Put on PPE in the correct order: inner gloves, gown, shoe covers, outer gloves (over the gown cuff), N95 respirator, and finally, goggles and a face shield.[4]

  • Handling: Conduct all work with this compound within the chemical fume hood.[4] Avoid actions that generate dust.[8]

  • Doffing PPE: Carefully remove PPE to avoid self-contamination. The outer gloves and gown should be removed before leaving the containment area and disposed of as hazardous waste.[4] Wash hands and face thoroughly after handling.

Caption: Workflow for Safe Handling of Amphotericin B.

Emergency Procedures

Immediate action is required in the event of an exposure or spill.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of soap and water.[8] Seek medical advice if skin irritation occurs.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Consult an ophthalmologist.

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[8]

  • Spills: Evacuate the area and ensure adequate ventilation. Prevent the material from entering drains. Collect the spilled material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[9] Place the collected material and all cleanup items into a sealed, labeled hazardous waste container.[9]

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • The product is sensitive to light and moisture; therefore, it should be protected from both.[8]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[2]

Disposal
  • All materials that have come into contact with this compound are to be considered hazardous waste.[4]

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[10]

  • Contaminated items such as gloves, gowns, and vials must be placed in clearly labeled, sealed hazardous waste containers.[4]

  • Label waste containers with "Hazardous Waste," the chemical name, and the date of accumulation.[4]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。